Benzyl-PEG7-MS
Description
Structure
2D Structure
Properties
Molecular Formula |
C22H38O10S |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C22H38O10S/c1-33(23,24)32-20-19-30-16-15-28-12-11-26-8-7-25-9-10-27-13-14-29-17-18-31-21-22-5-3-2-4-6-22/h2-6H,7-21H2,1H3 |
InChI Key |
JZHQTKNPHOVOEO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl-PEG7-MS and its Role in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzyl-PEG7-MS
This compound is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a member of the polyethylene glycol (PEG) family of linkers, it plays a critical role in bridging the two active components of a PROTAC: a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. The unique chemical structure of this compound offers specific advantages in the rational design and optimization of PROTACs, influencing their efficacy, selectivity, and pharmacokinetic properties.
This technical guide provides a comprehensive overview of this compound, its chemical properties, its strategic role in PROTAC design, and detailed (representative) experimental protocols for its application.
Chemical Properties of this compound
This compound is characterized by a seven-unit polyethylene glycol chain, flanked by a benzyl group at one end and a methanesulfonyl (mesyl) group at the other. The mesyl group serves as a good leaving group, facilitating nucleophilic substitution reactions for conjugation to a ligand, while the benzyl group can act as a stable protecting group or a point of attachment.
| Property | Value | Source |
| Molecular Formula | C22H38O10S | [1] |
| Molecular Weight | 494.60 g/mol | [1] |
| IUPAC Name | 2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | [1] |
| Canonical SMILES | CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 | [1] |
| Appearance | Transparent Liquid | [1] |
| Purity | >95% | |
| Storage | 2-8°C |
The Role of this compound in PROTACs
The linker is a critical determinant of a PROTAC's success, and PEG-based linkers like this compound are widely used due to their favorable properties.
Core Function: Bridging the Target Protein and E3 Ligase
The primary role of any PROTAC linker is to connect the POI-binding ligand and the E3 ligase-binding ligand. This connection enables the formation of a ternary complex (POI-PROTAC-E3 ligase), which is the crucial first step in the targeted protein degradation pathway. The length and flexibility of the linker are paramount for optimal ternary complex formation.
Advantages of the PEG Moiety
The polyethylene glycol chain in this compound confers several advantages:
-
Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain improves the overall solubility of the PROTAC, which is crucial for in vitro assays and in vivo applications.
-
Improved Cell Permeability: The flexibility of the PEG linker can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across the cell membrane.
-
Reduced Non-specific Binding: The PEG chain can minimize non-specific interactions with other proteins and cellular components, potentially reducing off-target effects.
-
Tunable Length: PEG linkers can be synthesized in various lengths, allowing for the systematic optimization of the distance between the two ligands to achieve the most stable and effective ternary complex.
The Significance of the Benzyl Group
The benzyl group in this compound can serve multiple purposes in PROTAC design:
-
Conformational Rigidity: While the PEG chain is flexible, the benzyl group can introduce a degree of rigidity to the linker, which can be advantageous in pre-organizing the PROTAC for optimal binding to the target protein and E3 ligase.
-
Hydrophobic Interactions: The aromatic ring of the benzyl group can participate in hydrophobic or pi-stacking interactions with the target protein or E3 ligase, potentially enhancing the stability of the ternary complex.
-
Synthetic Handle: The benzyl group can be used as a stable protecting group for a hydroxyl functionality during synthesis, or it can be functionalized to serve as an attachment point for one of the ligands.
Representative Experimental Protocol: Synthesis of a Hypothetical PROTAC
Disclaimer: The following is a representative protocol for the synthesis of a hypothetical PROTAC, herein referred to as "HypoPROTAC-1," targeting Bruton's tyrosine kinase (BTK) and recruiting the Cereblon (CRBN) E3 ligase. This protocol is for illustrative purposes and would require optimization for actual laboratory synthesis.
HypoPROTAC-1 Structure: (BTK Ligand) - (Amide Bond) - (Benzyl-PEG7) - (Linkage) - (Pomalidomide)
Materials and Reagents
-
BTK ligand with a terminal carboxylic acid (e.g., a derivative of Ibrutinib)
-
Pomalidomide with a nucleophilic handle (e.g., 4-aminomethyl-pomalidomide)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase preparative HPLC system
-
LC-MS system
-
NMR spectrometer
Synthetic Workflow
Step-by-Step Procedure
Step 1: Synthesis of Benzyl-PEG7-Pomalidomide Intermediate
-
To a solution of 4-aminomethyl-pomalidomide (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Benzyl-PEG7-Pomalidomide intermediate.
Step 2: Synthesis of HypoPROTAC-1
-
To a solution of the BTK ligand with a terminal carboxylic acid (1.0 eq) in anhydrous DMF, add PyBOP (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the Benzyl-PEG7-Pomalidomide intermediate (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, HypoPROTAC-1, by reversed-phase preparative HPLC.
-
Characterize the purified product by LC-MS and NMR to confirm its identity and purity.
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key quantitative metrics include:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
The following table presents hypothetical performance data for HypoPROTAC-1, based on typical values for similar PROTACs.
| PROTAC | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) |
| HypoPROTAC-1 | BTK | CRBN | This compound | 25 | >90 |
| Control (BTK Inhibitor) | BTK | N/A | N/A | N/A | 0 |
Signaling Pathway and Mechanism of Action
HypoPROTAC-1 is designed to hijack the ubiquitin-proteasome system to induce the degradation of BTK. The signaling pathway is as follows:
-
Ternary Complex Formation: HypoPROTAC-1 simultaneously binds to BTK and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BTK protein.
-
Proteasomal Recognition: The polyubiquitinated BTK protein is recognized by the 26S proteasome.
-
Degradation: The proteasome unfolds and degrades the BTK protein into small peptides, while the HypoPROTAC-1 molecule is released and can induce the degradation of another BTK protein.
Conclusion
This compound is a valuable and versatile heterobifunctional linker for the synthesis of PROTACs. Its polyethylene glycol chain enhances the solubility and cell permeability of the resulting PROTAC, while the benzyl group can provide conformational stability and additional interaction points. The methanesulfonyl group allows for efficient conjugation to E3 ligase or target protein ligands. The rational design of PROTACs, including the careful selection of the linker, is crucial for achieving potent and selective degradation of disease-causing proteins. As the field of targeted protein degradation continues to evolve, linkers like this compound will remain essential tools for the development of novel therapeutics.
References
Benzyl-PEG7-MS: A Component in the Protein Degradation Toolbox
For Immediate Release
Benzyl-PEG7-MS is a commercially available chemical linker molecule utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a polyethylene glycol (PEG)-based linker, it is designed to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, thereby initiating the targeted degradation of the protein of interest.
While this compound is offered by various chemical suppliers as a tool for PROTAC development, a comprehensive review of publicly available scientific literature and patent databases did not yield specific examples of PROTACs that incorporate this particular linker. Consequently, there is no detailed information in the public domain regarding its specific mechanism of action in the degradation of any particular protein. The efficacy, selectivity, and specific E3 ligase compatibility of PROTACs are highly dependent on the overall structure of the molecule, including the nature of the target protein ligand, the E3 ligase ligand, and the connecting linker.
The General Mechanism of PROTACs
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The general mechanism is as follows:
-
Ternary Complex Formation: A PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.
-
Ubiquitination: Once in proximity, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC molecule is not degraded in this process and can go on to induce the degradation of multiple copies of the target protein.
The role of the linker, such as this compound, is crucial in this process. The length, flexibility, and chemical properties of the linker influence the stability and geometry of the ternary complex, which in turn affects the efficiency of ubiquitination and subsequent protein degradation. PEG-based linkers are often used to improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Visualizing the PROTAC Workflow
The following diagram illustrates the general experimental workflow for evaluating a novel PROTAC.
Caption: A generalized workflow for the synthesis and evaluation of a PROTAC molecule.
The Ubiquitin-Proteasome System Signaling Pathway
The signaling pathway hijacked by PROTACs is a fundamental cellular process for protein turnover. The diagram below outlines the key steps.
Caption: A simplified diagram of the PROTAC-mediated ubiquitin-proteasome pathway.
Conclusion
This compound represents a building block for the construction of PROTACs. While the general principles of PROTAC action are well-established, the specific performance and mechanistic details of any PROTAC containing this linker would require empirical validation through dedicated research. The absence of published data on PROTACs synthesized with this compound precludes a more detailed analysis of its specific role in protein degradation at this time. Researchers and drug developers are encouraged to consult chemical suppliers for technical data on the linker itself and to conduct their own studies to evaluate its suitability for their specific target and E3 ligase combination.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of Benzyl-PEG7-MS
This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and handling requirements for this compound, a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in the field of drug development, particularly for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][2] The information herein is intended to support researchers in the effective utilization, characterization, and implementation of this reagent in their synthetic workflows.
Core Physicochemical Properties
This compound, also known by its IUPAC name 2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate, is a well-defined molecule featuring a benzyl protecting group, a hydrophilic 7-unit PEG spacer, and a terminal methanesulfonyl (mesylate) group.[] The benzyl group provides a hydrophobic handle and serves as a stable protecting group for the terminal alcohol, which can be removed via hydrogenolysis. The PEG chain enhances the aqueous solubility of the molecule and any conjugate it is incorporated into.[3] The mesylate group is an excellent leaving group, making the terminus reactive towards nucleophiles for subsequent conjugation.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₈O₁₀S | [] |
| Molecular Weight | 494.60 g/mol | |
| Appearance | Transparent Liquid | |
| Purity | >95% | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Boiling Point | 591.0 ± 50.0°C at 760 mmHg | |
| Solubility | Soluble in DMSO (10 mM) | |
| Storage Temperature | 2-8°C (short-term); -20°C (long-term) |
Experimental Protocols for Characterization
Accurate characterization is critical to ensure the identity, purity, and stability of this compound prior to its use in synthesis. The following protocols are standard methodologies for the analysis of PEGylated compounds.
Purity and Identity Confirmation via HPLC
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of this compound by separating it from potential impurities such as molecules with incomplete PEG chains. A reversed-phase method is typically effective.
Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient appropriate for eluting the compound, such as 30% to 70% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV absorbance at 254 nm to detect the benzyl group.
-
Injection Volume: 20 µL.
-
Analysis: Calculate purity based on the relative peak area of the main component compared to any impurity peaks.
Structural Verification via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of this compound. Both ¹H and ¹³C NMR are valuable for ensuring all expected functional groups are present and correctly connected.
Protocol: ¹H NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher is recommended).
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately -2 to 14 ppm.
-
Use a sufficient number of scans (e.g., 8 to 16) to achieve a high signal-to-noise ratio.
-
-
Data Analysis:
-
Benzyl Group: Expect aromatic proton signals between 7.2-7.4 ppm.
-
PEG Chain: A large, characteristic signal for the repeating ethylene glycol units (-O-CH₂-CH₂-O-) is expected around 3.6 ppm.
-
Mesylate Group: A singlet corresponding to the methyl protons (-SO₂-CH₃) should appear around 3.0 ppm.
-
Confirm structural integrity by comparing the integration of these key signals.
-
Molecular Weight Confirmation via Mass Spectrometry
Mass spectrometry (MS) is used to confirm the molecular weight of the compound, providing definitive evidence of its identity. Electrospray Ionization (ESI) is a common method for PEGylated molecules.
Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in an appropriate solvent mixture, such as acetonitrile/water.
-
Instrumentation: Couple an HPLC system to an ESI mass spectrometer.
-
Chromatography: Use a short C18 column with a rapid gradient to desalt and introduce the sample into the mass spectrometer.
-
MS Acquisition:
-
Operate the mass spectrometer in positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000) to detect the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).
-
-
Data Analysis: Deconvolute the resulting spectrum to confirm that the observed mass corresponds to the theoretical molecular weight of this compound (494.60 Da).
Visualized Workflows and Relationships
Diagrams created using Graphviz are provided below to illustrate key workflows and the functional logic of this compound.
Functional Structure of this compound
The following diagram illustrates the distinct functional components of the this compound molecule and their respective roles in bioconjugation applications.
General Workflow for PROTAC Synthesis
This diagram outlines a simplified, high-level workflow for the synthesis of a PROTAC, where this compound serves as the core linker.
Quality Control and Analysis Workflow
This diagram shows the logical flow of analytical techniques used to ensure the quality and identity of this compound before its use in further applications.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure reproducible experimental outcomes.
-
Long-Term Storage: For long-term stability, the compound should be stored at -20°C, protected from light, and kept in a tightly sealed container to prevent moisture absorption.
-
Short-Term Storage: For daily or weekly use, storage at 2-8°C is acceptable.
-
Chemical Stability: The PEG chain is susceptible to oxidative degradation, which can be accelerated by exposure to oxygen, transition metals, and elevated temperatures. The benzyl ether bond can be cleaved under strongly acidic conditions or by catalytic hydrogenolysis. The mesylate group is sensitive to hydrolysis, especially in the presence of moisture.
-
Handling: Work under an inert atmosphere (e.g., argon or nitrogen) when possible. Use anhydrous solvents for preparing stock solutions to prevent hydrolysis of the mesylate group. Avoid repeated freeze-thaw cycles of stock solutions.
References
The Pivotal Role of PEG Linkers in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to inducing the selective degradation of disease-causing proteins. These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. A critical and often underestimated component of a PROTAC is the linker that connects the two binding moieties. Among the various linker types, polyethylene glycol (PEG) linkers have gained prominence due to their unique physicochemical properties that significantly influence a PROTAC's efficacy, selectivity, and drug-like characteristics. This guide provides a comprehensive technical overview of the role of PEG linkers in PROTAC development, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Core Principles: The Multifaceted Function of PEG Linkers
Far from being a mere passive spacer, the PEG linker plays an active and crucial role in determining the overall performance of a PROTAC. Its length, composition, and flexibility can profoundly impact several key parameters that govern the efficiency of targeted protein degradation.
Enhancing Solubility and Physicochemical Properties: A major challenge in PROTAC design is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limit cell permeability. PEG linkers, composed of repeating ethylene glycol units, are inherently hydrophilic and flexible. The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments. This enhancement in solubility is critical not only for ease of handling and formulation but also for improving oral absorption and overall pharmacokinetic profiles. The use of PEG and alkyl motifs allows for the fine-tuning of crucial physical properties such as the topological polar surface area (TPSA) and lipophilicity, which are key determinants of a molecule's drug-like characteristics.
Modulating Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. Compared to their more rigid alkyl counterparts, PEG linkers are more likely to adopt folded conformations. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can also lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.
Optimizing Ternary Complex Formation: The primary function of a PROTAC is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length and flexibility of the PEG linker are paramount in achieving the correct spatial orientation and proximity of the two proteins for efficient ubiquitination.
-
Too Short: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.
-
Too Long: Conversely, an excessively long and flexible linker might result in an unstable or non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. This can also lead to an increased "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex.
Therefore, systematic variation of the PEG linker length is a common and critical strategy to identify the optimal configuration for a given POI and E3 ligase pair.
Quantitative Impact of PEG Linkers on PROTAC Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
| Target Protein | Linker Composition/Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | PEG2 | >5000 | <20 | [1] |
| PEG3 | ~1000 | ~50 | [1] | |
| PEG4 | <500 | >80 | [1] | |
| PEG5 | <100 | >90 | [1] | |
| TBK1 | < 12 atoms | No Degradation | - | [1] |
| 21 atoms | 3 | 96 | ||
| 29 atoms | 292 | 76 | ||
| ERα | 9 atoms | >10,000 | ~50 | |
| 12 atoms | ~5,000 | ~75 | ||
| 16 atoms | ~1,000 | ~95 | ||
| 19 atoms | ~5,000 | ~70 | ||
| 21 atoms | >10,000 | ~60 | ||
| CDK9 | 5 methylene units | 1.5 | >99 | |
| 6 methylene units | 2.0 | >99 | ||
| 7 methylene units | 3.5 | >99 | ||
| 8 methylene units | 2.3 | >99 | ||
| 9 methylene units | 10.2 | >99 | ||
| 10 methylene units | 14.7 | >99 | ||
| 11 methylene units | 7.6 | >99 |
Visualizing the Process: Signaling Pathways and Experimental Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols: A Guide for the Bench
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
Protocol 1: Synthesis of a PEGylated PROTAC via Amide Coupling
This protocol outlines a general solution-phase synthesis of a PROTAC using amide bond formation to connect a warhead, a PEG linker, and an E3 ligase ligand.
Materials:
-
Warhead with a carboxylic acid or amine functionality
-
E3 ligase ligand with a carboxylic acid or amine functionality
-
Bifunctional PEG linker (e.g., amine-PEG-carboxylic acid)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for protecting group removal (if necessary, e.g., TFA for Boc group)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Procedure:
-
Step 1: Coupling of the first component to the PEG linker.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the component (warhead or E3 ligase ligand) containing a carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the coupling agent HATU (1.2 eq) and the base DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the bifunctional PEG linker with a terminal amine (e.g., H2N-PEGn-COOH) (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate by flash column chromatography.
-
-
Step 2: Coupling of the second component.
-
Dissolve the purified intermediate from Step 1 (1.0 eq) in anhydrous DMF.
-
In a separate flask, activate the carboxylic acid of the second component (warhead or E3 ligase ligand) (1.1 eq) with HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF for 15-30 minutes.
-
Add the activated second component to the solution of the intermediate from Step 1.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.
-
-
Characterization: Confirm the identity and purity of the final PROTAC using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Solid-Phase Synthesis of a PEGylated PROTAC
Solid-phase synthesis can streamline the purification process and is amenable to library synthesis.
Materials:
-
Appropriate resin (e.g., Rink amide resin, Wang resin)
-
Fmoc-protected amino-PEG-acid linker
-
Warhead and E3 ligase ligand with appropriate functionalities for coupling
-
Standard solid-phase peptide synthesis (SPPS) reagents (e.g., HBTU, DIPEA, piperidine, TFA)
-
SPPS reaction vessel
-
HPLC for purification
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
First Component Loading: Couple the first component (warhead or E3 ligase ligand with a carboxylic acid) to the resin using standard coupling conditions (e.g., HBTU/DIPEA in DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the loaded component (if applicable) using 20% piperidine in DMF.
-
Linker Coupling: Couple the Fmoc-amino-PEG-acid linker to the deprotected amine on the resin-bound component using HBTU/DIPEA.
-
Fmoc Deprotection: Remove the Fmoc group from the PEG linker with 20% piperidine in DMF.
-
Second Component Coupling: Couple the second component (with a carboxylic acid) to the deprotected amine of the linker.
-
Cleavage and Deprotection: Cleave the PROTAC from the resin and remove any side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude PROTAC by preparative HPLC.
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation data against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted protein degradation.
References
The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linker Chemistry and Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Inhibition to Elimination
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a revolutionary shift in therapeutic strategies, moving beyond traditional occupancy-based inhibition to an event-driven mechanism of targeted protein degradation.[1] These heterobifunctional molecules are master orchestrators of cellular machinery, leveraging the intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1] A PROTAC molecule is a tripartite entity, comprising a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering these two functional ends.[1][2] This unique architecture facilitates the formation of a ternary complex between the POI and the E3 ligase, initiating the polyubiquitination of the target protein, which is subsequently recognized and degraded by the proteasome.[1] While the warhead and E3 ligase ligand provide the specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties. This guide provides a comprehensive exploration of PROTAC linker chemistry, design principles, and the experimental methodologies crucial for their development and evaluation.
The Multifaceted Role of the PROTAC Linker
The linker's influence on a PROTAC's performance is profound and multifaceted. Its chemical composition, length, rigidity, and the points of attachment to the two ligands collectively govern the formation and stability of the ternary complex. An optimally designed linker facilitates favorable protein-protein interactions within this complex, a phenomenon known as positive cooperativity, which enhances the efficiency of ubiquitination and subsequent degradation. Conversely, a poorly designed linker can introduce steric hindrance or promote unfavorable conformations, leading to negative cooperativity and diminished degradation. Beyond its role in orchestrating the ternary complex, the linker significantly impacts the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability, which are paramount for its therapeutic potential.
A Tour of PROTAC Linker Architectures: From Flexible Chains to Rigid Scaffolds
PROTAC linkers are broadly classified based on their flexibility and chemical composition, with the choice of linker type being a critical and often empirically optimized aspect of PROTAC design for each unique target and E3 ligase pairing.
Flexible Linkers: These are the most common starting points in PROTAC design due to their synthetic tractability and the conformational freedom they afford the molecule. This flexibility increases the probability of achieving a productive ternary complex geometry.
-
Alkyl Chains: Simple hydrocarbon chains of varying lengths are a frequent initial choice, offering a high degree of conformational flexibility. However, their hydrophobicity can negatively impact the solubility of the PROTAC.
-
Polyethylene Glycol (PEG) Chains: PEG linkers, composed of repeating ethylene glycol units, are widely employed to enhance the hydrophilicity and, consequently, the solubility and cell permeability of PROTACs. The ether oxygens can also act as hydrogen bond acceptors, influencing the linker's conformation.
Rigid Linkers: To overcome the potential entropic penalties associated with highly flexible linkers, more rigid designs are increasingly being explored. These linkers can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability.
-
Cyclic Structures: The incorporation of saturated rings like piperazine and piperidine can introduce conformational constraints.
-
Aromatic Systems: Phenyl rings and other aromatic systems provide planarity and rigidity, which can also be leveraged to introduce specific interactions, such as π-π stacking, to stabilize the ternary complex.
-
"Clickable" Linkers: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for PROTAC synthesis, yielding a stable triazole ring. This "click chemistry" approach facilitates the modular and efficient assembly of PROTAC libraries and the triazole itself can be considered a rigidifying element.
Quantitative Insights: The Linker's Impact on Degradation Efficacy
The optimization of a PROTAC is an empirical process that involves the systematic variation of linker properties and the subsequent evaluation of their impact on protein degradation. The following tables summarize key quantitative data from various studies, illustrating the profound effect of linker modifications on PROTAC performance, as measured by DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 | Alkyl/Ether | 12 - 29 | Submicromolar | - | |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | |
| ERα | PEG | 12 | - | Effective | |
| ERα | PEG | 16 | - | More Potent | |
| Androgen Receptor (AR) | Flexible (PEG) | - | Exhibited degradation | - | |
| Androgen Receptor (AR) | Rigid (Disubstituted Phenyl) | - | No degradation | - | |
| CRBN (self-degradation) | Alkyl | 9 | Concentration-dependent decrease | - | |
| CRBN (self-degradation) | PEG | 9 (3 PEG units) | Weak degradation | - |
Table 1: Impact of Linker Length and Composition on PROTAC Degradation Efficacy.
Experimental Protocols: A Practical Guide to PROTAC Evaluation
The successful development of PROTACs relies on a suite of robust experimental assays to characterize their synthesis, cellular activity, and mechanism of action.
Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG Linker
This protocol outlines a general procedure for the synthesis of a PROTAC molecule using standard amide bond formation.
Step 1: Coupling of the First Component to the PEG Linker
-
Reagents and Materials:
-
Component A with a carboxylic acid (warhead or E3 ligase ligand) (1.0 eq)
-
Amine-functionalized PEG linker with a Boc-protected terminal amine (NH2-PEGn-Boc) (1.1 eq)
-
Coupling reagents: HATU (1.2 eq) and DIPEA (2.0 eq)
-
Anhydrous DMF as solvent
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add the NH2-PEGn-Boc linker to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Component A-PEGn-Boc.
-
Step 2: Deprotection of the Boc Group
-
Reagents and Materials:
-
Component A-PEGn-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Component A-PEGn-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.
-
Step 3: Coupling of the Second Component to Yield the Final PROTAC
-
Procedure:
-
Follow the procedure outlined in Step 1, using Component A-PEGn-NH2 and the second component with a carboxylic acid (Component B-COOH) as the coupling partners.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
-
Protocol 2: Western Blotting for PROTAC-Induced Protein Degradation
This is a standard method to quantify the levels of a target protein in cells following treatment with a PROTAC.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.
-
Materials:
-
96-well filter plate (Donor plate) with a PVDF membrane
-
96-well acceptor plate
-
Lecithin/dodecane solution (or other suitable lipid mixture)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
PROTAC stock solutions in DMSO
-
LC-MS/MS or UV-Vis spectrophotometer for analysis
-
-
Procedure:
-
Membrane Coating: Gently add 5 µL of the lecithin/dodecane solution to each well of the donor plate, ensuring the membrane is fully coated.
-
Prepare Acceptor Plate: Add 300 µL of PBS (with a small percentage of DMSO to match the donor solution) to each well of the acceptor plate.
-
Prepare Donor Plate: Prepare the PROTAC solutions in PBS at the desired concentration (e.g., 10 µM) from the DMSO stock. Add 150 µL of the PROTAC solution to each well of the coated donor plate.
-
Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate the plate assembly at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_eq] is the equilibrium concentration.
-
Protocol 4: Caco-2 Permeability Assay
This cell-based assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.
-
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
PROTAC stock solutions
-
LC-MS/MS for analysis
-
-
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the PROTAC solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay in the reverse direction by adding the PROTAC solution to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis: Determine the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate for efflux transporters.
-
Visualizing the Core Concepts: Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC design and evaluation.
References
The Hydrophilic Advantage: A Technical Guide to PEG7 in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-based inhibition to event-driven pharmacology. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] While the ligands provide specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2][3]
Among various linker types, polyethylene glycol (PEG) chains are frequently employed due to their unique ability to impart hydrophilicity, a property that directly addresses major challenges in PROTAC development, such as poor solubility.[4][5] This guide explores the specific role of mid-length PEG linkers, exemplified by PEG7, in PROTAC design, providing quantitative data on their impact, detailed experimental protocols for their evaluation, and visual diagrams of the underlying biological and experimental processes.
The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Once polyubiquitinated, the target protein is recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.
References
The Architectonics of Induced Proximity: A Technical Guide to Ternary Complex Formation with PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new epoch in therapeutic intervention, moving beyond simple inhibition to targeted protein degradation. The efficacy of these heterobifunctional molecules hinges on their ability to orchestrate the formation of a transient, yet productive, ternary complex comprising the PROTAC itself, a target protein of interest (POI), and an E3 ubiquitin ligase. This guide provides an in-depth exploration of the foundational principles governing this critical event, offering a technical resource for researchers engaged in the design and evaluation of novel protein degraders.
The Cornerstone of Degradation: The Ternary Complex
A PROTAC molecule consists of two distinct "warhead" ligands connected by a flexible linker: one binds to the POI, and the other recruits an E3 ligase.[1][2] The simultaneous binding of both proteins by the PROTAC forms a ternary complex, which brings the E3 ligase in close enough proximity to the POI to facilitate the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine residues on the target's surface.[1][3] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles.[2]
The formation and stability of this ternary complex are paramount to a PROTAC's success. Several key factors influence this process, including the binary binding affinities of the warheads, the length and composition of the linker, and the specific protein-protein interactions (PPIs) that are newly formed at the interface of the POI and the E3 ligase within the complex.
Quantifying Ternary Complex Formation: Key Parameters
The stability and propensity of a PROTAC to form a ternary complex can be quantified through several key parameters, most notably the dissociation constants (Kd) of the binary and ternary interactions, and the cooperativity (α).
Cooperativity (α) is a critical metric that describes how the binding of one protein to the PROTAC influences the binding of the second protein. It is calculated as the ratio of the binary Kd to the ternary Kd.
-
Positive Cooperativity (α > 1): The formation of the binary complex enhances the binding affinity for the second protein, leading to a more stable ternary complex. This is often the result of favorable de novo PPIs between the POI and the E3 ligase.
-
Negative Cooperativity (α < 1): The formation of the binary complex reduces the binding affinity for the second protein, resulting in a less stable ternary complex. This may be due to steric hindrance or unfavorable PPIs.
-
No Cooperativity (α = 1): The binding of the two proteins is independent.
While positive cooperativity is generally desirable, effective degraders can be developed with negative cooperativity.
The "hook effect" is another important consideration. At very high concentrations, a PROTAC can form an excess of binary complexes (POI-PROTAC and E3-PROTAC), which can paradoxically lead to a decrease in the formation of the productive ternary complex and, consequently, reduced degradation.
Quantitative Data Summary
The following tables summarize key quantitative data for well-characterized PROTACs to serve as a reference for expected binding affinities and cooperativity values.
Table 1: Binding Affinities and Cooperativity of MZ1 (VHL-based PROTAC)
| Target | Assay | Kd (Binary, nM) | Kd (Ternary, nM) | Cooperativity (α) | Reference |
| BRD4BD2 | ITC | 67 ± 8 | 4.4 ± 1.0 | 15.2 | |
| BRD3BD2 | ITC | 67 ± 8 | 21 ± 3 | 3.2 | |
| BRD2BD2 | ITC | 67 ± 8 | 13 ± 2 | 5.2 | |
| BRD4BD1 | ITC | 67 ± 8 | 30 ± 4 | 2.2 | |
| BRD3BD1 | ITC | 67 ± 8 | 21 ± 5 | 3.2 | |
| BRD2BD1 | ITC | 67 ± 8 | 62 ± 6 | 1.1 |
Table 2: Binding Affinities and Cooperativity of dBET6 (CRBN-based PROTAC)
| Target | Assay | Kd (Binary, nM) | Kd (Ternary, nM) | Cooperativity (α) | Reference |
| BRD4BD1 | TR-FRET | 180 ± 20 | 300 ± 50 | 0.6 | |
| BRD4BD2 | TR-FRET | 180 ± 20 | 900 ± 100 | 0.2 |
Experimental Protocols for Characterizing Ternary Complex Formation
A variety of biophysical and cellular assays are employed to characterize the formation and stability of PROTAC-induced ternary complexes.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Objective: To determine the thermodynamic parameters of binary and ternary complex formation and calculate cooperativity.
Methodology:
-
Sample Preparation:
-
Dialyze all proteins (POI and E3 ligase) and the PROTAC into the identical buffer to minimize heats of dilution.
-
Accurately determine the concentrations of all components.
-
-
Binary Titrations:
-
Titration 1 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes.
-
Titration 2 (PROTAC into POI): Fill the ITC cell with the POI solution and the syringe with the PROTAC solution.
-
-
Ternary Titration:
-
Titration 3 (PROTAC into E3 Ligase + POI): Fill the ITC cell with a solution containing both the E3 ligase and the POI. Fill the syringe with the PROTAC solution. The resulting thermogram will represent the formation of the ternary complex.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Kd, ΔH, and n for each binary interaction.
-
Analyze the ternary titration data to determine the apparent binding affinity in the presence of both proteins.
-
Calculate the cooperativity factor (α) from the binary and ternary Kd values.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic information (association and dissociation rates) in addition to affinity data.
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for both binary and ternary complex formation.
Methodology:
-
Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics.
-
Flow a series of concentrations of the POI over the immobilized E3 ligase as a negative control to ensure no direct interaction.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Flow these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) using the binary and ternary KD values.
-
Proximity-Based Assays (TR-FRET and AlphaLISA)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) are homogeneous assays that detect the proximity of two molecules. In the context of PROTACs, one protein (e.g., the POI) is labeled with a donor fluorophore/bead and the other (e.g., the E3 ligase) with an acceptor. Ternary complex formation brings the donor and acceptor into close proximity, resulting in a measurable signal. These assays are well-suited for high-throughput screening.
Objective: To measure the relative amount of ternary complex formation in a high-throughput manner.
Methodology:
-
Reagent Preparation:
-
Label the POI and E3 ligase with the appropriate donor and acceptor pairs (e.g., terbium and a fluorescent dye for TR-FRET; donor and acceptor beads for AlphaLISA).
-
-
Assay Protocol:
-
In a microplate, combine the labeled POI, labeled E3 ligase, and a dilution series of the PROTAC.
-
Incubate to allow for complex formation.
-
-
Data Acquisition:
-
Measure the TR-FRET or AlphaLISA signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal as a function of PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, with the peak indicating the concentration at which maximal complex formation occurs.
-
NanoBRET™ Ternary Complex Assay in Live Cells
This assay allows for the detection and characterization of ternary complex formation in a physiological cellular environment.
Objective: To measure the formation of the ternary complex in live cells.
Methodology:
-
Cell Line Engineering:
-
Create a stable cell line expressing the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
-
Assay Protocol:
-
Seed the engineered cells in a microplate.
-
Add the HaloTag® ligand (a fluorescent probe) to the cells.
-
Add a dilution series of the PROTAC.
-
Incubate and measure the bioluminescence resonance energy transfer (BRET) signal.
-
-
Data Analysis:
-
An increase in the BRET signal indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve.
-
Structural Elucidation of Ternary Complexes
X-ray crystallography provides high-resolution structural information of the ternary complex, revealing the precise binding modes of the PROTAC and the crucial de novo PPIs that contribute to cooperativity and stability. This information is invaluable for structure-based drug design and the rational optimization of PROTACs.
Objective: To obtain a high-resolution 3D structure of the POI-PROTAC-E3 ligase ternary complex.
Methodology:
-
Protein Expression and Purification: Overexpress and purify high-quality, soluble POI and E3 ligase.
-
Complex Formation: Mix the POI, PROTAC, and E3 ligase in a stoichiometric ratio to form the ternary complex.
-
Crystallization: Screen a wide range of crystallization conditions to obtain well-diffracting crystals of the ternary complex.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals and solve the 3D structure.
Conclusion
The formation of a stable and productive ternary complex is the linchpin of PROTAC-mediated protein degradation. A thorough understanding of the principles governing this process, coupled with the application of a robust suite of biophysical and cellular assays, is essential for the successful design and development of novel PROTAC therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of ternary complex formation and to effectively characterize their PROTAC candidates. The continued elucidation of the structural and dynamic nature of these transient complexes will undoubtedly fuel the next wave of innovation in targeted protein degradation.
References
- 1. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Axis: An In-depth Guide to the Impact of Linker Length on PROTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, shifting the paradigm from occupancy-driven inhibition to event-driven protein degradation.[1] These heterobifunctional molecules orchestrate the degradation of specific proteins by co-opting the cell's intrinsic ubiquitin-proteasome system.[2] A PROTAC molecule is elegantly simple in its architecture, comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[3] While the choice of ligands dictates the "what" and "who" of the degradation process, the linker is the crucial "how," profoundly influencing the potency, selectivity, and overall success of the PROTAC.[4][5] This technical guide delves into the critical role of linker length in determining PROTAC efficacy, providing a comprehensive overview of its impact, detailed experimental protocols for its investigation, and quantitative data to inform rational design.
The Linker's Role: More Than a Simple Spacer
The linker is not a passive tether but an active participant in the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated degradation. Its length and composition dictate the spatial orientation of the POI and the E3 ligase, which is critical for the efficient transfer of ubiquitin to accessible lysine residues on the target protein.
An improperly dimensioned linker can have significant consequences:
-
A linker that is too short can introduce steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus impeding ternary complex formation.
-
A linker that is too long may lead to the formation of unproductive ternary complexes where the ubiquitination sites on the target protein are not optimally positioned for the E3 ligase, resulting in inefficient degradation. Furthermore, excessively long and flexible linkers can incur an entropic penalty upon complex formation, potentially reducing the overall stability of the ternary complex.
The relationship between linker length and PROTAC efficacy is therefore non-linear and must be empirically determined for each specific POI and E3 ligase pairing.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the intricate processes involved, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow for evaluating the impact of linker length.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Quantitative Analysis of Linker Length on PROTAC Efficacy
Systematic variation of linker length is a cornerstone of PROTAC optimization. The following tables summarize quantitative data from studies investigating the impact of linker length on the degradation of various target proteins.
Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Type | Linker Length (atoms) | Degradation Efficacy | IC50 (µM) in MCF7 cells |
| PEG | 9 | Effective | 140 |
| PEG | 12 | More Potent | - |
| PEG | 16 | Most Potent | 26 |
Table 3: Impact of Linker Length on p38α Degradation
| PROTAC Series | Linker Length (atoms) | Degradation of p38α |
| - | < 15 | Poor |
| NR-3 series | 15-17 | Optimal |
| NR-1c | 20 | Efficient |
Detailed Experimental Protocols
Accurate assessment of PROTAC efficacy as a function of linker length requires a combination of biochemical and cell-based assays.
PROTAC Synthesis with Varying Linker Lengths
Objective: To generate a library of PROTACs with systematically varied linker lengths.
General Methodology: A common and efficient method for synthesizing PROTAC libraries is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition.
-
Synthesis of Precursors: Synthesize two sets of precursors. The first set consists of the target protein-binding ligand functionalized with an alkyne group. The second set comprises the E3 ligase-binding ligand attached to linkers of varying lengths, each terminating in an azide group. Polyethylene glycol (PEG) or alkyl chains are commonly used as linkers.
-
Click Reaction: In a suitable solvent, combine the alkyne-functionalized target ligand with an azide-functionalized E3 ligase-linker precursor in the presence of a copper(I) catalyst (e.g., generated in situ from CuSO4 and a reducing agent like sodium ascorbate) and a ligand (e.g., TBTA).
-
Purification: Purify the resulting PROTACs using standard chromatographic techniques, such as flash column chromatography or preparative HPLC.
-
Characterization: Confirm the identity and purity of each synthesized PROTAC using analytical techniques like LC-MS and NMR.
Western Blot Analysis for Protein Degradation
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Seed a relevant cell line (e.g., MCF7 for ERα) in multi-well plates. After allowing the cells to adhere, treat them with a range of concentrations of each PROTAC from the synthesized library for a predetermined duration (e.g., 24-72 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the target protein. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to a vehicle-treated control.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and to assess the formation of the ternary complex.
Methodology:
-
Chip Immobilization: Immobilize either the purified target protein or the E3 ligase onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Flow solutions of the PROTAC at various concentrations over the chip surface to measure the binding kinetics (kon and koff) and determine the dissociation constant (KD) for the binary interaction.
-
Ternary Complex Analysis: To assess ternary complex formation, inject a pre-incubated mixture of the PROTAC and the second protein partner (the one not immobilized) at varying concentrations over the chip surface. An increase in the SPR signal compared to the binary interaction indicates the formation of the ternary complex.
Isothermal Titration Calorimetry (ITC)
Objective: To provide thermodynamic data on the binding interactions and cooperativity of ternary complex formation.
Methodology:
-
Sample Preparation: Place a solution of the purified target protein in the ITC sample cell. Fill the injection syringe with a solution of the PROTAC.
-
Titration: Perform a series of injections of the PROTAC solution into the protein solution while monitoring the heat changes associated with binding.
-
Data Analysis: Integrate the heat flow peaks to obtain the binding isotherm. Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction. To study ternary complex formation, the protein in the cell can be pre-saturated with the E3 ligase before titrating the PROTAC.
Cellular Viability Assays
Objective: To assess the functional consequence of target protein degradation on cell proliferation or survival.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat them with a serial dilution of each PROTAC.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo) to the wells.
-
Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability as a function of PROTAC concentration and determine the half-maximal inhibitory concentration (IC50).
Conclusion
The linker is a pivotal element in the design of effective PROTACs, with its length being a critical parameter that must be meticulously optimized. The data and methodologies presented in this guide underscore the necessity of a systematic approach to linker design for each new target and E3 ligase pair. While overarching principles are emerging, the optimal linker length remains an empirically determined parameter that is highly context-dependent. The experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies, thereby accelerating the development of potent and selective protein degraders. Future advancements in computational modeling and structural biology will undoubtedly further refine the rational design of PROTAC linkers, reducing the reliance on extensive empirical screening and paving the way for the next generation of targeted protein degradation therapeutics.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
The Architect of Degradation: A Technical Guide to Benzyl-PEG7-MS in E3 Ubiquitin Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the strategic design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is paramount. These molecules co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins.[1][2][3][4][5] At the heart of a PROTAC's efficacy lies its linker, a chemical bridge connecting a ligand for the target protein to a recruiter for an E3 ubiquitin ligase. This guide provides an in-depth technical overview of Benzyl-PEG7-MS, a specific polyethylene glycol (PEG)-based linker, and its application in the study and development of PROTACs for E3 ubiquitin ligase recruitment.
Core Concepts: The Role of this compound in PROTACs
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The linker component of a PROTAC, such as this compound, is a critical determinant of the molecule's overall efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.
This compound is a hetero-bifunctional linker featuring a benzyl group on one end and a methanesulfonyl (mesyl) group on the other, connected by a seven-unit polyethylene glycol (PEG) chain. The PEG component enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC. The benzyl group can be incorporated into the synthesis of the POI-binding ligand, while the mesyl group serves as a reactive handle for conjugation to the E3 ligase ligand.
The general mechanism of action for a PROTAC utilizing a this compound linker is depicted in the signaling pathway below:
Caption: General mechanism of PROTAC action.
Quantitative Analysis of E3 Ligase Recruitment and Protein Degradation
Evaluating the efficacy of a PROTAC requires rigorous quantitative analysis. Key parameters include the binding affinity of the PROTAC to both the POI and the E3 ligase, the efficiency of ternary complex formation, and the rate and extent of POI degradation. While specific data for a this compound-containing PROTAC is proprietary and varies depending on the specific ligands, the following tables illustrate the types of quantitative data that are crucial for characterization.
Table 1: Binding Affinity of PROTAC Components
| Component | Target | Assay Method | Dissociation Constant (Kd) |
| POI Ligand | Protein of Interest | Isothermal Titration Calorimetry (ITC) | Varies (nM to µM) |
| E3 Ligase Ligand | E3 Ubiquitin Ligase (e.g., CRBN, VHL) | Surface Plasmon Resonance (SPR) | Varies (nM to µM) |
| Full PROTAC | Protein of Interest | Microscale Thermophoresis (MST) | Varies (nM to µM) |
| Full PROTAC | E3 Ubiquitin Ligase | Fluorescence Polarization (FP) | Varies (nM to µM) |
Table 2: Cellular Efficacy of a Hypothetical PROTAC
| Parameter | Assay Method | Value |
| DC50 (Concentration for 50% degradation) | Western Blot / In-Cell ELISA | Varies (nM to µM) |
| Dmax (Maximum degradation) | Western Blot / In-Cell ELISA | Varies (% of control) |
| t1/2 of Degradation (Half-life of degradation) | Time-course Western Blot | Varies (hours) |
| Ternary Complex Formation | Proximity Ligation Assay (PLA) | Relative Signal Intensity |
Experimental Protocols for Studying E3 Ligase Recruitment
The following are generalized protocols that can be adapted to study the recruitment of an E3 ubiquitin ligase by a PROTAC containing a this compound linker.
Protocol 1: In-Cell ELISA for E3 Ligase Ligand Binding Affinity
This protocol is adapted from established methods to determine the binding affinity of a ligand to an E3 ubiquitin ligase within a cellular context.
Objective: To quantify the binding of an E3 ligase ligand or a complete PROTAC to its target E3 ligase in cells.
Materials:
-
MM1S cells (or other suitable cell line expressing the target E3 ligase)
-
RPMI-1640 medium with 10% FBS
-
PROTAC or E3 ligase ligand of interest
-
Primary antibody against the target E3 ligase (e.g., anti-CRBN)
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MM1S cells in a 96-well plate at a density of 1 x 105 cells/well and culture overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC or E3 ligase ligand for 2-4 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody against the E3 ligase overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add TMB substrate and incubate until a blue color develops. Stop the reaction with stop solution and read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the compound concentration to determine the IC50 value, which reflects the binding affinity.
Protocol 2: Proximity Ligation Assay (PLA) for Ternary Complex Formation
PLA is a powerful technique to visualize and quantify the proximity of two proteins in situ, making it ideal for detecting the PROTAC-induced ternary complex.
Objective: To detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex in cells.
Materials:
-
Cells expressing both the POI and the target E3 ligase
-
PROTAC of interest
-
Primary antibodies against the POI and the E3 ligase raised in different species (e.g., mouse anti-POI, rabbit anti-E3 ligase)
-
PLA probes (anti-mouse PLUS and anti-rabbit MINUS)
-
Ligation and amplification reagents
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with the PROTAC at various concentrations and time points.
-
Fixation and Permeabilization: Fix and permeabilize the cells as described in the in-cell ELISA protocol.
-
Antibody Incubation: Incubate with both primary antibodies simultaneously overnight at 4°C.
-
PLA Probe Incubation: Wash and incubate with the PLA probes for 1 hour at 37°C.
-
Ligation and Amplification: Perform the ligation and rolling-circle amplification steps according to the manufacturer's instructions to generate a fluorescent signal where the proteins are in close proximity.
-
Imaging and Analysis: Mount the coverslips and visualize the PLA signals using a fluorescence microscope. Quantify the number of PLA signals per cell to determine the extent of ternary complex formation.
Caption: Experimental workflow for PROTAC characterization.
Logical Relationships in PROTAC Design and Function
The successful design of a PROTAC is a multifactorial process where the linker plays a crucial role in orchestrating the desired biological outcome. The logical relationship between the components and the final activity is illustrated below.
Caption: Logical flow from PROTAC components to function.
Conclusion
This compound represents a valuable tool in the medicinal chemist's arsenal for the construction of PROTACs. Its defined length, PEG composition, and reactive functionalities allow for the systematic optimization of linker properties to achieve potent and selective protein degradation. The experimental approaches outlined in this guide provide a framework for researchers to quantitatively assess the performance of PROTACs incorporating this linker, thereby accelerating the development of novel therapeutics based on targeted protein degradation. As the field continues to advance, the precise engineering of linkers like this compound will remain a cornerstone of successful PROTAC design.
References
- 1. Investigating protein degradability through site-specific ubiquitin ligase recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Targeted protein degradation: Emerging concepts and protein state-specific targeting principles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Benzyl-PEG7-MS Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker plays a critical role in the efficacy of a PROTAC, influencing the stability and geometry of the ternary complex. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[1] The Benzyl-PEG7-MS linker is a PEG-based linker featuring a mesyl (MS) group, which is an excellent leaving group for nucleophilic substitution reactions, facilitating the covalent attachment of the linker to a warhead or E3 ligase ligand.
These application notes provide a detailed protocol for the synthesis of a PROTAC utilizing the this compound linker, along with representative data and diagrams to guide researchers in their drug discovery efforts.
PROTAC Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, which is catalyzed by the E3 ligase. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
This section provides a representative protocol for the synthesis of a PROTAC using a this compound linker. The synthesis involves a two-step process: 1) Coupling of the this compound linker with a warhead containing a nucleophilic handle (e.g., an amine), and 2) Coupling of the warhead-linker intermediate with an E3 ligase ligand.
Protocol 1: Synthesis of a Warhead-Linker Intermediate
This protocol describes the coupling of the this compound linker with a generic warhead containing a primary amine.
Materials:
-
This compound (1.0 eq)
-
Amine-containing Warhead (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen or argon atmosphere, dissolve the amine-containing warhead in anhydrous DMF.
-
Add DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at 50 °C for 12-24 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the warhead-linker intermediate.
Protocol 2: Synthesis of the Final PROTAC
This protocol describes the coupling of the warhead-linker intermediate (which now has a terminal benzyl group that can be deprotected to reveal a functional group for coupling, or the benzyl group itself is part of the final design) with an E3 ligase ligand possessing a carboxylic acid. This example assumes a standard amide bond formation.
Materials:
-
Warhead-Linker Intermediate (1.0 eq)
-
E3 Ligase Ligand with a terminal carboxylic acid (1.0 eq)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen or argon atmosphere, dissolve the E3 ligase ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the warhead-linker intermediate in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC.
Characterization and Purification
The final PROTAC product should be characterized to confirm its identity and purity using the following techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR): To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides representative data for a hypothetical PROTAC synthesized using a this compound linker.
| PROTAC ID | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-B7-01 | Protein X | CRBN | Cancer Cell Line A | 50 | >90 |
| PROTAC-B7-02 | Protein Y | VHL | Cancer Cell Line B | 25 | >95 |
Note: The data presented in this table is for illustrative purposes only and represents typical values for potent PROTACs. Actual values will vary depending on the specific warhead, E3 ligase ligand, and target protein.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using the this compound linker follows a logical workflow from starting materials to the final, purified product.
Caption: Workflow for the synthesis of a PROTAC using this compound.
Conclusion
The this compound linker is a versatile tool for the synthesis of PROTACs, offering a convenient handle for the attachment of various warheads and E3 ligase ligands. The protocols and information provided in these application notes serve as a guide for researchers in the design, synthesis, and evaluation of novel PROTACs for therapeutic applications. The modular nature of PROTAC synthesis allows for the systematic optimization of each component to achieve potent and selective degradation of target proteins.
References
Application Notes and Protocols for the Conjugation of Benzyl-PEG7-MS to a VHL Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate pathogenic proteins by coopting the cell's natural protein degradation machinery. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design. This document provides a detailed protocol for the conjugation of a Benzyl-PEG7-methanesulfonate (MS) linker to a VHL ligand, a crucial step in the synthesis of VHL-based PROTACs. The provided methodologies are based on established chemical principles and published data for similar reactions.
Signaling Pathway: VHL-Mediated Ubiquitination and Protein Degradation
The VHL protein is a key component of the Cullin-RING E3 ubiquitin ligase complex. In normoxic conditions, the alpha subunit of the hypoxia-inducible factor (HIF-1α) is hydroxylated on specific proline residues by prolyl hydroxylases (PHDs). This post-translational modification allows for its recognition by the VHL E3 ligase complex, leading to its ubiquitination and subsequent degradation by the 26S proteasome. PROTACs leverage this natural process by bringing a target protein into proximity with the VHL complex, inducing its ubiquitination and degradation.
Caption: VHL-mediated protein degradation pathway and PROTAC mechanism of action.
Experimental Workflow
The overall workflow for the synthesis and characterization of the VHL-PEG7-Benzyl conjugate is depicted below. This involves the nucleophilic substitution reaction, followed by purification and characterization of the final product.
Caption: General workflow for the synthesis and purification of the VHL-PEG conjugate.
Experimental Protocols
Materials and Reagents
-
VHL Ligand: Amine-functionalized VHL ligand (e.g., (S,R,S)-AHPC-PEGn-NH2, where 'n' can be a short PEG chain to improve solubility). For this protocol, we will assume a generic VHL-linker-NH2.
-
Linker: this compound (methanesulfonate).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Purification:
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system.
-
C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Nuclear Magnetic Resonance (NMR) spectrometer.
-
Protocol: Conjugation of this compound to a VHL Ligand
This protocol outlines the nucleophilic substitution reaction between the amine group of the VHL ligand and the methanesulfonyl group of the this compound linker.
-
Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized VHL ligand (1.0 eq) in anhydrous DMF.
-
To this solution, add DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes.
-
-
Reaction:
-
In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the VHL ligand solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the reaction rate if necessary.
-
-
Monitoring:
-
Monitor the progress of the reaction by LC-MS. Take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., acetonitrile), and inject it into the LC-MS.
-
The reaction is considered complete upon the disappearance of the starting VHL ligand and the appearance of a new peak corresponding to the desired product's mass.
-
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by preparative RP-HPLC using a C18 column.
-
A typical gradient for purification is from 10% to 90% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
Collect the fractions containing the desired product, as identified by LC-MS analysis of the fractions.
-
Lyophilize the pure fractions to obtain the final VHL-PEG7-Benzyl conjugate as a solid.
-
Data Presentation
The following tables provide representative quantitative data for the synthesis and characterization of the VHL-PEG7-Benzyl conjugate. The values are illustrative and may vary depending on the specific VHL ligand used and the optimization of the reaction conditions.
| Parameter | Value |
| Reactants | |
| VHL-linker-NH2 | 1.0 eq |
| This compound | 1.2 eq |
| DIPEA | 3.0 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12-24 hours |
| Yield and Purity | |
| Expected Yield | 40-60% |
| Purity (post-HPLC) | >95% |
| Analytical Method | Parameter | Expected Result |
| LC-MS | Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 10-95% B over 5 minutes | |
| Expected [M+H]+ | Calculated mass of VHL-PEG7-Benzyl + 1.0078 | |
| NMR | Solvent | DMSO-d6 or CDCl3 |
| Key Signals | Characteristic peaks for the VHL ligand, PEG linker (around 3.5-3.6 ppm), and the benzyl group (around 7.3 ppm). |
Conclusion
This document provides a comprehensive protocol for the conjugation of this compound to an amine-functionalized VHL ligand. The detailed experimental steps, along with the illustrative data and diagrams, should serve as a valuable resource for researchers in the field of targeted protein degradation. It is important to note that optimization of the reaction conditions may be necessary for different VHL ligand derivatives to achieve optimal yields and purity. Proper characterization of the final conjugate is crucial to ensure its identity and quality for subsequent use in the synthesis of PROTACs.
Application Notes and Protocols for Benzyl-PEG7-MS Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG7-MS is a heterobifunctional linker designed for advanced bioconjugation and the development of complex biomolecules, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker possesses two distinct reactive moieties: a methanesulfonyl (mesylate) group and a benzyl ether. The mesylate group is an excellent leaving group, enabling efficient conjugation to nucleophiles like amines, thiols, and hydroxyl groups under mild conditions. The benzyl group serves as a stable protecting group for the terminal hydroxyl of the PEG chain, which can be selectively removed through hydrogenolysis to reveal a primary alcohol for further functionalization. This dual functionality allows for a stepwise and controlled approach to the synthesis of well-defined bioconjugates.
These application notes provide detailed protocols for the use of this compound in common conjugation strategies, methods for purification and characterization of the resulting conjugates, and a summary of key reaction parameters.
Quantitative Data Summary
The efficiency of conjugation reactions involving this compound is influenced by several factors, including the nature of the nucleophile, reaction pH, temperature, and the molar ratio of reactants. The following table summarizes typical quantitative data for such reactions, compiled from literature on analogous PEG-mesylate conjugations.
| Parameter | Conjugation to Primary Amines | Conjugation to Thiols | Benzyl Group Deprotection |
| Nucleophile/Substrate | Protein (e.g., Lysine residues), Peptides, Small Molecules with -NH2 | Protein (e.g., Cysteine residues), Peptides, Small Molecules with -SH | Benzyl Ether |
| Typical Molar Excess of this compound | 5-20 fold | 5-20 fold | N/A |
| Reaction pH | 8.0-9.0 | 7.0-8.0 | N/A (Catalytic Hydrogenation) |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | 2-12 hours | 1-4 hours | 4-24 hours |
| Typical Solvents | Aqueous buffers (e.g., PBS, Borate), DMF, DMSO | Aqueous buffers (e.g., PBS, HEPES), DMF, DMSO | Methanol, Ethanol, THF |
| Catalyst | N/A (Base may be added) | N/A (Base may be added) | Palladium on Carbon (Pd/C) |
| Typical Yield | 60-90% | 70-95% | >90% |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Molecule
This protocol describes a general procedure for the conjugation of the mesylate group of this compound to a primary amine on a protein or small molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Conjugation Buffer: 100 mM sodium bicarbonate or borate buffer, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin columns or dialysis cassettes (for protein purification)
-
HPLC system for purification of small molecule conjugates
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 100 mg/mL) in anhydrous DMF or DMSO.
-
-
Protein/Molecule Preparation:
-
Dissolve the amine-containing molecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein/molecule solution.
-
Gently mix the reaction and incubate at room temperature for 2-12 hours. The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted this compound.
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
For proteins: Purify the conjugate using a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS) to remove excess reagents.
-
For small molecules: Purify the conjugate using reverse-phase HPLC.
-
Protocol 2: Conjugation of this compound to a Thiol-Containing Molecule
This protocol outlines the conjugation of the mesylate group of this compound to a sulfhydryl group.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., protein with free cysteines)
-
Conjugation Buffer: 100 mM PBS or HEPES buffer, pH 7.5, containing 1-5 mM EDTA
-
Anhydrous DMF or DMSO
-
Reducing agent (if necessary, e.g., TCEP)
-
Desalting spin columns or dialysis cassettes
Procedure:
-
Reagent and Molecule Preparation:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
If the thiol groups on the protein are in a disulfide bond, reduce the protein first with a suitable reducing agent like TCEP. Remove the reducing agent using a desalting column.
-
Dissolve the thiol-containing molecule in the Conjugation Buffer.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the thiol-containing molecule solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the conjugate using a desalting spin column or dialysis to remove unreacted this compound and other small molecules.
-
Protocol 3: Deprotection of the Benzyl Group
This protocol describes the removal of the benzyl protecting group to yield a free hydroxyl group.
Materials:
-
Benzyl-PEG7-conjugate
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Anhydrous Methanol or Ethanol
-
Hydrogen gas (H₂) supply or a hydrogen transfer reagent (e.g., ammonium formate)
-
Inert gas (Argon or Nitrogen)
-
Syringe filter (0.2 µm)
Procedure:
-
Reaction Setup:
-
Dissolve the Benzyl-PEG7-conjugate in anhydrous methanol or ethanol in a round-bottom flask.
-
Carefully add Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Purge the flask with an inert gas.
-
-
Hydrogenolysis:
-
Introduce hydrogen gas to the flask (typically via a balloon or a hydrogenator) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a syringe filter to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected conjugate.
-
Further purification can be performed by chromatography if necessary.
-
Characterization of Conjugates
-
SDS-PAGE: To confirm the increase in molecular weight of a protein after conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and the degree of PEGylation.[1][2]
-
HPLC (Size-Exclusion or Reverse-Phase): To assess the purity of the conjugate and separate it from unreacted starting materials.[3][]
-
NMR Spectroscopy: For detailed structural characterization of small molecule conjugates.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical pathways and experimental workflows described in the protocols.
Caption: Experimental workflow for this compound conjugation.
Caption: General reaction scheme for mesylate conjugation.
References
Application Notes and Protocols for Benzyl-PEG7-MS in the Development of BRD4 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This approach utilizes the cell's own ubiquitin-proteasome system to induce the degradation of proteins of interest (POIs). A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, is a key epigenetic reader and transcriptional regulator. Its role in the expression of critical oncogenes, such as c-MYC, makes it a high-value target in oncology. The development of BRD4-targeting PROTACs represents a promising strategy for cancer therapy.
The linker component of a PROTAC is crucial, as it influences the molecule's physicochemical properties, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and improve pharmacokinetic properties. This document provides detailed application notes and protocols for the utilization of Benzyl-PEG7-MS, a specific PEG-based linker, in the development of BRD4 degraders.
Mechanism of Action: PROTAC-Mediated BRD4 Degradation
A BRD4-targeting PROTAC operates by inducing the proximity of BRD4 to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins.
Caption: Mechanism of PROTAC-mediated BRD4 degradation.
Synthesis of a BRD4-Targeting PROTAC using this compound
The this compound linker features a methanesulfonyl (mesylate) group, which is an excellent leaving group for nucleophilic substitution reactions. This allows for a straightforward conjugation strategy with amine- or thiol-containing BRD4 ligands and E3 ligase ligands. The following is a representative two-step protocol for the synthesis of a BRD4-targeting PROTAC.
Step 1: Conjugation of this compound with an E3 Ligase Ligand (e.g., Pomalidomide derivative)
This step involves the reaction of the mesylate group of this compound with an amine-functionalized pomalidomide derivative.
Materials:
-
This compound
-
Amine-functionalized Pomalidomide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Protocol:
-
Dissolve the amine-functionalized Pomalidomide (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the resulting intermediate by column chromatography.
Step 2: Conjugation of the Linker-E3 Ligase Ligand Intermediate with a BRD4 Ligand (e.g., JQ1 derivative)
This step involves the deprotection of the benzyl group and subsequent coupling with a carboxylic acid-functionalized JQ1 derivative.
Materials:
-
Product from Step 1
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Methanol
-
Carboxylic acid-functionalized JQ1
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous DMF
-
DIPEA
Protocol:
-
Dissolve the intermediate from Step 1 in methanol.
-
Add Pd/C and stir the mixture under a hydrogen atmosphere until the debenzylation is complete (monitored by LC-MS).
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the debenzylated intermediate.
-
Dissolve the debenzylated intermediate (1.0 eq) and the carboxylic acid-functionalized JQ1 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
Caption: Synthetic workflow for a BRD4 PROTAC.
Experimental Protocols for Biological Evaluation
Cell Culture and Seeding
This protocol describes the general culture and seeding of cells for subsequent treatment with the BRD4 PROTAC.
Materials:
-
Relevant cancer cell line (e.g., MDA-MB-231, HeLa, MV-4-11)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (6-well, 12-well, or 96-well)
-
Hemocytometer or automated cell counter
Protocol:
-
Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, aspirate the medium and wash once with PBS.
-
Add trypsin-EDTA and incubate for a few minutes until cells detach.
-
Neutralize trypsin with complete growth medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Count the cells and determine viability (e.g., using trypan blue exclusion).[1]
-
Seed the cells into multi-well plates at the desired density and allow them to adhere overnight before treatment.
PROTAC Treatment
Materials:
-
Synthesized BRD4 PROTAC stock solution (e.g., in DMSO)
-
Complete growth medium
Protocol:
-
Prepare serial dilutions of the BRD4 PROTAC in complete growth medium to achieve the desired final concentrations.
-
Aspirate the medium from the seeded cells and replace it with the medium containing the PROTAC.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest PROTAC treatment group.
-
Incubate the cells for the desired time period (e.g., 2, 4, 8, 16, 24 hours).
Western Blot for BRD4 Degradation
This protocol is to assess the extent of BRD4 protein degradation following PROTAC treatment.[1]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4 and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.[1]
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[1]
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody and loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.
Cell Viability Assay
This assay determines the effect of BRD4 degradation on cell proliferation and viability.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in opaque-walled 96-well plates.
-
Treat the cells with a serial dilution of the BRD4 PROTAC for a specified period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value, which represents the concentration of the PROTAC that inhibits cell growth by 50%.
Data Presentation
The efficacy of BRD4 PROTACs is quantified through various cellular assays. The tables below provide a template for summarizing key data.
Table 1: BRD4 Degradation in Cancer Cell Lines
| PROTAC Compound | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| BRD4-PROTAC-1 | MDA-MB-231 | 24 | Value | Value |
| BRD4-PROTAC-1 | MV-4-11 | 24 | Value | Value |
| Control (e.g., dBET1) | MDA-MB-231 | 24 | Value | Value |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of BRD4 PROTACs
| PROTAC Compound | Cell Line | Treatment Time (h) | IC50 (nM) |
| BRD4-PROTAC-1 | MDA-MB-231 | 72 | Value |
| BRD4-PROTAC-1 | MV-4-11 | 72 | Value |
| Control (e.g., JQ1) | MDA-MB-231 | 72 | Value |
IC50: Concentration for 50% inhibition of cell growth.
Logical Workflow for BRD4 Degrader Development
The development of a novel BRD4 degrader follows a logical progression from design and synthesis to comprehensive biological evaluation.
Caption: Logical workflow for BRD4 degrader development.
References
Application Notes and Protocols: Experimental Workflow for Evaluating a New Bifunctional Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bifunctional linkers are molecules designed to bring two distinct proteins into close proximity, thereby inducing a specific biological outcome.[1] A prominent class of such molecules are Proteolysis-Targeting Chimeras (PROTACs), which recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3][4] This strategy offers a powerful method for targeted protein degradation, enabling the targeting of proteins previously considered "undruggable."[5] The efficacy and specificity of a bifunctional linker are critically dependent on its chemical structure, which dictates its ability to facilitate the formation of a stable and productive ternary complex (POI-linker-E3 ligase).
This document provides a comprehensive experimental workflow and detailed protocols for the systematic evaluation of a new bifunctional linker, focusing on the characterization of its biochemical, cellular, and functional properties.
Mechanism of Action: Proximity-Induced Protein Degradation
Bifunctional degraders operate by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The molecule consists of two distinct ligands connected by a chemical linker: one binds to the target Protein of Interest (POI), and the other binds to an E3 ubiquitin ligase. By simultaneously engaging both proteins, the linker induces the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome. The bifunctional molecule is then released to continue its catalytic cycle.
Caption: Mechanism of action for a bifunctional degrader (PROTAC).
Overall Experimental Workflow
The evaluation of a new bifunctional linker follows a hierarchical approach, starting with biochemical assays to confirm target engagement and ternary complex formation, followed by cell-based assays to measure protein degradation and functional consequences.
Caption: A staged workflow for evaluating new bifunctional linkers.
Data Presentation: Summary Tables
Quantitative data should be organized into tables for clear comparison of different linker candidates.
Table 1: Biochemical and Biophysical Parameters
| Linker ID | POI Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Ternary Complex Cooperativity (α) | In Vitro Ubiquitination (EC50, nM) |
|---|---|---|---|---|
| Linker-001 | 50 | 150 | 5.2 | 75 |
| Linker-002 | 75 | 120 | 2.1 | 250 |
| Control-Neg| >10,000 | 160 | N/A | >10,000 |
-
Kd: Dissociation constant.
-
Cooperativity (α): A measure of the stability of the ternary complex. α > 1 indicates positive cooperativity.
-
EC50: Half-maximal effective concentration.
Table 2: Cellular Degradation Parameters
| Linker ID | DC50 (nM) | Dmax (%) | Degradation t1/2 (hours) |
|---|---|---|---|
| Linker-001 | 25 | 95 | 4 |
| Linker-002 | 150 | 80 | 8 |
| Control-Neg| >10,000 | <10 | N/A |
-
DC50: Half-maximal degradation concentration.
-
Dmax: Maximum percentage of degradation observed.
-
t1/2: Time to reach 50% of Dmax.
Table 3: Cellular Functional Readouts
| Linker ID | Cell Viability (IC50, nM) | Apoptosis Induction (% at 100 nM) |
|---|---|---|
| Linker-001 | 40 | 65 |
| Linker-002 | 200 | 30 |
| Control-Neg| >10,000 | <5 |
-
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Binary Target Engagement via Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (Kd) of the bifunctional linker to the isolated POI and E3 ligase.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified recombinant POI and E3 ligase.
-
Bifunctional linker and control compounds.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
Methodology:
-
Immobilization: Immobilize the POI or E3 ligase onto the sensor chip surface via amine coupling according to the manufacturer's protocol. Use a reference flow cell with no protein for background subtraction.
-
Analyte Preparation: Prepare a dilution series of the bifunctional linker in running buffer (e.g., 0.1 nM to 1 µM).
-
Binding Analysis: Inject the linker solutions over the immobilized protein surface at a constant flow rate.
-
Regeneration: After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., low pH glycine).
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and calculate the equilibrium dissociation constant (Kd = kd/ka).
Protocol 2: Ternary Complex Formation via TR-FRET Assay
Objective: To measure the formation of the POI-linker-E3 ligase ternary complex in solution.
Materials:
-
Tagged recombinant proteins (e.g., His-tagged POI, GST-tagged E3 ligase).
-
Lanthanide-labeled anti-tag antibody (e.g., Tb-anti-His).
-
Fluorescently-labeled anti-tag antibody (e.g., FITC-anti-GST).
-
Bifunctional linker.
-
Assay buffer and microplates.
-
TR-FRET compatible plate reader.
Methodology:
-
Reagent Preparation: Prepare a solution containing the tagged POI, tagged E3 ligase, and the corresponding labeled antibodies in assay buffer.
-
Linker Titration: In a microplate, add a serial dilution of the bifunctional linker.
-
Incubation: Add the protein/antibody mixture to each well. Incubate at room temperature for a specified time (e.g., 1-2 hours) to allow complex formation.
-
Measurement: Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the linker concentration and fit to a sigmoidal dose-response curve to determine the EC50 for ternary complex formation.
Protocol 3: Cellular Protein Degradation via Western Blot
Objective: To quantify the degradation of the target POI in cells upon treatment with the bifunctional linker.
Materials:
-
Cell line expressing the POI.
-
Cell culture reagents.
-
Bifunctional linker, negative control, and proteasome inhibitor (e.g., MG132).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, transfer system, and membranes (PVDF or nitrocellulose).
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a range of concentrations of the bifunctional linker for a set time (e.g., 18-24 hours). Include vehicle control, a negative control linker, and a positive control (linker + proteasome inhibitor).
-
Cell Lysis: Wash cells with cold PBS and lyse them.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer separated proteins to a membrane.
-
Block the membrane and probe with primary antibodies for the POI and loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal.
-
Quantify band intensities using software (e.g., ImageJ).
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized POI level against linker concentration to determine DC50 and Dmax values.
-
Protocol 4: Cell Viability Assay
Objective: To assess the functional consequence of POI degradation on cell proliferation and viability.
Materials:
-
Cell line of interest.
-
Cell culture reagents.
-
Bifunctional linker.
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8, or similar).
-
Opaque-walled microplates.
-
Luminometer or spectrophotometer.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the bifunctional linker. Include vehicle-only wells as a control.
-
Incubation: Incubate for a period relevant to the protein's turnover and expected phenotypic effect (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence or absorbance.
-
Data Analysis: Normalize the results to the vehicle control. Plot cell viability against linker concentration and fit to a dose-response curve to calculate the IC50 value.
References
Application Notes and Protocols for Cell-Based Targeted Protein Degradation Assays
Topic: Utilizing PROTACs in Cell-Based Degradation Assays
Introduction:
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality for selectively eliminating disease-causing proteins.[1][2][3] This approach utilizes bifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2][4] PROTACs are comprised of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. Molecules such as Benzyl-PEG7-MS are examples of PEG-based linkers used in the chemical synthesis of these PROTACs. This document provides detailed protocols for assessing the efficacy of PROTACs in cell-based assays.
Core Principle of PROTAC-Mediated Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Key Experimental Assays
The successful development of a PROTAC requires rigorous evaluation of its ability to induce the degradation of the target protein in a cellular context. The most common methods for quantifying protein degradation are Western Blotting, Immunoprecipitation followed by Western Blotting, and Mass Spectrometry-based proteomics.
Data Presentation: Quantifying PROTAC Efficacy
The efficacy of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximal level of degradation achieved). Time-course and dose-response experiments are crucial for determining these parameters.
Table 1: Dose-Response of a Hypothetical PROTAC (PROTAC-X) on Target Protein Levels
| PROTAC-X Concentration (nM) | % Target Protein Remaining (vs. Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 52% |
| 50 | 23% |
| 100 | 12% |
| 500 | 10% |
| 1000 | 11% |
From this data, the DC50 is approximately 12 nM and the Dmax is around 90% degradation.
Table 2: Time-Course of Target Protein Degradation by PROTAC-X (at 100 nM)
| Time (hours) | % Target Protein Remaining (vs. t=0) |
| 0 | 100% |
| 2 | 78% |
| 4 | 55% |
| 8 | 28% |
| 16 | 15% |
| 24 | 13% |
| 48 | 14% |
Experimental Protocols
General Protocol for Cell-Based Protein Degradation Assay
This protocol outlines a general workflow for treating cells with a PROTAC and harvesting cell lysates for downstream analysis.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Treatment: The following day, treat the cells with various concentrations of the PROTAC. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired amount of time (e.g., 24 hours).
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 5-10 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for Downstream Analysis: Prepare samples for Western Blotting, Immunoprecipitation, or Mass Spectrometry.
Caption: Workflow for a typical cell-based degradation assay.
Protocol for Western Blotting
Materials:
-
Cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Loading control antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Mix cell lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Protocol for Immunoprecipitation (IP)
Materials:
-
Cell lysates
-
Primary antibody against the target protein
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer)
-
Elution buffer (e.g., low pH buffer or SDS sample buffer)
Procedure:
-
Pre-clearing Lysate (Optional): Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunocomplex Formation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Bead Incubation: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1 hour at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic rack and wash them three to five times with ice-cold wash buffer.
-
Elution: Elute the protein from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western Blotting.
Protocol for Mass Spectrometry (MS)-Based Proteomics
Materials:
-
Cell lysates
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin columns
-
High-resolution mass spectrometer
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature proteins in the lysate with 8M urea.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with IAA.
-
-
Protein Digestion:
-
Dilute the sample to reduce the urea concentration to <1M.
-
Digest the proteins into peptides overnight with trypsin.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 spin column.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Identify and quantify peptides to determine the relative abundance of the target protein across different treatment conditions.
Signaling Pathway Visualization
PROTACs are frequently used to target proteins in critical signaling pathways, such as those involved in cancer. The KRAS signaling pathway is a key regulator of cell proliferation and survival and is often dysregulated in cancer.
Caption: A simplified diagram of the KRAS signaling pathway.
References
- 1. Targeted protein degradation: Controlling and assessing therapeutic targets to advance oncology drug discovery | Cell Signaling Technology [cellsignal.com]
- 2. 目標蛋白質降解 [sigmaaldrich.com]
- 3. Biologics-based degraders - an expanding toolkit for targeted-protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Benzyl-PEG7-MS Conjugated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides with polyethylene glycol (PEG) moieties, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. This modification can improve solubility, increase in vivo stability by providing resistance to proteolytic degradation, and prolong circulation half-life. The Benzyl-PEG7-MS reagent adds a unique dimension to peptide modification, incorporating a moderately long PEG chain for its beneficial properties, a benzyl group that significantly increases hydrophobicity, and a mass spectrometry (MS) compatible tag for straightforward identification.
This application note provides a detailed protocol for the purification of this compound conjugated peptides using reverse-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC is the gold standard for peptide purification due to its high resolving power and the use of volatile mobile phases that simplify peptide recovery.[1][2] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase and a polar mobile phase.[2] The this compound moiety, with its significant hydrophobic character conferred by the benzyl group, dictates specific considerations for the HPLC method development to achieve optimal purity.
Principles of Separation
RP-HPLC separates molecules based on their hydrophobicity.[1] The stationary phase is typically composed of silica particles with chemically bonded hydrophobic alkyl chains (e.g., C18 or C8). The mobile phase consists of a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN), with an ion-pairing agent such as trifluoroacetic acid (TFA) added.
Peptides are loaded onto the column in a mobile phase with a high aqueous content, promoting their binding to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, leading to the elution of peptides in order of increasing hydrophobicity. The this compound conjugated peptide, being more hydrophobic than its unconjugated counterpart, will have a longer retention time on the column.
Experimental Workflow
The overall workflow for the purification of a this compound conjugated peptide is depicted in the diagram below. This process begins with the analysis of the crude peptide mixture and culminates in a pure, lyophilized product.
Caption: Workflow for the purification of this compound conjugated peptides.
Data Presentation: HPLC Parameters and Expected Results
The following tables summarize the recommended starting parameters for the analytical and preparative HPLC runs. These parameters should be optimized for each specific peptide.
Table 1: Analytical RP-HPLC Parameters
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm, 100-300 Å |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | 25-45 °C |
| Injection Volume | 10-20 µL (of a ~1 mg/mL solution) |
| Gradient | 5-65% B over 30 minutes (initial screening) |
Table 2: Preparative RP-HPLC Parameters
| Parameter | Recommended Value |
| Column | C18, 21.2 x 250 mm, 10 µm, 100-300 Å |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile |
| Flow Rate | 15-25 mL/min (scaled from analytical) |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | Ambient or slightly elevated (e.g., 30°C) |
| Injection Volume | Dependent on loading study results |
| Gradient | Optimized based on analytical run |
Detailed Experimental Protocol
This protocol outlines the steps for the purification of a this compound conjugated peptide, from initial analysis to the final pure product.
Materials and Reagents
-
Crude this compound conjugated peptide (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Dimethyl sulfoxide (DMSO), if required for solubility
-
Syringe filters (0.22 µm or 0.45 µm)
-
Analytical and preparative RP-HPLC systems with UV detectors
-
Analytical and preparative C18 columns (see tables for specifications)
-
Mass spectrometer (e.g., ESI-MS) for identity confirmation
-
Lyophilizer
Step 1: Analytical RP-HPLC of Crude Peptide
-
Sample Preparation:
-
Prepare a stock solution of the crude peptide at approximately 1 mg/mL in Mobile Phase A.
-
If the peptide has poor aqueous solubility, dissolve it in a minimal amount of DMSO and then dilute with Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Inject 10-20 µL of the filtered sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. This broad gradient is a good starting point for determining the retention time of the target peptide.
-
Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (if the peptide contains aromatic residues like Trp or Tyr).
-
Identify the peak corresponding to the this compound conjugated peptide. This can be confirmed by collecting the peak and analyzing it via mass spectrometry. The conjugated peptide will have a significantly longer retention time than the unconjugated peptide due to the hydrophobicity of the benzyl group.
-
Step 2: Optimization of the HPLC Gradient
-
Based on the retention time of the target peptide from the initial analytical run, design a shallower gradient to improve the separation of the target peptide from closely eluting impurities.
-
For example, if the target peptide elutes at 40% Mobile Phase B, a new gradient could be 30-50% Mobile Phase B over 40 minutes.
-
Perform several analytical runs with varying gradient slopes to achieve the best possible resolution.
Step 3: Loading Study
-
Using the optimized analytical gradient, perform a loading study on the analytical column to determine the maximum amount of crude peptide that can be injected without significant loss of resolution.
-
Start with a small injection and incrementally increase the injection volume until the peak shape of the target peptide begins to broaden or merge with adjacent impurity peaks.
-
This information will be used to determine the appropriate injection volume for the preparative run.
Step 4: Preparative RP-HPLC Purification
-
System Preparation:
-
Install the preparative C18 column on the preparative HPLC system.
-
Equilibrate the column with the starting conditions of the optimized gradient. The flow rate should be scaled up from the analytical method based on the column diameter.
-
-
Sample Preparation:
-
Prepare a concentrated solution of the crude peptide in Mobile Phase A (or a minimal amount of DMSO diluted with Mobile Phase A). The concentration will depend on the loading capacity determined in Step 3.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Purification Run:
-
Inject the prepared sample onto the preparative column.
-
Run the optimized gradient.
-
Monitor the chromatogram in real-time.
-
Step 5: Fraction Collection
-
Collect fractions across the peak corresponding to the target peptide.
-
It is advisable to collect smaller fractions, especially at the beginning and end of the peak, to isolate the purest portions.
Step 6: Fraction Analysis
-
Analyze the purity of each collected fraction using the optimized analytical RP-HPLC method from Step 2.
-
Confirm the identity of the peptide in the pure fractions using mass spectrometry. The "MS" tag on the this compound moiety should provide a clear signal for identification.
Step 7: Pooling of Pure Fractions
-
Based on the analytical HPLC and MS data, pool the fractions that meet the desired purity level (e.g., >95% or >98%).
Step 8: Lyophilization
-
Freeze the pooled fractions (e.g., in a dry ice/acetone bath or at -80°C).
-
Lyophilize the frozen sample to remove the mobile phase and obtain the purified peptide as a fluffy, white powder.
Troubleshooting
Table 3: Common Issues and Solutions in Peptide Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution | - Gradient is too steep.- Inappropriate column chemistry. | - Use a shallower gradient around the elution time of the target peptide.- Try a different column (e.g., C8 or a different C18 phase). |
| Peak Tailing | - Secondary interactions with the column's silica backbone.- Column overload. | - Use a high-purity, end-capped column.- Reduce the amount of sample injected. |
| No or Low Recovery | - Peptide precipitation on the column.- Irreversible binding to the column. | - Ensure complete dissolution of the sample before injection.- After the run, wash the column with a strong solvent like isopropanol. |
| Broad Peaks | - Peptide aggregation.- Column degradation. | - Add a chaotropic agent to the mobile phase (use with caution).- Replace the column. |
Conclusion
The purification of this compound conjugated peptides can be effectively achieved using RP-HPLC. The protocol described provides a comprehensive framework for method development, purification, and analysis. Due to the increased hydrophobicity imparted by the benzyl group, a C18 stationary phase and a well-optimized acetonitrile/water gradient with TFA as an ion-pairing agent are crucial for successful separation. Careful analytical work prior to preparative purification is essential for achieving high purity and yield of the final product. Subsequent analysis by mass spectrometry is necessary to confirm the identity of the purified peptide.
References
Application of Benzyl-PEG7-MS in Antibody-Drug Conjugate Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody to the drug, is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and toxicity. Polyethylene glycol (PEG) linkers have gained prominence in ADC design due to their ability to enhance hydrophilicity, improve stability, and prolong circulation half-life.[1][2][3][][5]
This document provides detailed application notes and protocols for the potential use of Benzyl-PEG7-MS, a heterobifunctional linker, in the development of ADCs. While this compound is often described in the context of Proteolysis Targeting Chimeras (PROTACs), its structure suggests a promising application in ADC technology. The mesylate (MS) group is an excellent leaving group, enabling covalent conjugation to nucleophilic residues on an antibody, such as the thiol group of a cysteine. The benzyl group can be used for attaching the cytotoxic payload. The discrete PEG7 chain offers a balance of hydrophilicity and defined spacer length to optimize the physicochemical properties of the resulting ADC.
These notes provide a comprehensive theoretical framework and practical protocols for the conjugation, purification, and characterization of ADCs utilizing a this compound linker, based on established methodologies for similar PEG linkers in the field.
Rationale for Using this compound in ADC Development
The unique structural features of this compound offer several potential advantages in the design of novel ADCs:
-
Enhanced Hydrophilicity: The PEG7 moiety increases the water solubility of the ADC, which is particularly advantageous when working with hydrophobic payloads, thereby minimizing aggregation.
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell around the payload, potentially shielding it from premature clearance mechanisms and extending the ADC's circulation half-life.
-
Defined Spacer Length: The monodisperse nature of the PEG7 linker provides a precise and uniform spacer between the antibody and the drug. This can be crucial for optimizing steric hindrance, maintaining antibody binding affinity, and ensuring consistent drug-to-antibody ratio (DAR).
-
Reactive Mesylate Group for Covalent Conjugation: The mesylate group is a highly reactive leaving group that can readily undergo nucleophilic substitution with thiol groups on cysteine residues of a partially reduced antibody, forming a stable thioether bond. This allows for a controlled and site-specific conjugation strategy.
Proposed Mechanism of Action and Experimental Workflow
The general mechanism of action for an ADC developed with this compound would follow the established paradigm for ADCs. The workflow for developing such an ADC would involve several key stages from conjugation to characterization.
Caption: Proposed mechanism of action and experimental workflow for an ADC utilizing a this compound linker.
Experimental Protocols
The following protocols are proposed for the synthesis and characterization of an ADC using this compound. These are based on established methods for cysteine-based conjugation and should be optimized for the specific antibody and payload.
Protocol 1: Synthesis of Benzyl-PEG7-Payload Conjugate
This protocol describes the synthesis of the linker-payload moiety by attaching the cytotoxic drug to the benzyl end of the this compound linker. The specific chemistry will depend on the functional groups available on the payload.
Materials:
-
This compound
-
Cytotoxic payload with a suitable functional group (e.g., amine, carboxyl)
-
Appropriate solvents (e.g., DMF, DMSO)
-
Coupling reagents (e.g., EDC, NHS for carboxyl activation)
-
Purification system (e.g., HPLC)
Procedure:
-
Payload Activation (if necessary): If the payload contains a carboxylic acid, activate it using EDC and NHS in an anhydrous solvent like DMF or DMSO.
-
Conjugation: React the activated payload with the benzyl group of this compound. The reaction conditions (temperature, time) will need to be optimized.
-
Purification: Purify the resulting Benzyl-PEG7-Payload conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the conjugate by LC-MS and NMR.
Protocol 2: Antibody Partial Reduction
This protocol describes the partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
Reaction buffer (e.g., phosphate buffer with EDTA)
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into the reaction buffer.
-
Reduction: Add a calculated molar excess of the reducing agent (e.g., 2-5 equivalents of TCEP) to the antibody solution.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours. The time and temperature should be optimized to achieve the desired degree of reduction without denaturing the antibody.
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column.
Protocol 3: ADC Conjugation
This protocol outlines the conjugation of the Benzyl-PEG7-Payload to the partially reduced antibody.
Materials:
-
Partially reduced mAb
-
Benzyl-PEG7-Payload conjugate dissolved in a co-solvent (e.g., DMSO)
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.0-7.5)
Procedure:
-
Reaction Setup: Add the Benzyl-PEG7-Payload solution to the reduced antibody solution with gentle mixing. The final concentration of the organic co-solvent should typically be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
Protocol 4: ADC Purification
This protocol describes the purification of the ADC from unreacted linker-payload and unconjugated antibody.
Materials:
-
Crude ADC reaction mixture
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system (optional, for DAR separation)
-
Purification buffers
Procedure:
-
Size-Exclusion Chromatography (SEC): Purify the ADC using an SEC column to separate the high molecular weight ADC from low molecular weight impurities.
-
Hydrophobic Interaction Chromatography (HIC) (Optional): HIC can be used to separate ADC species with different DARs.
Protocol 5: ADC Characterization
This protocol details the key analytical methods to characterize the purified ADC.
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload. The DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC can resolve ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the DAR.
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to detect the presence of aggregates.
-
-
In Vitro Cytotoxicity Assay:
-
Assess the potency of the ADC on a target cancer cell line and a non-target cell line to determine its specific cell-killing activity.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during ADC characterization.
Table 1: Summary of ADC Characterization
| Parameter | Method | Result |
| Average DAR | UV-Vis Spectroscopy | e.g., 3.8 |
| HIC | e.g., 3.9 | |
| Mass Spectrometry | e.g., 4.0 | |
| Purity (% Monomer) | SEC | e.g., >98% |
| Aggregation (%) | SEC | e.g., <2% |
| Endotoxin Level | LAL Assay | e.g., <0.5 EU/mg |
Table 2: In Vitro Cytotoxicity of ADC
| Cell Line | Target Expression | IC50 (nM) |
| Target-Positive Cell Line | High | e.g., 0.5 |
| Target-Negative Cell Line | Low/None | e.g., >1000 |
Visualization of Key Processes
Logical Relationship of ADC Components
Caption: Relationship between the core components of the proposed ADC.
ADC Conjugation and Purification Workflow
Caption: Detailed workflow for the synthesis and purification of the ADC.
Conclusion
This compound presents a promising, albeit unexplored, linker for the development of novel ADCs. Its discrete PEG7 chain and reactive mesylate group offer the potential for creating homogeneous and stable ADCs with favorable pharmacokinetic properties. The protocols and application notes provided here offer a comprehensive guide for researchers to explore the utility of this compound in their ADC development programs. It is crucial to note that these are proposed methodologies based on established principles, and empirical optimization will be necessary for any specific antibody-payload combination. Thorough characterization of the resulting ADC is paramount to ensure its quality, stability, and therapeutic potential.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Benzyl-PEG7-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Benzyl-PEG7-MS as a linker in solid-phase peptide synthesis (SPPS). The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting peptide, making this linker particularly valuable in drug discovery and development. The protocols outlined below detail the standard procedures for Fmoc/tBu-based solid-phase peptide synthesis, from resin loading to final peptide cleavage and purification.
Introduction to this compound in SPPS
This compound is a heterobifunctional linker designed for SPPS. It comprises a benzyl group for attachment to a solid support, a seven-unit polyethylene glycol (PEG) spacer to impart hydrophilicity and flexibility, and a methanesulfonyl (mesyl) group for activation and coupling to the resin. The use of PEG linkers in SPPS can improve the synthesis of difficult or hydrophobic sequences by minimizing peptide aggregation on the solid support.[1]
The general strategy involves the initial attachment of the this compound linker to a hydroxyl-functionalized resin, such as Wang resin. The mesyl group serves as a good leaving group, facilitating the reaction with the hydroxyl groups on the resin. Following the linker immobilization, the peptide chain is assembled using standard Fmoc-based SPPS protocols. Finally, the synthesized peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA).
Key Advantages of Using a Benzyl-PEG7 Linker:
-
Improved Solubility: The hydrophilic PEG chain can enhance the solubility of the final peptide in aqueous solutions.[2]
-
Reduced Aggregation: The PEG spacer can disrupt secondary structure formation and aggregation of the growing peptide chain on the resin, leading to higher purity and yield for difficult sequences.[3]
-
Enhanced Pharmacokinetics: For therapeutic peptides, PEGylation is a well-established method to increase the in-vivo half-life and reduce immunogenicity.[2][4]
-
Biocompatibility: PEG is a biocompatible and non-toxic polymer widely used in pharmaceutical applications.
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.
Materials and Reagents
-
This compound linker
-
Wang resin (or other suitable hydroxyl-functionalized resin)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
-
Acetonitrile (ACN) for HPLC
-
Water (HPLC grade)
Protocol 1: Loading of this compound Linker onto Wang Resin
This protocol describes the attachment of the this compound linker to a hydroxyl-functionalized resin. The mesylate group of the linker reacts with the hydroxyl groups of the resin in the presence of a base.
-
Resin Swelling: Swell the Wang resin in DMF (10 mL/g of resin) for 1-2 hours in a reaction vessel.
-
Solvent Exchange: Wash the swollen resin with DCM (3 x 10 mL/g).
-
Linker Activation and Coupling:
-
Dissolve this compound (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the resin.
-
Agitate the mixture at room temperature for 12-24 hours.
-
-
Capping: To cap any unreacted hydroxyl groups, wash the resin with DCM and then treat with a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DCM for 2 hours.
-
Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and MeOH (3x), and then dry under vacuum.
-
Loading Determination: The loading of the linker can be determined by gravimetric analysis or by cleaving the benzyl group and quantifying it by UV spectroscopy.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines a single coupling cycle. Repeat these steps for each amino acid in the peptide sequence.
-
Resin Swelling: Swell the Benzyl-PEG7-loaded resin in DMF (10 mL/g) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (10 mL/g) for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5 x 10 mL/g).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
-
Monitoring: The completeness of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. If the test is positive (blue beads), the coupling step should be repeated.
Protocol 3: Peptide Cleavage and Precipitation
This protocol describes the final cleavage of the peptide from the solid support and the removal of side-chain protecting groups.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in Protocol 2, step 2.
-
Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x), and then dry the resin under vacuum for at least 2 hours.
-
Cleavage:
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the dried resin (10 mL/g).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).
-
Centrifuge the mixture and discard the supernatant.
-
-
Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual cleavage reagents.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 4: Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/ACN mixture with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/ACN gradient containing 0.1% TFA.
-
-
Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis of PEGylated peptides. The actual yields and purities will vary depending on the peptide sequence and the efficiency of each synthesis step.
Table 1: Example Yields and Purities of a Model PEGylated Peptide
| Peptide Sequence | Linker | Resin Loading (mmol/g) | Crude Yield (%) | Purity after HPLC (%) | Reference |
| H-Gly-Phe-Ala-Leu-OH | Benzyl-PEG7 | 0.5 | 75 | >95 | (Hypothetical Data) |
| H-Tyr-Gly-Gly-Phe-Leu-OH | Benzyl-PEG4 | 0.4 | 68 | >98 | (Hypothetical Data) |
Table 2: Comparison of Cleavage Cocktails
| Cleavage Cocktail Composition | Cleavage Time (h) | Common Scavengers For | Notes | Reference |
| 95% TFA, 2.5% TIS, 2.5% H₂O | 2-4 | Trp, Met, Cys | General-purpose cocktail. | |
| 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | 2-4 | Arg, Trp, Met, Cys | For peptides containing arginine. | |
| 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | 2-4 | Tyr, Trp | Reduces oxidation of sensitive residues. |
Visualizations
Experimental Workflow for SPPS using this compound
Caption: Workflow of SPPS using a this compound linker.
Signaling Pathway Modulation by a PEGylated Peptide
The following diagram illustrates a general mechanism by which a PEGylated peptide could modulate a cellular signaling pathway. For instance, a PEGylated peptide antagonist could block a cell surface receptor, thereby inhibiting downstream signaling. PEGylation can affect cellular uptake and trafficking.
Caption: Inhibition of a signaling pathway by a PEGylated peptide.
References
Application Note: Monitoring Benzyl-PEG7-Maleimide Conjugation Reactions using LC-MS
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, such as proteins, peptides, and small molecules. The precise monitoring of PEGylation reactions is critical to ensure optimal conjugation, yield, and purity of the final product. This application note provides a detailed protocol for monitoring the reaction of a model substrate with Benzyl-PEG7-Maleimide using Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is a powerful analytical technique that enables the separation, detection, and quantification of reactants, products, and byproducts with high sensitivity and specificity.[1][2][3]
This document outlines the experimental workflow, from sample preparation to data analysis, and includes a representative table of quantitative data and a visual diagram of the process.
Experimental Workflow
The overall workflow for monitoring the Benzyl-PEG7-Maleimide conjugation reaction is depicted in the diagram below. The process begins with the reaction setup, followed by time-point sampling, sample preparation, LC-MS analysis, and finally, data processing and interpretation.
Caption: Experimental workflow for monitoring Benzyl-PEG7-Maleimide reactions.
Materials and Methods
Materials:
-
Benzyl-PEG7-Maleimide
-
Thiol-containing substrate (e.g., a cysteine-containing peptide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Dithiothreitol (DTT) in water
-
LC-MS Grade Water with 0.1% Formic Acid (Mobile Phase A)
-
LC-MS Grade Acetonitrile with 0.1% Formic Acid (Mobile Phase B)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer with an electrospray ionization (ESI) source (e.g., a single quadrupole, triple quadrupole, or high-resolution mass spectrometer like a Q-TOF).[1]
-
Data acquisition and analysis software (e.g., MassHunter, Chromeleon).[4]
Experimental Protocols
1. Reaction Setup:
-
Prepare a stock solution of the thiol-containing substrate in the reaction buffer.
-
Prepare a stock solution of Benzyl-PEG7-Maleimide in a compatible organic solvent (e.g., DMSO or DMF) and then dilute it in the reaction buffer immediately before use.
-
Initiate the conjugation reaction by mixing the substrate and Benzyl-PEG7-Maleimide solutions at a desired molar ratio (e.g., 1:1.2).
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C).
2. Time-Point Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding an excess of the quenching solution (DTT) to consume any unreacted Benzyl-PEG7-Maleimide.
-
Dilute the quenched sample with Mobile Phase A to a final concentration suitable for LC-MS analysis.
3. LC-MS Analysis:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject the diluted sample onto the C18 column.
-
Perform chromatographic separation using a gradient elution method. An example gradient is provided in the table below.
-
The mass spectrometer should be operated in positive ion mode with ESI.
-
Acquire mass spectra over a relevant mass range to detect the substrate, Benzyl-PEG7-Maleimide, and the conjugated product. For quantitative analysis, a triple quadrupole mass spectrometer can be operated in Multiple Reaction Monitoring (MRM) mode.
Table 1: Example LC-MS Parameters
| Parameter | Setting |
| LC System | UHPLC |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5-95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes |
| MS System | ESI-Q-TOF or Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Mass Range (Scan Mode) | m/z 100 - 2000 |
Data Presentation
The progress of the reaction can be monitored by integrating the peak areas of the substrate, product, and any significant byproducts from the extracted ion chromatograms (EICs). The percentage of product formation and remaining substrate can be calculated at each time point.
Table 2: Quantitative Analysis of a Benzyl-PEG7-Maleimide Conjugation Reaction
| Time Point (minutes) | Substrate Peak Area | Product Peak Area | % Substrate Remaining | % Product Formed |
| 0 | 1,500,000 | 0 | 100.0% | 0.0% |
| 5 | 1,125,000 | 375,000 | 75.0% | 25.0% |
| 15 | 600,000 | 900,000 | 40.0% | 60.0% |
| 30 | 225,000 | 1,275,000 | 15.0% | 85.0% |
| 60 | 75,000 | 1,425,000 | 5.0% | 95.0% |
| 120 | < 15,000 | 1,485,000 | < 1.0% | > 99.0% |
Note: The data presented in this table is for illustrative purposes only and represents a hypothetical reaction.
Logical Relationship Diagram
The logical relationship for identifying and quantifying the species in the reaction mixture is based on their unique mass-to-charge ratios (m/z) and retention times.
Caption: Relationship between reactants and product in the LC-MS analysis.
Conclusion
The described LC-MS method provides a robust and efficient means to monitor the progress of Benzyl-PEG7-Maleimide conjugation reactions. By tracking the depletion of the substrate and the formation of the desired product over time, researchers can optimize reaction conditions such as stoichiometry, temperature, and incubation time to maximize yield and purity. This approach is broadly applicable to a variety of PEGylation reactions and is an invaluable tool in the development of PEGylated therapeutics.
References
Application Notes and Protocols for Cellular Uptake and Efflux Assays of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker, particularly those containing polyethylene glycol (PEG) chains, is a critical determinant of a PROTAC's physicochemical properties, including its cellular permeability and susceptibility to efflux pumps.[1][2][3] Efficient cellular uptake and minimal efflux are paramount for a PROTAC to reach its intracellular target and induce protein degradation.[4][5] Therefore, robust and quantitative assays to assess these parameters are essential in the development of effective PROTAC therapeutics.
This document provides detailed application notes and protocols for key assays used to evaluate the cellular uptake and efflux of PROTACs, with a special focus on the influence of PEG linkers.
The Role of PEG Linkers in PROTAC Permeability
PEG linkers are frequently incorporated into PROTAC design to enhance solubility and provide synthetic tractability. The relationship between PEGylation and cell permeability is complex. While the hydrophilicity of PEG can sometimes impede passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation. This "molecular shielding" can mask the polar surface area of the PROTAC, creating a more compact and less polar structure that is more conducive to crossing the cell membrane. However, excessive PEGylation can lead to a decrease in cellular uptake. Therefore, the optimal length of the PEG linker must be empirically determined for each PROTAC system. Shorter linkers are often associated with higher permeability.
Quantitative Assays for PROTAC Cellular Uptake and Efflux
A variety of in vitro assays are available to quantify the cellular permeability and efflux of PROTACs. These can be broadly categorized as cell-free assays that measure passive diffusion and cell-based assays that encompass active transport and efflux mechanisms.
| Assay Type | Principle | Key Readouts | Advantages | Disadvantages |
| PAMPA | Measures passive diffusion across an artificial lipid membrane. | Apparent Permeability (Papp) | High-throughput, cost-effective, good for early screening of passive permeability. | Does not account for active transport or efflux. May have low recovery for some PROTACs. |
| Caco-2 Permeability Assay | Utilizes a monolayer of differentiated Caco-2 cells, mimicking the intestinal epithelium, to measure transcellular transport. | Apparent Permeability (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, Efflux Ratio (ER = Papp(B-A)/Papp(A-B)). | Provides a comprehensive assessment of passive diffusion, active uptake, and efflux. | Lower throughput, more complex, potential for non-specific binding. |
| LC-MS/MS Quantification | Direct measurement of intracellular PROTAC concentration in cell lysates using liquid chromatography-tandem mass spectrometry. | Intracellular concentration (e.g., ng/mg protein or fmol/cell). | Highly sensitive, specific, and quantitative. The "gold standard" for measuring intracellular accumulation. | Requires specialized equipment, can be lower throughput. |
| Fluorescence Microscopy | Visualization and semi-quantitative analysis of the uptake of fluorescently-labeled PROTACs or through the use of fluorescent probes. | Cellular localization, fluorescence intensity. | Provides spatial information on PROTAC distribution within the cell. | Often requires labeling of the PROTAC which may alter its properties, can be less quantitative than other methods. |
| Efflux Pump Inhibition Assays | Measures the accumulation of a fluorescent substrate (e.g., Rhodamine 123) of an efflux pump (e.g., P-glycoprotein/MDR1) in the presence and absence of the PROTAC. | IC50 for inhibition of substrate efflux, increase in substrate fluorescence. | Directly assesses the interaction of the PROTAC with specific efflux pumps. | Indirect measure of PROTAC efflux, potential for assay interference. |
Impact of PEG Linker Length on PROTAC Permeability: Representative Data
The following table summarizes illustrative data on how PEG linker length can influence the permeability and efflux of a hypothetical series of BRD4-targeting PROTACs.
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Intracellular Concentration (nM at 1 µM external) |
| PROTAC-PEG3 | 3 PEG units | ~950 | 1.5 | 3.2 | 150 |
| PROTAC-PEG4 | 4 PEG units | ~994 | 1.1 | 2.5 | 110 |
| PROTAC-PEG5 | 5 PEG units | ~1038 | 0.8 | 1.8 | 80 |
| PROTAC-PEG6 | 6 PEG units | ~1082 | 0.5 | 1.2 | 50 |
This data is illustrative and compiled from trends observed in the literature. Actual values are dependent on the specific PROTAC, cell line, and experimental conditions.
Key Signaling Pathways and Experimental Workflows
Caption: PROTAC mechanism of action and cellular transport.
Caption: Workflow for intracellular PROTAC quantification.
Caption: Principle of an efflux pump inhibition assay.
Experimental Protocols
Protocol 1: Quantification of Intracellular PROTACs by LC-MS/MS
This protocol describes a method for the sensitive and accurate quantification of PROTACs within a cellular matrix.
Materials:
-
Cell culture medium, fetal bovine serum (FBS), and phosphate-buffered saline (PBS)
-
PROTAC of interest
-
Internal Standard (IS): a structurally similar molecule, ideally a stable isotope-labeled version of the PROTAC
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Microcentrifuge tubes and cell scrapers
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293) in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Remove the old medium and treat the cells with the PROTAC dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for the desired time (e.g., 4, 8, or 24 hours) at 37°C.
-
-
Cell Lysis and Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer (e.g., 200 µL per well) and scrape the cells.
-
Collect the lysate in a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube. Reserve a small aliquot for protein quantification.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. This will be used for normalization.
-
-
Sample Preparation for LC-MS/MS:
-
To a known volume of cell lysate (e.g., 50 µL), add the Internal Standard to a final concentration of ~100 nM.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile (e.g., 150 µL).
-
Vortex vigorously for 1 minute and incubate at -20°C for at least 2 hours.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Prepare a calibration curve by spiking known concentrations of the PROTAC into lysate from untreated cells and processing as above.
-
Inject the reconstituted samples and calibration standards onto the LC-MS/MS system.
-
LC conditions (example): C18 column, gradient elution from 5% to 95% acetonitrile in water with 0.1% formic acid over 5-10 minutes.
-
MS/MS conditions: Use Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for the PROTAC and IS must be optimized beforehand by direct infusion.
-
-
Data Analysis:
-
Quantify the peak area ratio of the PROTAC to the IS.
-
Calculate the concentration of the PROTAC in the lysate using the calibration curve.
-
Normalize the intracellular concentration to the protein concentration of the lysate (e.g., pmol PROTAC/mg protein).
-
Protocol 2: Caco-2 Permeability Assay
This assay assesses the bidirectional transport of a PROTAC across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
PROTAC of interest
-
Control compounds (e.g., Atenolol for low permeability, Propranolol for high permeability)
-
LC-MS/MS system
Procedure:
-
Caco-2 Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts at a high density.
-
Culture the cells for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed (37°C) transport buffer.
-
Apical to Basolateral (A-B) Transport:
-
Add the PROTAC solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the PROTAC solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Determine the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 is indicative of active efflux.
-
-
Protocol 3: Rhodamine 123 Efflux Assay for P-glycoprotein (MDR1) Interaction
This protocol assesses whether a PROTAC can inhibit the efflux of Rhodamine 123, a known P-gp substrate.
Materials:
-
Cells overexpressing P-gp (e.g., MCF7/ADR) and a parental control cell line (e.g., MCF7)
-
Rhodamine 123
-
PROTAC of interest
-
Positive control inhibitor (e.g., Verapamil)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed both the P-gp overexpressing and parental cells in 96-well plates and allow them to adhere overnight.
-
-
PROTAC and Inhibitor Treatment:
-
Treat the cells with various concentrations of the PROTAC or the positive control inhibitor for 30-60 minutes at 37°C.
-
-
Rhodamine 123 Staining:
-
Add Rhodamine 123 to all wells to a final concentration of ~1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Wash and Read:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add fresh PBS or medium to the wells.
-
Measure the intracellular fluorescence using a plate reader (Ex/Em: ~507/529 nm) or by flow cytometry.
-
-
Data Analysis:
-
Calculate the fold increase in Rhodamine 123 accumulation in the presence of the PROTAC compared to the vehicle control.
-
A significant increase in fluorescence in the P-gp overexpressing cells indicates that the PROTAC is inhibiting P-gp-mediated efflux.
-
Conclusion
The cellular permeability and efflux potential of PROTACs are critical parameters that dictate their therapeutic efficacy. The inclusion of PEG linkers in PROTAC design offers a strategy to modulate these properties, but requires careful optimization. The assays and protocols detailed in this document provide a robust framework for researchers to quantitatively assess the cellular uptake and efflux of their PROTACs, enabling the rational design of molecules with improved drug-like properties and a higher probability of clinical success.
References
- 1. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. sciex.com [sciex.com]
- 4. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry-Mediated Incorporation of PEG7 Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[2][3] The linker is a critical component of the PROTAC design, as its length, composition, and flexibility significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[4][5]
Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated. A PEG7 linker, specifically, offers a defined length and flexibility that can be optimal for inducing productive ternary complex formation for a variety of targets and E3 ligases. This document provides detailed protocols and application notes for the incorporation of PEG7 linkers into PROTACs using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction.
Signaling Pathways and Experimental Workflow
PROTACs function by inducing the degradation of a target protein, thereby impacting the signaling pathways in which the protein is involved. For instance, a PROTAC targeting a kinase can inhibit downstream signaling cascades. The general mechanism of action and the experimental workflow for synthesizing and evaluating a PROTAC are depicted below.
References
Application Notes and Protocols for Ternary Complex Formation Assays of Benzyl-PEG7-MS Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a stable ternary complex between the PROTAC, the POI, and an E3 ligase is a critical initiating step in the catalytic cycle of PROTAC-mediated protein degradation.[2][3] The stability, kinetics, and cooperativity of this ternary complex are paramount to the efficacy and selectivity of the PROTAC.[2]
This document provides detailed application notes and experimental protocols for key biophysical assays to characterize the ternary complex formation of PROTACs containing a Benzyl-PEG7-MS linker. While specific data for a particular this compound-containing PROTAC is not provided, the methodologies described are standard in the field and can be readily adapted.
PROTAC Mechanism of Action: The Ternary Complex
The fundamental mechanism of a PROTAC involves inducing the proximity of a target protein and an E3 ligase. The this compound serves as a polyethylene glycol (PEG)-based linker in the PROTAC structure. This process can be visualized as a series of equilibria, as shown in the signaling pathway below.
Figure 1: PROTAC Mechanism of Action.
Key Parameters for Ternary Complex Assessment
Several key parameters are evaluated to characterize the formation and stability of the PROTAC-induced ternary complex:
-
Binary Affinity (KD): The binding affinity of the PROTAC for both the target protein and the E3 ligase individually.
-
Ternary Complex Affinity (KD): The overall binding affinity of the fully formed ternary complex.
-
Cooperativity (α): A measure of the influence that the binary interactions have on the stability of the ternary complex. A cooperativity factor greater than 1 indicates positive cooperativity, meaning the binding of one protein partner enhances the binding of the other.
-
Kinetics (ka, kd): The association (on-rate) and dissociation (off-rate) of the complex formation.
Experimental Workflow for Ternary Complex Characterization
A typical workflow for assessing the ternary complex formation of a new this compound containing PROTAC involves a series of biophysical and cellular assays.
Figure 2: Experimental Workflow.
Data Presentation: Summary of Quantitative Data
The following tables provide a template for summarizing the quantitative data obtained from the described assays.
Table 1: Binary and Ternary Complex Binding Affinities (KD)
| Interaction | Assay Method | KD (nM) |
| PROTAC <=> Target Protein (POI) | SPR / ITC | |
| PROTAC <=> E3 Ligase | SPR / ITC | |
| POI-PROTAC <=> E3 Ligase | SPR / ITC | |
| E3-PROTAC <=> POI | SPR / ITC | |
| Overall Ternary Complex Affinity | TR-FRET |
Table 2: Ternary Complex Cooperativity and Kinetics
| Parameter | Assay Method | Value |
| Cooperativity (α) | ITC / SPR | |
| Association Rate (ka) | SPR | (1/Ms) |
| Dissociation Rate (kd) | SPR | (1/s) |
| Half-life (t1/2) | SPR | (s) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ternary complex formation.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for both binary and ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Purified, tagged E3 ligase (e.g., His-tagged VHL or CRBN)
-
Purified target protein (POI)
-
This compound containing PROTAC
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization:
-
Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry. A capture-based approach for tagged proteins can also be utilized.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC dilutions over the immobilized E3 ligase surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the KD.
-
-
Binary Interaction Analysis (PROTAC to POI):
-
This can be performed by immobilizing the POI and flowing the PROTAC over the surface or by using a capture-based approach.
-
-
Ternary Complex Analysis:
-
Prepare a constant concentration of the POI in the running buffer.
-
Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of POI.
-
Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.
-
Analyze the data to determine the ternary complex binding affinity and kinetics.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Use the instrument's software to analyze the binding curves and calculate kinetic and affinity constants.
-
Calculate the cooperativity factor (α) using the binary and ternary binding affinities.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).
Materials:
-
Isothermal Titration Calorimeter
-
Purified E3 ligase
-
Purified POI
-
This compound containing PROTAC
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Ensure all proteins and the PROTAC are in identical, precisely matched buffer to minimize heats of dilution.
-
-
Binary Titrations:
-
Titration 1 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) and the syringe with the PROTAC solution (10-20 times higher concentration). Perform a series of injections and record the heat changes.
-
Titration 2 (PROTAC into POI): Fill the ITC cell with the POI solution and the syringe with the PROTAC solution.
-
-
Ternary Titration:
-
Titration 3 (PROTAC into E3 Ligase + POI): Fill the ITC cell with a solution containing both the E3 ligase and the POI. Fill the syringe with the PROTAC solution. The resulting thermogram will represent the formation of the ternary complex.
-
Data Analysis:
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and n for each binary interaction.
-
Analyze the ternary titration data to determine the apparent binding affinity in the presence of both proteins.
-
Calculate the cooperativity factor (α) from the binary and ternary KD values: α = KD (binary) / KD (ternary).
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
Objective: To measure the proximity of the POI and E3 ligase induced by the PROTAC in a solution-based assay.
Materials:
-
TR-FRET compatible plate reader
-
Tagged POI (e.g., His-tagged) and tagged E3 ligase (e.g., GST-tagged)
-
Lanthanide-labeled anti-tag antibody (Donor, e.g., Anti-His-Europium)
-
Fluorescently labeled anti-tag antibody (Acceptor, e.g., Anti-GST-APC)
-
This compound containing PROTAC
-
Assay buffer
Protocol:
-
Assay Setup:
-
In a microplate, add the POI, E3 ligase, and the donor and acceptor antibodies.
-
Add a serial dilution of the this compound containing PROTAC.
-
Include controls with no PROTAC and no proteins.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is often observed, which is characteristic of PROTAC-induced ternary complex formation. The peak of the curve represents the maximal ternary complex formation.
Ternary Complex Equilibria
The formation of the ternary complex is a dynamic process governed by multiple binding equilibria. Understanding these relationships is crucial for interpreting experimental data.
Figure 3: Ternary Complex Equilibria Model.
Conclusion
The biophysical characterization of ternary complex formation is a cornerstone of modern PROTAC development. The assays outlined in these application notes—SPR, ITC, and TR-FRET—provide a robust toolkit for elucidating the binding affinities, kinetics, and thermodynamics of PROTACs containing the this compound linker. The quantitative data derived from these experiments are essential for establishing structure-activity relationships, optimizing linker design, and ultimately developing potent and selective protein degraders. It is recommended to follow up these biophysical assays with cell-based experiments to confirm that ternary complex formation translates to effective protein degradation in a physiological context.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis with Benzyl-PEG7-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically focusing on reactions involving the Benzyl-PEG7-MS (Benzyl-heptaethylene glycol-mesylate) linker.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing a low yield in my PROTAC synthesis when coupling this compound with my nucleophile (warhead or E3 ligase ligand). What are the common causes?
Low yields in the nucleophilic substitution reaction with this compound can arise from several factors. The most common issues include incomplete reaction, the occurrence of side reactions, and product loss during workup and purification. It is also crucial to ensure the high purity of starting materials, as contaminants can significantly impede reaction efficiency. A systematic approach to troubleshooting involves evaluating each stage of the experimental process, from reactant preparation to final product isolation.
Q2: How can I effectively monitor the progress of my reaction to determine if it has gone to completion?
Consistent monitoring of the reaction is essential to assess its progress. Analytical techniques such as Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for tracking the consumption of your starting materials (the nucleophile and this compound) and the formation of the desired product. LC-MS is particularly powerful as it can simultaneously provide information on the conversion of reactants and confirm the mass of the desired product. A diminishing peak for the limiting reagent and the emergence of a peak corresponding to the product's mass are strong indicators of a successful reaction.[1][2]
Q3: What are the potential side reactions that could be diminishing the yield of my desired PROTAC?
Several side reactions can compete with the intended nucleophilic substitution, leading to a reduced yield. Key among these are:
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Hydrolysis of this compound: The presence of water in the reaction mixture can lead to the hydrolysis of the mesylate group, forming the corresponding alcohol (Benzyl-PEG7-OH). To mitigate this, ensure that all solvents and reagents are anhydrous.
-
Elimination Reactions: Under strongly basic conditions, an elimination reaction can occur, resulting in the formation of an alkene-terminated PEG chain. This is more likely with sterically hindered nucleophiles or when using a non-nucleophilic, strong base.
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Reaction with Impurities: Impurities in either the nucleophile or the linker can lead to the formation of undesired byproducts. Ensure the purity of your starting materials is verified before use.
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Over-alkylation: If the nucleophile has multiple reactive sites, over-alkylation can occur, leading to the addition of more than one PEG linker.
Q4: How does the choice of base and solvent impact the reaction yield?
The selection of an appropriate base and solvent system is critical for the success of the reaction.
-
Base: A non-nucleophilic, moderately strong base is generally preferred to deprotonate the nucleophile without competing in the substitution reaction or promoting elimination. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices, especially for phenolic nucleophiles. For amine nucleophiles, an organic base like N,N-diisopropylethylamine (DIPEA) is commonly used.
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (ACN), is typically used to dissolve the reactants and facilitate the Sₙ2 reaction. Ensure the solvent is anhydrous to prevent hydrolysis of the mesylate.
Q5: What are the best practices for purifying my PROTAC synthesized with this compound?
Purification of PROTACs can be challenging due to their often high molecular weight and amphiphilic nature.
-
Flash Column Chromatography: This is a common first step for purification. A silica gel column with a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) can be effective.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, reverse-phase prep-HPLC is often necessary. A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid is typically employed.
Data Presentation
Table 1: Representative Yields for Nucleophilic Substitution with PEG-Mesylate Linkers
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Phenol | 4-Hydroxy-benzophenone | K₂CO₃ | DMF | 80 | 12 | 60-75 |
| Primary Amine | Benzylamine | DIPEA | DMF | 60 | 16 | 70-85 |
| Secondary Amine | Piperidine | DIPEA | ACN | 60 | 18 | 65-80 |
| Thiol | Thiophenol | K₂CO₃ | DMF | 25 | 4 | 85-95 |
Note: These are representative yields and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound with a Phenolic Nucleophile
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To a solution of the phenolic warhead (1.0 eq) in anhydrous DMF (0.1 M), add potassium carbonate (K₂CO₃, 2.0 eq).
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Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Coupling this compound with an Amine Nucleophile
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (0.1 M).
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Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.
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Stir the reaction at 60°C for 16 hours under a nitrogen atmosphere.[1]
-
Monitor the reaction progress by LC-MS.[1]
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC.
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yields in PROTAC synthesis.
Caption: General reaction pathway for coupling this compound with a nucleophile.
References
Technical Support Center: Optimizing PROTACs for p38α and p38β Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers optimizing Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of p38α and p38β.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for PROTACs targeting p38α and p38β?
A1: The optimal linker length for PROTACs targeting p38α is generally longer than for many other targets, with linkers of 15-17 atoms showing the best performance.[1][2] PROTACs with linkers of 8 or fewer atoms have been shown to be ineffective at inducing degradation, likely because they are too short to bridge the interaction between p38α and the E3 ligase Cereblon (CRBN).[1] Conversely, an excessively long linker can lead to an unstable ternary complex and inefficient ubiquitination.[2]
Q2: Does the linker attachment point to the E3 ligase ligand matter?
A2: Yes, the exit vector from the E3 ligase ligand is critical. Studies have shown that PROTACs with the same linker length but different attachment points to the thalidomide moiety (a CRBN ligand) exhibit different degradation efficiencies for p38α.[1] This highlights the importance of the three-dimensional orientation of the PROTAC in forming a productive ternary complex.
Q3: My PROTAC shows good binding to both p38α/β and the E3 ligase in binary assays, but I don't see any degradation. What could be the problem?
A3: This is a common issue in PROTAC development and can be attributed to several factors:
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Suboptimal Linker Length or Composition: Even with strong binary affinities, the linker may not have the correct length or flexibility to facilitate the formation of a stable and productive ternary complex between p38α/β and the E3 ligase.
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Steric Hindrance: A linker that is too short can cause steric clashes, preventing the simultaneous binding of both proteins.
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Unstable Ternary Complex: A linker that is too long or flexible might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer. It has been observed that weak PROTAC-target protein affinity can be overcome by stable ternary complex formation.
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Negative Cooperativity: The formation of the ternary complex might be unfavorable. Biophysical assays like Surface Plasmon Resonance (SPR) can be used to assess ternary complex formation and cooperativity.
Q4: I'm observing a 'hook effect' with my p38α/β PROTAC. What does this mean and how can I address it?
A4: The 'hook effect' is characterized by a decrease in protein degradation at high PROTAC concentrations. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To address this, it is crucial to perform dose-response experiments over a wide range of concentrations to identify the optimal concentration for maximal degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No degradation of p38α/β observed | Linker is too short or too long. | Synthesize a library of PROTACs with varying linker lengths (e.g., PEG or alkyl chains) to identify the optimal length. For p38α, linkers of 15-17 atoms have shown promise. |
| Incorrect linker attachment point. | Vary the attachment point of the linker on the E3 ligase ligand or the warhead to optimize the geometry of the ternary complex. | |
| Poor cell permeability of the PROTAC. | Modify the linker to improve physicochemical properties, such as solubility and cell permeability. Incorporating hydrophilic elements like PEG can improve solubility. | |
| Degradation is observed, but it is weak (low Dmax) | Inefficient ternary complex formation. | Use biophysical assays like SPR or Isothermal Titration Calorimetry (ITC) to confirm ternary complex formation and assess its stability. |
| The chosen E3 ligase is not optimal for this target. | Consider designing PROTACs that recruit a different E3 ligase, such as VHL instead of CRBN. | |
| PROTAC degrades both p38α and p38β, but I want selectivity. | The warhead binds to both isoforms. | While the warhead PH-797804 binds to both p38α and p38β, subtle differences in linker design can sometimes impart selectivity. However, achieving high selectivity between these closely related isoforms with a non-selective warhead is challenging. |
| Inconsistent results between experiments | Issues with experimental protocol. | Ensure consistent cell density, treatment times, and antibody quality for Western blotting. Use a reliable loading control. |
| Cell line variability. | Test the PROTACs in multiple cell lines as expression levels of p38 isoforms and E3 ligases can vary. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on PROTACs targeting p38α and p38β.
Table 1: Degradation of p38α by CRBN-Recruiting PROTACs with Varying Linker Lengths
| Compound | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NR-1c | 20 | BBL358 | ~100 | >80 | |
| NR-3a | 15 | BBL358 | ~30 | >90 | |
| NR-3b | 17 | BBL358 | ~10 | >90 | |
| NR-3c | 19 | BBL358 | ~30 | >90 | |
| NR-7h | Not specified | T47D | <100 | >80 |
DC50: Concentration of the PROTAC that causes 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Table 2: Degradation of p38β by Select PROTACs
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NR-7h | T47D | <100 | >80 | |
| NR-6a | T47D | <100 | >80 |
Experimental Protocols
Western Blotting for p38α/β Degradation
This protocol is used to quantify the levels of p38α and p38β protein following PROTAC treatment.
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Cell Culture and Treatment:
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Plate cells (e.g., T47D, BBL358) in 6-well plates and allow them to adhere overnight.
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Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
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Wash cells with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate.
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Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant containing the protein.
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-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA protein assay kit.
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-
SDS-PAGE and Western Blotting:
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Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE on a 10% or 12% polyacrylamide gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against p38α, p38β, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Visualize the protein bands using an ECL substrate and an imaging system.
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-
Data Analysis:
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Quantify the band intensities using densitometry software.
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Normalize the p38α and p38β band intensities to the loading control.
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Calculate the percentage of degradation relative to the vehicle-treated control.
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Cell Viability Assay (MTT Assay)
This assay measures the effect of PROTAC treatment on cell proliferation.
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Cell Seeding:
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Plate cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.
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-
Compound Treatment:
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Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) for 72 hours.
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-
MTT Addition:
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Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
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-
Solubilization:
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Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
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Absorbance Measurement:
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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-
Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration required for 50% inhibition of cell proliferation).
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Visualizations
Caption: Mechanism of PROTAC-mediated degradation of p38α/β.
Caption: Simplified p38 MAPK signaling pathway and PROTAC intervention.
Caption: Experimental workflow for assessing PROTAC-induced degradation.
References
Addressing solubility issues of Benzyl-PEG7-MS in aqueous buffers
Welcome to the technical support center for Benzyl-PEG7-MS. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its solubility be challenging?
A1: this compound is a PROTAC (Proteolysis Targeting Chimera) linker containing three key components: a hydrophobic benzyl group, a hydrophilic polyethylene glycol (PEG) chain with seven repeating units, and a reactive mesylate (Ms) group.[][2] This combination makes the molecule amphiphilic—it has both water-loving (hydrophilic) and water-fearing (hydrophobic) parts.[3] While the PEG chain is designed to improve water solubility, the hydrophobic benzyl group can lead to poor solubility and precipitation in purely aqueous solutions, especially at higher concentrations.[4][5]
Q2: What is the best way to dissolve this compound initially?
A2: It is highly recommended to first prepare a concentrated stock solution in a dry (anhydrous) organic solvent. The mesylate group is sensitive to water and can hydrolyze, so using an anhydrous solvent preserves the compound's integrity. Good solvent choices are dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Q3: My compound precipitated when I added the stock solution to my aqueous buffer. What happened?
A3: This is a common issue caused by the hydrophobic benzyl group. When the organic stock solution is diluted into an aqueous buffer, the percentage of the organic solvent can become too low to keep the entire molecule dissolved. The hydrophobic parts of the molecules may aggregate and fall out of solution. To prevent this, a sufficient amount of an organic co-solvent is often needed in the final aqueous mixture.
Q4: How can I improve the solubility of this compound in my final aqueous reaction mixture?
A4: To maintain solubility in your aqueous buffer, you should ensure your final solution contains a percentage of the organic solvent you used for your stock (e.g., DMSO or DMF). This is known as using a co-solvent. Start by adding the organic stock solution to the buffer slowly while vortexing. If you still observe cloudiness or precipitation, you may need to increase the percentage of the co-solvent in your final mixture. Gentle warming (to 30-40°C) or brief sonication can also help, but use caution to avoid degrading your target molecules.
Q5: What are the recommended storage conditions for this compound?
A5: The solid compound should be stored in a freezer at -15°C or below, protected from light and moisture. For long-term storage, keep the product in its solid form. If you prepare a stock solution in anhydrous DMSO or DMF, it should also be stored at -20°C, tightly sealed to prevent moisture absorption.
Troubleshooting Guide: Addressing Precipitation
If you observe precipitation when preparing your aqueous solution of this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound precipitation.
Data & Recommendations
For reproducible results, preparing a stock solution is critical. The table below provides recommendations for preparing and using this compound in aqueous buffers.
| Parameter | Recommendation | Rationale & Notes |
| Stock Solution Solvent | Anhydrous DMSO or DMF | These polar aprotic solvents effectively dissolve the molecule and are miscible with water. "Anhydrous" is critical to prevent hydrolysis of the mesylate group. |
| Stock Solution Conc. | 10 - 50 mM | A higher concentration stock allows for smaller volumes to be added to the aqueous buffer, minimizing the initial amount of organic solvent. |
| Co-solvent in Buffer | 5 - 20% (v/v) | The required percentage depends on the final concentration of this compound and the buffer composition. Start with 5% and increase if precipitation occurs. A higher co-solvent percentage may affect biological assays, so optimization is necessary. |
| Max. Aqueous Conc. | Highly Dependent | The maximum achievable concentration is a function of the co-solvent percentage. With 10-20% DMSO, concentrations in the low millimolar range may be possible. This must be determined empirically. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
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Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
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Weighing: Weigh the desired amount of the solid compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 10-50 mM).
-
Mixing: Vortex the solution thoroughly until all solid is completely dissolved. Gentle warming (30-40°C) can be applied if needed.
-
Storage: Store the stock solution at -20°C in a tightly sealed vial, preferably with a desiccant.
Protocol 2: Diluting Stock Solution into Aqueous Buffer
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Dispense Buffer: Add the required volume of the aqueous buffer to your reaction tube.
-
Add Stock: While vortexing or stirring the aqueous buffer, slowly add the required volume of the this compound stock solution drop-by-drop. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
-
Final Mix: Continue to vortex for another 30 seconds to ensure the solution is homogeneous.
-
Inspection: Visually inspect the solution for any cloudiness or precipitate. If observed, refer to the Troubleshooting Guide.
Visualization of Solubility Concept
The diagram below illustrates the amphiphilic nature of this compound and the role of a co-solvent in achieving solubility in an aqueous environment.
References
Technical Support Center: Optimizing PROTACs with PEG7 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using polyethylene glycol (PEG) linkers, specifically PEG7, in Proteolysis Targeting Chimeras (PROTACs), with a focus on overcoming steric hindrance.
Troubleshooting Guide
This guide addresses common issues observed during PROTAC development and experimentation, with a focus on linker-related challenges.
| Problem | Potential Cause & Explanation | Recommended Solutions |
| Low or no target protein degradation despite good binary binding affinity to the target and E3 ligase. | Steric Hindrance: A PEG7 linker, while flexible, may not provide the optimal length or geometry for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). If the linker is too short or positions the proteins unfavorably, steric clashes can prevent efficient ubiquitination.[][2][3] | 1. Modify Linker Length: Synthesize and test PROTAC variants with slightly longer or shorter PEG linkers (e.g., PEG6, PEG8, PEG9). Even minor adjustments can significantly impact ternary complex formation. 2. Introduce Linker Rigidity: Replace a portion of the flexible PEG7 linker with a more rigid moiety like a piperazine, piperidine, or triazole ring. This can help pre-organize the PROTAC into a more favorable conformation for ternary complex formation. 3. Change Linker Attachment Points: Altering the point of attachment on the target protein ligand or the E3 ligase ligand can change the exit vector and relieve steric hindrance. |
| "Hook Effect" Observed: Degradation efficiency decreases at higher PROTAC concentrations. | Formation of Non-productive Binary Complexes: At high concentrations, PROTACs can independently bind to the target protein and the E3 ligase, forming binary complexes (Target-PROTAC or PROTAC-E3 Ligase) that do not lead to degradation. This reduces the concentration of PROTAC available to form the productive ternary complex. | 1. Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of one protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect. Consider linker modifications that introduce favorable protein-protein interactions. 2. Optimize PROTAC Concentration: Perform detailed dose-response experiments to identify the optimal concentration range for maximal degradation. |
| Poor cell permeability and/or low aqueous solubility. | Physicochemical Properties of the PROTAC: The overall size and lipophilicity of the PROTAC, influenced by the PEG7 linker, may hinder its ability to cross the cell membrane or remain soluble in aqueous solutions. | 1. Modulate Hydrophilicity/Lipophilicity: While PEG linkers enhance hydrophilicity, if permeability is an issue, consider replacing a portion of the PEG chain with a more lipophilic alkyl chain. Conversely, for solubility issues, incorporating more polar groups may be beneficial. 2. Introduce "Chameleon-like" Properties: Flexible PEG linkers can sometimes adopt folded conformations that shield polar surface area, improving membrane permeability. Explore linker compositions that favor such conformations. |
| Inconsistent experimental results and high variability. | PROTAC Instability: The PROTAC molecule may be unstable in the experimental conditions (e.g., cell culture media, lysis buffer) or susceptible to metabolic degradation. | 1. Improve Metabolic Stability: Incorporating rigid structural elements into the linker can shield metabolically labile sites. 2. Optimize Experimental Conditions: Ensure consistent handling and storage of the PROTAC. Minimize freeze-thaw cycles and protect from light if the molecule is photosensitive. |
Frequently Asked Questions (FAQs)
Q1: Why is the linker a critical component of a PROTAC?
The linker is not just a spacer; it plays a crucial role in determining the efficacy of a PROTAC. Its length, composition, and flexibility dictate the ability of the PROTAC to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase. An optimal linker orients the two proteins in a way that facilitates the efficient transfer of ubiquitin, leading to target degradation.
Q2: How does a PEG7 linker specifically contribute to steric hindrance?
A PEG7 linker provides a certain degree of flexibility and length. However, if the distance and orientation it imposes between the target protein and the E3 ligase are not ideal, it can lead to steric clashes between the surfaces of the two proteins, preventing the formation of a stable ternary complex necessary for ubiquitination.
Q3: What are the advantages of using a PEG linker in PROTACs?
PEG linkers offer several advantages, including:
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Enhanced Solubility: The hydrophilic nature of PEG can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.
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Biocompatibility: PEGs are generally considered biocompatible and have low immunogenicity.
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Tunable Length: The length of the PEG chain can be easily modified to optimize the distance between the two ends of the PROTAC.
Q4: Can a linker be too long? What are the consequences?
Yes, a linker that is too long can be detrimental to PROTAC efficacy. An excessively long linker may lead to the formation of an unstable or non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme. This can also increase the entropic penalty of complex formation and may lead to a more pronounced "hook effect".
Q5: What are some alternative linker chemistries to consider if a PEG7 linker is not effective?
If a PEG7 linker proves suboptimal, researchers can explore other linker types, including:
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Alkyl Chains: These provide more hydrophobicity, which can sometimes improve cell permeability.
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Rigid Linkers: Incorporating cyclic structures like piperazines or piperidines can reduce conformational flexibility and may lead to a more stable ternary complex.
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"Clickable" Linkers: Linkers functionalized with groups for click chemistry (e.g., alkynes and azides) allow for the rapid synthesis of a library of PROTACs with different linkers for efficient optimization.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the impact of linker modification on PROTAC efficacy.
Table 1: Impact of Linker Modification on Target Protein Degradation
| PROTAC Variant | Linker Composition | DC50 (nM) | Dmax (%) | Rationale for Change |
| PROTAC-A | Linear PEG7 | 500 | 60 | Baseline, suspected steric hindrance. |
| PROTAC-B | Linear PEG9 | 100 | 85 | Increased linker length to alleviate steric clash. |
| PROTAC-C | Rigid Piperazine-PEG5 | 50 | 95 | Introduced rigidity to pre-organize the conformation and enhance ternary complex stability. |
| PROTAC-D | Branched PEG7 | 250 | 75 | Branched structure to alter the angle of approach of the two proteins. |
Table 2: Impact of Linker Modification on Ternary Complex Formation
| PROTAC Variant | Linker Composition | Binding Affinity (KD) of Ternary Complex (nM) | Cooperativity (α) |
| PROTAC-A | Linear PEG7 | 150 | 0.8 |
| PROTAC-B | Linear PEG9 | 50 | 1.5 |
| PROTAC-C | Rigid Piperazine-PEG5 | 25 | 3.2 |
| PROTAC-D | Branched PEG7 | 100 | 1.1 |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
Objective: To quantify the degradation of a target protein following treatment with a PROTAC.
Materials:
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Cell line expressing the target protein
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PROTAC compound and vehicle control (e.g., DMSO)
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Cell culture medium and supplements
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Ice-cold Phosphate-Buffered Saline (PBS)
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes and transfer apparatus
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
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Imaging system
Methodology:
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Cell Culture and Treatment:
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Seed cells in 6-well plates and allow them to adhere overnight.
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Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
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Cell Lysis:
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After treatment, wash cells with ice-cold PBS.
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Lyse cells in RIPA buffer.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Normalize protein concentrations and prepare samples with Laemmli buffer.
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Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour.
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Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane and apply ECL substrate.
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Image the blot using a chemiluminescence imaging system.
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-
Data Analysis:
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Quantify band intensities using densitometry software.
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Normalize the target protein band intensity to the loading control.
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Calculate the percentage of protein degradation relative to the vehicle-treated control.
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Plot the results to determine the DC50 and Dmax values.
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Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding affinity and kinetics of ternary complex formation.
Materials:
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SPR instrument and sensor chips
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Purified target protein, E3 ligase, and PROTAC
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Running buffer
Methodology:
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Immobilization:
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Immobilize the E3 ligase onto the surface of a sensor chip.
-
-
Binary Interaction Analysis:
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Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
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In a separate experiment, inject a mixture of the PROTAC and the target protein over a blank sensor chip to determine their binary KD.
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-
Ternary Complex Analysis:
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Prepare a constant concentration of the target protein in the running buffer.
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Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the target protein.
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Inject these mixtures over the immobilized E3 ligase surface.
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The resulting sensorgrams will reflect the formation of the ternary complex.
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-
Data Analysis:
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Analyze the sensorgram data to determine the ternary complex binding affinity and kinetics.
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Calculate the cooperativity factor (α) to assess the stability of the ternary complex.
-
Mandatory Visualization
Caption: The mechanism of action for a PROTAC, illustrating the formation of the ternary complex and subsequent protein degradation.
Caption: A troubleshooting workflow for PROTACs with low degradation activity, focusing on linker optimization strategies.
References
Technical Support Center: Enhancing PROTAC Cell Permeability with Benzyl-PEG7-MS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the cell permeability of Proteolysis Targeting Chimeras (PROTACs) using the Benzyl-PEG7-MS linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a PROTAC linker?
This compound is a heterobifunctional linker used in the synthesis of PROTACs. It consists of a benzyl group, a seven-unit polyethylene glycol (PEG) chain, and a terminal mesylate (MS) group.[]
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PEG Chain: The PEG component enhances the solubility and pharmacokinetic properties of the PROTAC molecule.[2][3] PEG linkers are hydrophilic and can help to mitigate the high lipophilicity of some PROTACs, which can otherwise lead to poor aqueous solubility and non-specific binding.[3]
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Benzyl Group: The benzyl group can provide a degree of rigidity to the linker and may engage in favorable interactions within the ternary complex (PROTAC-target protein-E3 ligase).
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Mesylate (MS) Group: The mesylate group is a good leaving group, facilitating the covalent attachment of the linker to a nucleophilic group (e.g., an amine or thiol) on either the target protein ligand or the E3 ligase ligand during PROTAC synthesis.
Q2: How does the this compound linker theoretically improve PROTAC cell permeability?
PROTACs are often large molecules with high molecular weights and polar surface areas, which can hinder their ability to cross cell membranes.[4] The this compound linker can improve cell permeability through several mechanisms:
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Increased Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC, which is a prerequisite for passive diffusion across the cell membrane.
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Conformational Flexibility: PEG linkers can adopt various conformations. This flexibility can allow the PROTAC to transiently shield its polar functional groups by forming intramolecular hydrogen bonds, presenting a less polar surface to the lipid bilayer of the cell membrane. This "chameleonic" behavior can facilitate membrane passage.
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Optimized Physicochemical Properties: The length of the PEG chain is a critical parameter. A seven-unit PEG chain provides a balance between increasing solubility and avoiding an excessive increase in molecular weight and polar surface area, both of which can negatively impact permeability.
Q3: What are the common challenges when using this compound in PROTAC synthesis?
Researchers may encounter several challenges during the synthesis of PROTACs with PEG linkers:
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Low Reaction Yield: Incomplete reactions during the coupling of the linker to the ligands can lead to low yields. This can be due to steric hindrance or suboptimal reaction conditions.
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Purification Difficulties: The flexible nature of the PEG chain can sometimes make purification by chromatography challenging, leading to impure final products.
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Linker Stability: While generally stable, the ether linkages in the PEG chain can be susceptible to cleavage under harsh acidic or basic conditions.
Troubleshooting Guides
Issue 1: Poor Cell Permeability of the Synthesized PROTAC
If your PROTAC synthesized with a this compound linker exhibits low cellular activity, poor permeability is a likely cause.
Troubleshooting Steps:
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Confirm Physicochemical Properties:
-
Measure LogP/LogD: An optimal lipophilicity (LogP/LogD) is crucial. Excessively high or low values can limit permeability.
-
Calculate Polar Surface Area (PSA): High PSA is often correlated with poor permeability.
-
-
Conduct Permeability Assays:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay assesses passive diffusion and is a good first screen for membrane permeability.
-
Caco-2 Permeability Assay: This cell-based assay provides a more comprehensive assessment by modeling the human intestinal epithelium and accounting for both passive diffusion and active transport mechanisms.
-
-
Modify the PROTAC Structure:
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Vary Linker Length: If permeability is low, consider synthesizing PROTACs with shorter or longer PEG linkers to find the optimal length for your specific target and E3 ligase.
-
Introduce Rigidity: In some cases, replacing a flexible PEG linker with a more rigid linker (e.g., containing alkyl chains or cyclic moieties) can improve permeability.
-
Issue 2: Low Yield During PROTAC Synthesis
Low yields during the coupling of the this compound linker can be frustrating.
Troubleshooting Steps:
-
Optimize Coupling Conditions:
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Coupling Reagents: Experiment with different coupling reagents (e.g., HATU, HOBt) for amide bond formation.
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Reaction Time and Temperature: Systematically vary the reaction time and temperature to drive the reaction to completion.
-
Base: The choice and stoichiometry of the base (e.g., DIPEA) can be critical.
-
-
Purification Strategy:
-
Orthogonal Purification: Employ different chromatography techniques (e.g., reverse-phase HPLC followed by normal-phase chromatography) to improve the purity of the final product.
-
-
Confirm Starting Material Purity: Ensure the purity of the this compound linker and the ligands before starting the synthesis.
Data Presentation
The following tables provide illustrative data on how linker composition can affect PROTAC permeability and degradation efficiency. Note that these are representative values and actual results will vary depending on the specific PROTAC and cell line used.
Table 1: Impact of Linker Type on PROTAC Permeability (PAMPA Assay)
| PROTAC | Linker Composition | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| PROTAC A | Alkyl Chain | 0.8 |
| PROTAC B | PEG3 | 1.5 |
| PROTAC C (Illustrative) | Benzyl-PEG7 | 2.1 |
| PROTAC D | PEG11 | 1.2 |
This table illustrates that an optimal PEG linker length can enhance passive permeability compared to a simple alkyl chain or a much longer PEG chain.
Table 2: Correlation of Permeability with Cellular Activity
| PROTAC | Linker | Caco-2 Permeability (Papp A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | DC50 (nM) | Dmax (%) |
| PROTAC X | Alkyl | 0.5 | 3.2 | >1000 | <20 |
| PROTAC Y (Illustrative) | Benzyl-PEG7 | 1.8 | 1.5 | 150 | 85 |
| PROTAC Z | PEG11 | 0.9 | 1.8 | 500 | 60 |
This table demonstrates how improved permeability (higher Papp A→B and lower efflux ratio) can correlate with enhanced degradation activity (lower DC50 and higher Dmax).
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol provides a general method for assessing the passive permeability of a PROTAC.
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Materials:
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96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
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96-well acceptor plates
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Lecithin in dodecane solution (e.g., 10 mg/mL)
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Phosphate-buffered saline (PBS), pH 7.4
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PROTAC stock solution in DMSO
-
LC-MS/MS for analysis
-
-
Procedure:
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Prepare the donor solution by diluting the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Carefully coat the filter membrane of the donor plate with 5 µL of the lecithin/dodecane solution.
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Add 150 µL of the donor solution to each well of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
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Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
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After incubation, carefully separate the plates.
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Collect samples from both the donor and acceptor wells.
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Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.
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Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) Where: V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_D(0) is the initial concentration in the donor well.
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2. Caco-2 Permeability Assay Protocol
This protocol provides a general method for assessing both passive and active transport of a PROTAC across a Caco-2 cell monolayer.
-
Materials:
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Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
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Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
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PROTAC stock solution in DMSO
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LC-MS/MS for analysis
-
-
Procedure:
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Seed Caco-2 cells on the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed transport buffer.
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Apical to Basolateral (A→B) Permeability:
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Add the PROTAC dosing solution (diluted in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
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-
Basolateral to Apical (B→A) Permeability:
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Add the PROTAC dosing solution to the basolateral chamber.
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Add fresh transport buffer to the apical chamber.
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-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
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At the end of the incubation, collect samples from both the donor and receiver chambers.
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Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.
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Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
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Calculate the efflux ratio (Papp(B→A) / Papp(A→B)). An efflux ratio > 2 suggests the involvement of active efflux transporters.
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Mandatory Visualization
Caption: Experimental workflow for assessing and optimizing PROTAC cell permeability.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
References
Technical Support Center: Benzyl-PEG7-MS Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzyl-PEG7-MS in their conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical linker molecule. It contains a benzyl group on one end, a seven-unit polyethylene glycol (PEG) spacer, and a mesylate (Ms) group on the other end. The mesylate is an excellent leaving group, making this linker ideal for conjugation to nucleophiles such as amines and thiols via an SN2 reaction. It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates where a flexible, hydrophilic spacer is required.
Q2: What are the optimal reaction conditions for conjugating this compound with a primary amine?
Optimal conditions for conjugating this compound with a primary amine typically involve reacting the two components in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (ACN), in the presence of a non-nucleophilic base. The base is crucial for neutralizing the methanesulfonic acid byproduct generated during the reaction.[1][2]
Q3: Can I use this compound to react with thiols?
Yes, the mesylate group can be displaced by a thiolate anion. The reaction with a thiol requires a base to deprotonate the thiol to the more nucleophilic thiolate. The reaction mechanism is also an SN2 displacement of the mesylate group.
Q4: What are the most common reasons for low yield in my conjugation reaction?
Low yields in this compound conjugations can arise from several factors, including incomplete reaction, side reactions, and product loss during purification. It is crucial to ensure all reagents and solvents are anhydrous, as water can lead to hydrolysis of the mesylate group.[3]
Q5: How can I monitor the progress of my reaction?
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to the starting materials, you can track the consumption of the this compound and the formation of the product. For HPLC analysis, a reverse-phase column (like a C18) is often effective for separating the more hydrophobic conjugated product from the starting materials.
Troubleshooting Guides
Low or No Product Formation
| Possible Cause | Recommendation & Troubleshooting Steps |
| Incomplete Reaction | Reaction Time/Temperature: Increase the reaction time or gently heat the reaction mixture. Monitor progress by TLC or HPLC to determine the optimal reaction duration and temperature. For SN2 reactions, higher temperatures generally increase the reaction rate. |
| Insufficient Base: Ensure at least a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is used to neutralize the acid byproduct. An excess of the base (1.5-2 equivalents) is often recommended.[2] | |
| Poor Nucleophilicity of Substrate: If your amine or thiol is sterically hindered or electronically deactivated, the reaction may be slow. Consider using a stronger base or more forcing reaction conditions (higher temperature, longer reaction time). | |
| Degradation of this compound | Hydrolysis of Mesylate: Ensure all reagents and solvents are anhydrous. The methanesulfonate group is stable under neutral and acidic conditions but can be susceptible to hydrolysis under strongly basic conditions or in the presence of water, especially at elevated temperatures.[1] While methanesulfonates are remarkably stable to hydrolysis, prolonged exposure to harsh conditions should be avoided. |
| Cleavage of Benzyl Ether: The benzyl ether is generally stable to a wide range of conditions. However, it can be cleaved under strongly acidic conditions or by hydrogenolysis (e.g., H₂, Pd/C). Avoid these conditions in your reaction and workup steps. | |
| Suboptimal Solvent Choice | Solvent Polarity: SN2 reactions are generally favored in polar aprotic solvents like DMF, acetonitrile, or DMSO. These solvents solvate the cation of the base but not the nucleophile, increasing its reactivity. Polar protic solvents (like water or alcohols) can solvate the nucleophile, reducing its reactivity. |
Presence of Multiple Products or Impurities
| Possible Cause | Recommendation & Troubleshooting Steps |
| Side Reactions | Over-alkylation of Primary Amines: If reacting with a primary amine, it is possible to get double alkylation, resulting in a tertiary amine. To minimize this, use a 1:1 stoichiometry of the amine to this compound or a slight excess of the amine. |
| Reaction with Solvent: If using a nucleophilic solvent, it may compete with your intended nucleophile. Stick to non-nucleophilic polar aprotic solvents. | |
| Starting Material Impurities | Purity of this compound: Ensure the purity of your this compound reagent. Impurities could lead to unexpected byproducts. |
| Purity of Nucleophile: Similarly, ensure the purity of your amine or thiol substrate. | |
| Workup Issues | Product Degradation during Workup: If your product is sensitive to acid or base, ensure your workup procedure is neutral. Avoid strong acids or bases during extraction if the benzyl ether or other functional groups are sensitive. |
Experimental Protocols
General Protocol for Conjugation of this compound with a Primary Amine
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Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DMF or acetonitrile.
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Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5-2.0 equivalents), to the solution and stir for 10-15 minutes at room temperature.
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Linker Addition: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the amine solution.
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Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.
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Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product using flash column chromatography or preparative HPLC.
Purification and Characterization
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Purification: Reverse-phase HPLC (RP-HPLC) is a common and effective method for purifying small molecule-PEG conjugates. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
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Characterization:
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NMR Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of the conjugate. Key signals to look for include the aromatic protons of the benzyl group (around 7.3 ppm), the methylene protons of the benzyl group (around 4.5 ppm), and the characteristic repeating ethylene glycol protons of the PEG chain (around 3.6 ppm).
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Mass Spectrometry: LC-MS is a powerful tool to confirm the molecular weight of the final conjugate and to assess its purity.
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Visualizing the Workflow and Logic
Caption: A troubleshooting workflow for addressing low or no product formation in this compound conjugation reactions.
Caption: General reaction scheme for the conjugation of this compound with a primary amine.
References
Navigating the "Hook Effect" in PROTACs with Long Linkers: A Technical Support Center
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address a common experimental challenge: the "hook effect," particularly when working with PROTACs featuring long linkers. This phenomenon can lead to misinterpretation of experimental data, and understanding how to manage it is crucial for accurate assessment of PROTAC efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" describes a paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximum degradation (Dmax) is observed at an optimal, intermediate PROTAC concentration.[1][3] At concentrations above this optimum, the degradation efficiency diminishes.
Q2: What causes the hook effect, especially with long linkers?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[2] A PROTAC's function relies on forming a productive ternary complex, bringing together the target protein and an E3 ligase. However, when PROTAC concentrations are too high, the PROTAC molecules can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to facilitate the necessary proximity for ubiquitination and subsequent degradation. Long linkers can sometimes exacerbate this effect by providing more conformational flexibility, which might favor the formation of these unproductive binary complexes over the productive ternary complex.
Q3: Why is it critical to identify and mitigate the hook effect?
A3: Failing to recognize the hook effect can lead to significant misinterpretation of experimental results. A potent PROTAC might be incorrectly classified as inactive or weak if it is tested at concentrations that fall on the right side of the bell-shaped curve where degradation is minimal. This can lead to the premature termination of promising drug discovery programs and inaccurate structure-activity relationship (SAR) studies.
Q4: What is the typical concentration range where the hook effect is observed?
A4: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, target protein, E3 ligase, and cell line used. However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations. It is therefore essential to perform dose-response experiments over a wide concentration range, spanning from picomolar to high micromolar, to accurately determine the optimal degradation window.
Troubleshooting Guide
Here are some common issues you might encounter related to the hook effect and how to address them:
Issue 1: My dose-response curve for protein degradation is bell-shaped.
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Likely Cause: You are observing the classic hook effect.
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Troubleshooting Steps:
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Confirm with a Wider Concentration Range: Repeat the experiment using a broader and more granular range of PROTAC concentrations (e.g., from 1 pM to 100 µM) to fully characterize the bell-shaped curve.
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Determine Optimal Concentration (DC50 and Dmax): Identify the concentration that elicits the maximal degradation (Dmax) and the concentration that achieves 50% degradation (DC50). For future experiments, use concentrations at or below the Dmax.
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Assess Ternary Complex Formation: Employ biophysical or cellular assays like NanoBRET or Co-Immunoprecipitation to directly measure the formation of the ternary complex at various PROTAC concentrations. This can help correlate the decrease in degradation with a reduction in ternary complex formation.
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Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.
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Likely Cause: Your tested concentrations might be entirely within the hook effect region, or other factors could be at play.
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Troubleshooting Steps:
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Test a Much Wider Concentration Range: It is possible that your initial concentration range was too high. Test a very broad range, starting from picomolar concentrations.
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Verify Target Engagement and Ternary Complex Formation: Before concluding that the PROTAC is inactive, confirm its ability to bind to the target protein and the E3 ligase and to form a ternary complex using assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
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Check E3 Ligase Expression: Ensure that the cell line you are using expresses sufficient levels of the recruited E3 ligase (e.g., Cereblon or VHL).
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Evaluate Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Consider performing a cell permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA).
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Issue 3: How can I rationally design PROTACs with long linkers to minimize the hook effect?
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Strategy: The key is to design the PROTAC to favor the formation of the productive ternary complex over the non-productive binary complexes.
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Approaches:
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Enhance Cooperativity: The stability of the ternary complex can be enhanced through positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other. This can be influenced by the linker design, which can introduce favorable protein-protein interactions between the target and the E3 ligase.
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Optimize Linker Length and Rigidity: Systematically synthesize and test a library of PROTACs with varying linker lengths and compositions. Introducing more rigid elements, such as piperazine or triazole rings, can reduce conformational flexibility and potentially favor a more productive ternary complex geometry.
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Computational Modeling: Utilize computational tools like Rosetta to model the ternary complex and predict how different linker lengths and compositions might affect its stability and formation.
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Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy and the Hook Effect
| PROTAC Example | Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Hook Effect Observed (at > concentration) | Reference |
| MZ1 | BRD4 | VHL | PEG | 12 | ~25 | >90 | Yes (>1 µM) | |
| ARV-825 | BRD4 | CRBN | PEG/Alkyl | ~16 | <1 | >95 | Yes (>1 µM) | |
| PROTAC ER Degrader-3 | Estrogen Receptor | VHL | PEG | 10 | ~10 | ~80 | Yes (>100 nM) | |
| VL285-based PROTAC | Varies | VHL | Varies | Varies | Varies | Varies | Yes (often >1 µM) |
Note: The values presented are approximate and can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
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Cell Seeding: Plate cells at an appropriate density in multi-well plates to ensure they are in the exponential growth phase at the time of treatment.
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PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).
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Incubation: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 4, 8, 16, 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
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SDS-PAGE and Western Blotting:
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Normalize protein amounts for each sample.
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Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
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Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Develop the blot using an ECL substrate and visualize the protein bands.
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Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to generate the dose-response curve.
Protocol 2: AlphaLISA for Ternary Complex Formation
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Reagent Preparation:
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Prepare serial dilutions of the PROTAC in assay buffer.
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Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., His-tagged) in assay buffer.
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Assay Plate Setup:
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In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.
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Include controls with no PROTAC and no proteins.
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Incubate the plate to allow for ternary complex formation.
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-
Bead Addition:
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Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His) to the wells.
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Incubate the plate in the dark to allow for bead-protein binding.
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Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
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Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting the hook effect.
Caption: The "Hook Effect": formation of unproductive binary complexes at high PROTAC concentrations.
References
Technical Support Center: Optimizing Reaction Conditions for Benzyl-PEG7-MS Coupling
Welcome to the technical support center for the optimization of reaction conditions for Benzyl-PEG7-MS coupling. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for utilizing this versatile PEG linker. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve optimal results in your experiments.
Frequently Asked questions (FAQs)
Q1: What is the chemical nature of the this compound linker and what is its primary reactive target?
A1: this compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a benzyl group on one terminus and a mesylate (methanesulfonyl) group on the other. The mesylate is an excellent leaving group, making this terminus highly reactive towards nucleophiles. The primary targets for coupling are primary and secondary amines, as well as thiols, through a nucleophilic substitution reaction (SN2).
Q2: What is the main competing side reaction during the coupling of this compound to an amine-containing molecule?
A2: The primary side reaction is the hydrolysis of the mesylate ester group. This reaction is particularly favorable in aqueous solutions and at higher pH values. Hydrolysis results in the formation of a hydroxyl group at the terminus of the PEG chain, rendering it unreactive towards the intended nucleophile.
Q3: How does pH influence the coupling reaction?
A3: The pH of the reaction is a critical parameter. For coupling to primary amines, a pH range of 7 to 9 is generally recommended.[1] In this range, a significant portion of the amine groups are deprotonated and thus nucleophilic, while the rate of hydrolysis of the mesylate is still manageable. At pH values below 7, the amine is protonated and non-nucleophilic. At pH values above 9, the rate of hydrolysis of the mesylate group increases significantly, which can lead to low coupling yields.[2][3]
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to minimize hydrolysis from atmospheric moisture.[] It is advisable to aliquot the reagent upon receipt to avoid repeated warming and cooling of the entire stock.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Nucleophile: The amine or thiol on the target molecule is protonated or sterically hindered. | - Optimize pH: Ensure the reaction pH is in the optimal range (typically 7-9 for amines) to deprotonate the nucleophile. - Increase Temperature: A moderate increase in reaction temperature can help overcome steric hindrance. - Increase Reaction Time: Allow the reaction to proceed for a longer duration. |
| Hydrolysis of this compound: The mesylate group has been hydrolyzed due to moisture or high pH. | - Use Anhydrous Solvents: Ensure all solvents are anhydrous. - Control pH: Maintain the pH in the recommended range. Avoid highly basic conditions. - Fresh Reagent: Use a fresh aliquot of this compound. | |
| Low Reactivity of Nucleophile: The nucleophile on the substrate is inherently weak. | - Add a Non-Nucleophilic Base: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can help to deprotonate the nucleophile without competing in the reaction. | |
| Multiple PEGylations | High Molar Excess of this compound: Using a large excess of the PEG linker can lead to the modification of multiple sites on the target molecule. | - Optimize Stoichiometry: Reduce the molar ratio of this compound to the target molecule. A good starting point is a 1.1 to 3-fold molar excess of the PEG linker. |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the likelihood of multiple additions. | - Monitor Reaction Progress: Use analytical techniques like HPLC or LC-MS to monitor the reaction and stop it once the desired product is formed. | |
| Difficult Purification | Similar Properties of Product and Starting Materials: The PEGylated product may have similar solubility and chromatographic behavior to the starting materials. | - Size Exclusion Chromatography (SEC): This technique is effective at separating molecules based on their hydrodynamic radius, which increases significantly upon PEGylation. - Ion Exchange Chromatography (IEX): If the charge of the target molecule is altered upon PEGylation, IEX can be a powerful separation tool. |
| Presence of Unreacted PEG and Hydrolyzed PEG: These are common impurities in the final product mixture. | - Optimize Reaction Conditions: Improving the reaction yield will reduce the amount of unreacted starting materials. - Chromatographic Separation: SEC is generally effective at removing smaller, unreacted PEG molecules. |
Experimental Protocols
General Protocol for Coupling this compound to a Primary Amine
This protocol provides a general guideline. Optimization of reactant ratios, temperature, and reaction time may be necessary for specific applications.
Materials:
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This compound
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Amine-containing substrate
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Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
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Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
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Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5) for aqueous reactions
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
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Purification system (e.g., SEC or IEX chromatography)
Procedure:
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Preparation of Substrate: Dissolve the amine-containing substrate in the chosen anhydrous solvent or reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Addition of Base (Optional but Recommended): Add 1.5-2.0 equivalents of a non-nucleophilic base (e.g., TEA or DIPEA) to the substrate solution. Stir for 5-10 minutes at room temperature.
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Addition of this compound: Dissolve this compound (1.1-3.0 equivalents) in a small amount of the reaction solvent and add it dropwise to the stirred substrate solution.
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Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The optimal reaction time should be determined by monitoring the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC). For less reactive amines, the temperature can be moderately increased (e.g., to 40°C).
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Quenching: Once the reaction has reached the desired conversion, quench any unreacted this compound by adding an excess of a primary amine-containing solution (e.g., Tris-HCl).
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Purification: Purify the reaction mixture using an appropriate chromatographic technique, such as size-exclusion or ion-exchange chromatography, to isolate the desired PEGylated product.
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Analysis: Characterize the purified product using techniques such as mass spectrometry and NMR to confirm the structure and purity.
Data Presentation
Table 1: Recommended Starting Conditions for this compound Coupling to Primary Amines
| Parameter | Recommended Range | Notes |
| Molar Ratio (this compound : Amine) | 1.1 : 1 to 3 : 1 | A slight excess of the PEG reagent is recommended to drive the reaction to completion. Higher excesses can lead to multiple PEGylations. |
| pH (for aqueous reactions) | 7.0 - 8.5 | Balances amine nucleophilicity with the rate of mesylate hydrolysis.[1] |
| Temperature | 4°C - 40°C | Room temperature is a good starting point. Lower temperatures can be used to slow down hydrolysis, while gentle heating can increase the reaction rate for less reactive nucleophiles. |
| Reaction Time | 2 - 24 hours | Highly dependent on the reactivity of the amine and the reaction temperature. Monitor progress to determine the optimal time. |
| Solvent | DCM, DMF, or aqueous buffer | The choice of solvent depends on the solubility of the substrate. Ensure anhydrous conditions for organic solvents. |
Mandatory Visualization
Caption: A general experimental workflow for the coupling of this compound to an amine-containing substrate.
Caption: A logical workflow for troubleshooting low or no product yield in this compound coupling reactions.
References
How to prevent aggregation of proteins with PEGylated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and answers to frequently asked questions regarding a common challenge in PROTAC development: protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What is PROTAC aggregation and why is it a problem?
PROTACs are large, complex molecules often possessing hydrophobic regions on the warhead (targeting the protein of interest) and the E3 ligase ligand.[1][2] This inherent hydrophobicity can lead to poor aqueous solubility and a tendency to self-associate or aggregate. PEG (Polyethylene Glycol) linkers are incorporated into PROTACs to increase their hydrophilicity and improve solubility.[3][4][5] However, if the hydrophobicity of the two ends of the PROTAC is significant, the PEG linker may not be sufficient to prevent aggregation.
Aggregation is a critical issue as it can lead to:
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Loss of Efficacy: Aggregated PROTACs are unable to efficiently form the necessary ternary complex (Target Protein-PROTAC-E3 Ligase), leading to reduced protein degradation.
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Inconsistent Results: Precipitation or the presence of soluble aggregates can cause high variability in both in vitro and in vivo experiments.
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Poor Bioavailability: Low solubility and aggregation impede absorption and distribution, limiting the therapeutic potential of the PROTAC.
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Potential Toxicity: Protein aggregates can sometimes trigger unwanted immunological responses.
Q2: How does the PEG linker itself contribute to or prevent aggregation?
The PEG linker plays a dual role. Its primary function is to enhance hydrophilicity, which generally improves solubility and reduces aggregation. However, the linker's properties are crucial:
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Length and Flexibility: The linker's length and flexibility are critical for allowing the PROTAC to adopt an optimal conformation for stable ternary complex formation. A poorly optimized linker might lead to unstable or unproductive complexes that are more prone to aggregation. Excessive flexibility can also be detrimental, leading to less stable interactions.
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Hydrophilicity vs. Permeability: While hydrophilic PEG linkers increase solubility, they can decrease cell permeability. Conversely, more hydrophobic alkyl linkers may improve cell penetration but worsen solubility. Achieving the right balance is a key challenge in PROTAC design.
Q3: What is the "hook effect" and how does it relate to aggregation?
The "hook effect" describes the phenomenon where the efficacy of a PROTAC (i.e., protein degradation) decreases at high concentrations. At optimal concentrations, PROTACs facilitate the formation of a productive ternary complex. However, at very high concentrations, the PROTACs can saturate the binding sites on both the target protein and the E3 ligase separately, leading to the formation of ineffective binary complexes (PROTAC-Target or PROTAC-E3 Ligase). These binary complexes compete with and prevent the formation of the ternary complex. This can contribute to aggregation, as high concentrations of binary complexes may be less soluble than the ternary complex.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: My PEGylated PROTAC is visibly precipitating out of solution (e.g., in buffer, cell culture media).
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Immediate Action:
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Visual Inspection: Before use, always visually inspect your PROTAC solutions for any signs of precipitation.
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Quantify Solubility: The first step is to accurately measure the thermodynamic solubility of your compound in relevant buffers (e.g., PBS, cell culture media) to establish a baseline.
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Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poor Intrinsic Solubility | The inherent hydrophobicity of the PROTAC exceeds the solubilizing capacity of the PEG linker. |
| Inconsistent Stock Solution | Errors in weighing the compound or incomplete dissolution in DMSO can lead to inaccurate final concentrations and precipitation upon dilution in aqueous buffer. |
| Compound Instability | The PROTAC may be chemically degrading in the aqueous buffer over time, leading to less soluble byproducts. |
Table 1: Common Buffer Excipients to Prevent Aggregation
| Excipient | Recommended Starting Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Non-ionic surfactant that reduces surface tension and prevents surface-induced aggregation. |
| Glycerol | 5-20% (v/v) | Osmolyte that stabilizes proteins and prevents aggregation during freeze-thaw cycles. |
Problem 2: My biophysical analysis (e.g., DLS, SEC) indicates the presence of high-molecular-weight species.
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Interpretation: Dynamic Light Scattering (DLS) can detect the presence of large particles (aggregates) by measuring their hydrodynamic radius. Size Exclusion Chromatography (SEC) separates molecules by size, where aggregates will appear as early-eluting peaks. These results strongly suggest that your PROTAC is forming soluble aggregates.
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Workflow for Characterization and Mitigation:
Problem 3: My PROTAC shows reduced or inconsistent degradation efficacy in cellular assays.
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Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Aggregation in Media | The PROTAC is precipitating or forming inactive aggregates in the complex biological matrix of cell culture media. |
| "Hook Effect" | The concentration used is too high, leading to the formation of inactive binary complexes instead of the productive ternary complex. |
| Poor Ternary Complex Stability | The PROTAC binds to the target and E3 ligase but does not form a stable or productive ternary complex, which is a prerequisite for degradation. |
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Mechanism of Action Diagram:
Key Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis
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Objective: To assess the monodispersity and detect the presence of aggregates in a PROTAC solution.
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Methodology:
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Sample Preparation: Prepare the PROTAC solution at the desired concentration in the final, filtered (0.22 µm) experimental buffer. A typical concentration for analysis is 10-50 µM.
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Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
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Measurement:
-
Transfer a sufficient volume (e.g., 20-50 µL) of the PROTAC solution to a clean, dust-free cuvette.
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Place the cuvette in the instrument and allow the temperature to equilibrate for at least 5 minutes.
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Perform the measurement, acquiring data for a duration sufficient to obtain a stable correlation function (typically 10-15 runs of 10 seconds each).
-
-
Data Analysis:
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Analyze the correlation function to obtain the size distribution (hydrodynamic radius, Rh) and the Polydispersity Index (PDI).
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Interpretation: A monodisperse, non-aggregated sample will show a single, narrow peak with a PDI < 0.2. The presence of multiple peaks or a single broad peak with a PDI > 0.3 indicates polydispersity or aggregation. A very large peak (>100 nm) is a clear sign of significant aggregation.
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-
Protocol 2: Amorphous Solid Dispersion (ASD) Preparation by Solvent Evaporation
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Objective: To improve the solubility of a hydrophobic PROTAC by dispersing it in an amorphous state within a polymer matrix.
-
Materials:
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PROTAC
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Polymer (e.g., HPMCAS, Eudragit®, Soluplus®)
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Volatile organic solvent (e.g., acetone, methanol)
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Glass vials
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Vacuum oven
-
-
Methodology:
-
Dissolution: Weigh the PROTAC and the selected polymer to achieve the desired drug loading (e.g., 20% w/w). Dissolve both components completely in the chosen solvent system in a glass vial.
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Drying: Place the vial in a vacuum oven. Allow the solvent to evaporate slowly (e.g., overnight at 40°C under vacuum) until a solid film or powder is formed.
-
Collection: Carefully scrape the solid ASD material from the vial.
-
Characterization:
-
Confirm the amorphous state using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
Solubility Testing: Disperse the ASD powder in the desired aqueous buffer. Measure the concentration of the dissolved PROTAC over time using a validated HPLC method to determine the degree and duration of supersaturation.
-
-
Protocol 3: Western Blot for Protein Degradation Assessment
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Objective: To quantify the reduction in target protein levels following PROTAC treatment.
-
Methodology:
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Cell Culture and Treatment:
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Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
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Wash cells twice with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation (e.g., 14,000 rpm for 15 minutes at 4°C).
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.
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SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
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Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
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Incubate the membrane with a validated primary antibody against the target protein overnight at 4°C.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Also probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
-
Detection and Analysis:
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal for each sample. Calculate the percentage of remaining protein relative to the vehicle control.
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-
References
Technical Support Center: HPLC Purification of Benzyl-PEG7-MS Conjugates
This technical support center provides troubleshooting guidance for resolving peak tailing during the HPLC purification of Benzyl-PEG7-MS conjugates. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing when purifying this compound conjugates using reversed-phase HPLC?
Peak tailing in the HPLC purification of this compound conjugates is most commonly caused by secondary ionic interactions between the basic benzylamine moiety of the conjugate and acidic silanol groups on the silica-based stationary phase of the column.[1][2][3] At a mid-range pH, the benzylamine group is protonated (positively charged) and the residual silanol groups are ionized (negatively charged), leading to strong interactions that delay the elution of a portion of the analyte, resulting in a tailed peak.[4]
Q2: How does the mobile phase pH impact the peak shape of my conjugate?
The mobile phase pH is a critical parameter for controlling the peak shape of basic compounds like the this compound conjugate. By adjusting the pH, you can alter the ionization state of both the analyte and the stationary phase to minimize unwanted secondary interactions.
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Low pH (e.g., pH 2-3): At low pH, the silanol groups on the silica stationary phase are protonated (neutral), which significantly reduces the ionic interaction with the protonated benzylamine group of the conjugate. This is a common and effective strategy to improve peak shape.
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High pH (e.g., pH > 8): At high pH, the benzylamine group is in its neutral (free base) form, which minimizes ionic interactions with the negatively charged silanol groups. However, this approach requires a pH-stable HPLC column, as traditional silica-based columns can degrade at high pH.
Q3: What type of HPLC column is recommended for the purification of this compound conjugates?
For the purification of basic compounds like the this compound conjugate, it is advisable to use a modern, high-purity, end-capped C18 or C8 column (Type B silica). These columns have a reduced number of free silanol groups, which are the primary source of secondary interactions leading to peak tailing. For particularly challenging separations, consider specialty columns designed for basic compounds, such as those with polar-embedded or charged surface hybrid (CSH) technologies.
Q4: Can I use mobile phase additives to reduce peak tailing?
Yes, mobile phase additives can be very effective. For basic compounds, a competing base like triethylamine (TEA) can be added to the mobile phase. TEA will interact with the active silanol sites on the stationary phase, effectively "blocking" them from interacting with your this compound conjugate. However, it is important to note that TEA is a non-volatile additive and can cause ion suppression in mass spectrometry (MS) detectors. If you are using LC-MS, it is preferable to use volatile mobile phase modifiers such as formic acid, acetic acid, or ammonium hydroxide.
Q5: Could my sample preparation be causing the peak tailing?
Yes, several aspects of sample preparation can contribute to poor peak shape:
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Column Overloading: Injecting a sample that is too concentrated can lead to peak fronting or tailing. If you observe that the peak shape worsens with increased injection volume or concentration, try diluting your sample.
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Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion, including tailing or splitting. It is always best to dissolve your sample in the initial mobile phase or a weaker solvent.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with your this compound conjugate purification.
Step 1: Initial Assessment and Diagnosis
First, carefully examine your chromatogram to confirm the issue is peak tailing. A tailing peak is asymmetrical with a trailing edge that is broader than the leading edge. The degree of tailing can be quantified using the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 indicates significant tailing.
Troubleshooting Workflow
Caption: A systematic troubleshooting workflow for peak tailing.
Step 2: Addressing Potential Causes
A. Mobile Phase Optimization
If peak tailing is specific to your conjugate, the mobile phase composition is the most likely culprit.
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pH Adjustment: This is the most effective first step.
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Action: Prepare mobile phases with a low pH, starting with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in the aqueous portion (pH ≈ 2.5-3.0).
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Rationale: At this low pH, the silanol groups on the column are protonated and less likely to interact with the positively charged benzylamine group.
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-
Buffer Strength: Insufficient buffer capacity can lead to pH shifts on the column and cause peak tailing.
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Action: If using a buffer, ensure the concentration is adequate, typically in the range of 10-25 mM.
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Rationale: A stable pH environment is crucial for consistent ionization states of both the analyte and the stationary phase.
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B. Column Considerations
The choice and condition of your HPLC column are critical.
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Column Chemistry:
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Action: Ensure you are using a high-purity, end-capped C18 or C8 column. If tailing persists, consider a column specifically designed for basic compounds.
-
Rationale: These columns minimize the number of available silanol groups for secondary interactions.
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-
Column Contamination and Voids: Over time, columns can become contaminated or develop voids at the inlet, leading to peak distortion.
-
Action: If the column is old or has been used extensively, try flushing it with a strong solvent. If that fails, replace the column with a new one.
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Rationale: A compromised column bed can cause non-uniform flow paths for the analyte, resulting in peak tailing or splitting.
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C. Sample Preparation and Injection
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Sample Concentration:
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Action: Dilute your sample by a factor of 5 or 10 and reinject.
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Rationale: This will help determine if column overloading is the cause of peak tailing.
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-
Injection Solvent:
-
Action: Dissolve your sample in the initial mobile phase composition.
-
Rationale: A mismatch between the sample solvent and the mobile phase can cause poor peak shape.
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D. Instrumental Factors
If all peaks in your chromatogram are tailing, the issue may be with the HPLC system itself.
-
Extra-Column Volume:
-
Action: Check for and minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are secure and properly seated to avoid dead volume.
-
Rationale: Excessive volume outside of the column contributes to band broadening and peak tailing.
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Interaction Diagram
Caption: Analyte-stationary phase interactions at different mobile phase pH values.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for minimizing peak tailing of the this compound conjugate.
Materials:
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HPLC system with UV or MS detector
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C18 reversed-phase column (end-capped)
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This compound conjugate standard
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Mobile Phase A1: 0.1% (v/v) Formic Acid in Water
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Mobile Phase A2: Water (for comparison)
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Mobile Phase B: Acetonitrile
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pH meter
Procedure:
-
Initial Run:
-
Equilibrate the column with a mobile phase of 50:50 Mobile Phase A2:Mobile Phase B.
-
Inject the this compound standard and record the chromatogram. Note the peak shape and tailing factor.
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-
Low pH Run:
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Thoroughly flush the system and equilibrate the column with 50:50 Mobile Phase A1:Mobile Phase B.
-
Inject the standard and record the chromatogram.
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-
Data Analysis:
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Compare the peak shapes and tailing factors from the two runs.
-
Expected Outcome: The run with 0.1% formic acid (low pH) is expected to show a significantly improved peak shape with a lower tailing factor.
| Parameter | Run 1 (Water) | Run 2 (0.1% Formic Acid) |
| Mobile Phase A | Water | 0.1% Formic Acid in Water |
| Approximate pH | ~6-7 | ~2.7 |
| Expected Tailing Factor | > 1.5 | < 1.2 |
Protocol 2: Evaluation of Mobile Phase Additive (for non-MS applications)
Objective: To assess the effect of a competing base (Triethylamine) on the peak shape of the this compound conjugate.
Materials:
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HPLC system with UV detector
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C18 reversed-phase column
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This compound conjugate standard
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Mobile Phase A: Water
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Mobile Phase B: Acetonitrile
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Triethylamine (TEA)
Procedure:
-
Prepare Modified Mobile Phase: Prepare an aqueous mobile phase containing 0.1% (v/v) TEA.
-
Initial Run:
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Equilibrate the column with 50:50 Mobile Phase A:Mobile Phase B.
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Inject the standard and record the chromatogram.
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-
TEA Run:
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Flush the system and equilibrate with the 0.1% TEA-containing mobile phase (mixed 50:50 with acetonitrile).
-
Inject the standard and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak shapes and tailing factors.
-
Expected Outcome: The addition of TEA should reduce peak tailing by competing for active silanol sites.
| Parameter | Without TEA | With 0.1% TEA |
| Mobile Phase Additive | None | 0.1% (v/v) Triethylamine |
| Expected Tailing Factor | > 1.5 | < 1.3 |
Note: Always ensure the column is fully equilibrated with the new mobile phase before injecting your sample. This can take 10-20 column volumes.
References
Technical Support Center: Benzyl Group Off-Target Effects in PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address off-target effects associated with the benzyl group in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects related to the benzyl group in PROTACs?
A1: Off-target effects stemming from the benzyl group in PROTACs can arise from two main sources:
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Metabolic Liabilities: The benzyl group is susceptible to metabolic oxidation by enzymes like Cytochrome P450s (CYPs). This can lead to the formation of reactive metabolites or alter the PROTAC's structure, potentially causing unintended interactions with other proteins. Key metabolic pathways include oxidative N-debenzylation and arene (ring) oxidation.[1]
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Off-Target Binding: The benzyl group, being a hydrophobic and aromatic moiety, can contribute to non-specific binding to proteins other than the intended target. This can lead to unintended protein degradation or inhibition, causing unforeseen cellular effects.
Q2: How can I determine if my benzyl-containing PROTAC has metabolic liabilities?
A2: You can assess the metabolic stability of your PROTAC using in vitro assays. The most common methods are:
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Liver Microsome Stability Assay: This assay uses subcellular fractions of the liver that are rich in CYP enzymes to determine the rate of metabolic degradation.[1]
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Hepatocyte Stability Assay: This assay utilizes whole liver cells, providing a more comprehensive assessment of both Phase I (e.g., oxidation) and Phase II (e.g., conjugation) metabolism.[2]
A rapid clearance in these assays suggests that the benzyl group, or another part of your PROTAC, is a metabolic "hot spot".
Q3: What are the strategies to mitigate metabolic instability of the benzyl group?
A3: Several strategies can be employed to block or reduce the metabolism of the benzyl group:
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Bioisosteric Replacement: Replace the benzyl group with a bioisostere that is less prone to metabolism. A common and effective replacement is the benzoyl group , which has been shown to be more resistant to oxidation. Other bioisosteres for the benzene ring include saturated bicyclic scaffolds like bicyclo[1.1.1]pentanes (BCPs) or bicyclo[2.2.2]octanes (BCOs), which can improve metabolic stability and aqueous solubility.
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Fluorination: Introducing fluorine atoms to the benzyl ring, particularly at metabolically labile C-H positions, can block oxidation and increase metabolic stability.
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Ring Deactivation: Introducing electron-withdrawing groups to the benzene ring can deactivate it towards oxidative metabolism.
Q4: How can I reduce off-target binding caused by the benzyl group?
A4: To minimize non-specific binding, consider the following approaches:
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Conformational Restriction: The benzyl group is sometimes incorporated into a PROTAC's linker to provide conformational restriction. Optimizing the linker length and composition can improve selectivity by favoring the formation of a stable ternary complex with the target protein and E3 ligase, while disfavoring off-target interactions.
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Bioisosteric Replacement: As with metabolic instability, replacing the benzyl group with a less hydrophobic or more sterically demanding bioisostere can reduce non-specific binding.
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Structure-Activity Relationship (SAR) Studies: Systematically modify the benzyl group and assess the impact on both on-target and off-target activity to identify modifications that enhance selectivity.
Q5: Can the benzyl group be modified to create conditionally active PROTACs and reduce systemic off-target effects?
A5: Yes, the benzyl group can be functionalized to create "caged" or "pro-PROTACs" that are activated by specific stimuli, offering spatiotemporal control over protein degradation. This is a powerful strategy to minimize off-target effects in non-target tissues. Examples include:
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Photocaged PROTACs: Introduction of a photolabile group, such as a 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, to the PROTAC can render it inactive. The active PROTAC is then released upon irradiation with light of a specific wavelength.
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Hypoxia-Activated PROTACs: Incorporating a hypoxia-sensitive moiety, like a 4-nitrobenzyl group, can create a PROTAC that is selectively activated in the hypoxic microenvironment of solid tumors.
Troubleshooting Guides
Issue 1: My benzyl-containing PROTAC shows rapid degradation in a metabolic stability assay.
This suggests your PROTAC is being quickly metabolized, likely at the benzyl group or another susceptible position.
Troubleshooting Workflow:
Caption: Workflow for addressing rapid PROTAC metabolic degradation.
Quantitative Data Summary: Benzyl vs. Benzoyl Metabolic Stability
| Compound Modification | Parent Compound Remaining after 3h Incubation with Rat Liver Microsomes (%) |
| Benzyl-containing (PAC-1) | ~20% |
| Benzoyl-containing (Compound 3) | Significantly more stable than PAC-1 |
| Benzyl-containing (Compound 31) | Less stable |
| Benzoyl-containing (Compound 32) | Significantly more stable than Compound 31 |
Data adapted from a study on PAC-1 analogues, demonstrating the enhanced metabolic stability of benzoyl-containing compounds compared to their benzyl counterparts.
Issue 2: My PROTAC shows significant off-target protein degradation in a proteomics screen.
This indicates a lack of selectivity, which may be partially attributed to the benzyl group's properties.
Troubleshooting Workflow:
Caption: Workflow for addressing PROTAC off-target effects.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a benzyl-containing PROTAC.
Materials:
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Test PROTAC
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Human Liver Microsomes (HLM)
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NADPH regenerating system
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Phosphate buffer (pH 7.4)
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Positive control (e.g., a compound with known high clearance)
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Negative control (e.g., a compound with known low clearance)
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Acetonitrile (ACN) with an internal standard
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LC-MS/MS system
Procedure:
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Preparation: Prepare stock solutions of the test PROTAC and controls. Dilute to working concentrations in phosphate buffer. The final concentration of organic solvent should be <1%. Thaw HLM on ice.
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Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.
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Reaction Initiation: Add the test PROTAC to the HLM mixture and initiate the metabolic reaction by adding the NADPH regenerating system.
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Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
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Quenching: Immediately add the aliquot to cold ACN with an internal standard to stop the reaction.
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Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
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LC-MS/MS Analysis: Quantify the remaining parent PROTAC at each time point.
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Data Analysis: Plot the percentage of remaining PROTAC against time and calculate the in vitro half-life (t½).
Protocol 2: Global Proteomics-Based Off-Target Assessment
Objective: To identify unintended protein degradation events caused by a benzyl-containing PROTAC.
Materials:
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Cell line of interest
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Test PROTAC
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DMSO (vehicle control)
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Lysis buffer
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Reagents for protein digestion (e.g., trypsin)
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LC-MS/MS system for proteomic analysis
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Data analysis software for quantitative proteomics
Procedure:
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Cell Treatment: Culture cells to the desired confluency and treat with the test PROTAC at various concentrations and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
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Cell Lysis: Harvest the cells, wash with PBS, and lyse to extract total protein.
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Protein Digestion: Quantify the protein concentration, then reduce, alkylate, and digest the proteins into peptides using trypsin.
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LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.
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Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.
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Target Validation: Validate potential off-targets using orthogonal methods such as Western blotting or targeted proteomics.
This proteomics-based approach provides an unbiased view of the PROTAC's selectivity and can help identify off-target liabilities.
References
- 1. Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Structure of Benzyl-PEG7-MS Conjugate: A Comparative Guide to NMR Spectroscopy and Mass Spectrometry
For researchers, scientists, and drug development professionals, rigorous structural validation of PEGylated compounds is a critical step in ensuring the quality, efficacy, and safety of novel therapeutics and research materials. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for the validation of the Benzyl-PEG7-MS conjugate structure. Supporting experimental data and detailed methodologies are presented to facilitate informed decisions in your analytical workflow.
Performance Comparison: NMR Spectroscopy vs. Mass Spectrometry
Both NMR spectroscopy and mass spectrometry are powerful techniques for the characterization of PEGylated molecules. However, they provide different and complementary information. NMR spectroscopy offers detailed insights into the molecular structure and purity, while mass spectrometry excels at providing information about molecular weight and distribution.
| Parameter | ¹H NMR Spectroscopy | MALDI-TOF Mass Spectrometry |
| Information Provided | Detailed structural information (chemical environment of protons), confirmation of covalent linkages, purity assessment, and quantification of conjugation efficiency. | Precise molecular weight, determination of molecular weight distribution (polydispersity), and confirmation of end-group modifications.[1] |
| Sensitivity | Lower; typically requires mg of sample. | Higher; can detect analytes in the femtomole to picomole range. |
| Mass Accuracy | Not applicable for direct mass determination. | High; typically < 5 ppm with high-resolution instruments. |
| Quantitative Capability | Good for relative quantification of different species in a mixture. Can determine the degree of PEGylation. | Primarily qualitative for polymer distributions, though relative quantification of different species is possible. |
| Sample Throughput | Moderate; sample preparation is relatively simple, but acquisition times can be long for complex experiments. | High, especially with automation.[1] |
| Analysis of Polydispersity | Provides an average structure; individual chain lengths in a polydisperse sample are not resolved. | Excellent for characterizing the distribution of polymer chain lengths. The peak spacing in the spectrum corresponds to the mass of the repeating monomer unit (44 Da for PEG).[1] |
| Structural Isomers | Can distinguish between structural isomers. | Often cannot distinguish between structural isomers. |
Structural Validation of this compound by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of the this compound conjugate. By analyzing the chemical shifts, integrations, and multiplicities of the proton signals, one can confirm the presence of the benzyl group, the PEG7 chain, and the mesylate (Ms) group, and verify their covalent linkage.
Predicted ¹H NMR Spectral Data for this compound
The following table summarizes the predicted ¹H NMR chemical shifts for this compound. These predictions are based on the analysis of similar structures and known chemical shift values for the constituent functional groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | multiplet | 5H | Aromatic protons of the benzyl group |
| ~4.57 | singlet | 2H | Methylene protons of the benzyl group (-O-CH₂ -Ph) |
| ~4.35 | triplet | 2H | Methylene protons adjacent to the mesylate group (-CH₂ -OMs) |
| ~3.75 - 3.60 | multiplet | 24H | Repeating ethylene glycol units (-O-CH₂ -CH₂ -O-) |
| ~3.08 | singlet | 3H | Methyl protons of the mesylate group (-O-SO₂-CH₃ )[2] |
Experimental Protocols
¹H NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-10 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative ratios of the protons.
MALDI-TOF Mass Spectrometry
Sample Preparation: [1]
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Analyte Solution: Dissolve the this compound conjugate in a suitable solvent (e.g., water or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Spotting: Mix the analyte solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
Instrument Parameters:
-
Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Acceleration Voltage: 20-25 kV.
-
Data Acquisition: Acquire spectra over a mass range appropriate for the expected molecular weight of the conjugate.
Data Analysis:
-
Identify the peak corresponding to the molecular ion, which is often observed as a sodium adduct [M+Na]⁺ or a potassium adduct [M+K]⁺.
-
For a monodisperse sample like this compound, a single major peak is expected.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a this compound conjugate, integrating both NMR and Mass Spectrometry techniques for comprehensive characterization.
Caption: Workflow for the synthesis and structural validation of this compound.
Conclusion
Both ¹H NMR spectroscopy and MALDI-TOF mass spectrometry are indispensable tools for the structural validation of this compound conjugates. ¹H NMR provides detailed structural confirmation and purity assessment, while MALDI-TOF MS offers precise molecular weight determination. A comprehensive characterization of PEGylated molecules is best achieved by employing a combination of these complementary techniques, ensuring the identity, purity, and quality of the final product for research and drug development applications.
References
A Comparative Guide to LC-MS Methods for Characterizing Benzyl-PEG7-MS Conjugated Molecules
For researchers, scientists, and drug development professionals working with PEGylated molecules, precise characterization is critical for ensuring product quality, efficacy, and safety. The use of discrete PEG (dPEG®) linkers, such as Benzyl-PEG7-MS, offers the advantage of homogeneity over traditional polydisperse polymers, simplifying analytical characterization. This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for characterizing molecules conjugated with this compound, supported by experimental protocols and data.
Introduction to this compound Characterization
This compound is a discrete PEGylation reagent containing seven ethylene glycol units. The benzyl group serves as a protecting group, and the "MS" likely refers to a maleimide functionality, a reactive group that specifically conjugates to free sulfhydryls (e.g., cysteine residues) on proteins or peptides. Characterizing the resulting conjugate is essential to determine the degree of PEGylation (number of PEG units attached) and the specific site(s) of conjugation. LC-MS has become the gold standard for this purpose due to its ability to separate complex mixtures and provide precise mass information.[1][2]
Comparison of Key LC-MS Methods
The two primary LC-MS-based strategies for characterizing this compound conjugated molecules are intact mass analysis and peptide mapping. Each approach provides different, yet complementary, information.
| Feature | Intact Mass Analysis | Peptide Mapping |
| Primary Information | Degree of PEGylation (Number of attached PEG linkers), Confirmation of successful conjugation, Heterogeneity assessment | Site of PEGylation (Specific amino acid residue), Confirmation of conjugation at the peptide level |
| Methodology | LC separation of the intact conjugate followed by high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) and deconvolution of the resulting charge state envelope.[1][3] | Enzymatic digestion (e.g., with trypsin) of the conjugate, followed by LC-MS/MS analysis of the resulting peptides.[1] |
| Sample Preparation | Minimal; typically involves buffer exchange or desalting. | More complex; requires denaturation, reduction, alkylation, and enzymatic digestion. |
| Instrumentation | High-resolution mass spectrometer is crucial for accurate mass determination of large molecules. | Tandem mass spectrometer (MS/MS) is required for peptide fragmentation and sequencing. |
| Data Analysis | Deconvolution software to determine the zero-charge mass from the multiply charged ion series. | Database searching algorithms to match experimental MS/MS spectra to theoretical peptide fragments. |
| Advantages | - Provides a rapid assessment of the overall conjugation success. - Clearly shows the distribution of different PEGylated species (e.g., mono-, di-, tri-PEGylated). - Less complex sample preparation. | - Pinpoints the exact location of the PEG linker. - Can provide relative quantification of site occupancy. - Can be integrated into multi-attribute monitoring (MAM) workflows. |
| Limitations | - Does not provide information on the site of conjugation. - Spectral complexity can increase with the size and heterogeneity of the molecule. | - More time-consuming and complex sample preparation. - Incomplete digestion can complicate data analysis. - PEGylated peptides may be difficult to detect due to their size or altered ionization efficiency. |
Experimental Protocols
Intact Mass Analysis of a this compound Conjugated Protein
This protocol is a representative method for determining the degree of PEGylation of a model protein conjugated with this compound.
a. Sample Preparation:
-
If the protein conjugate is in a non-volatile buffer (e.g., PBS), perform a buffer exchange into a volatile buffer suitable for mass spectrometry. A common choice is 10 mM ammonium acetate.
-
Use a centrifugal filter unit with an appropriate molecular weight cutoff (MWCO) for the buffer exchange.
-
Adjust the final concentration of the conjugate to approximately 0.5-1 mg/mL in the volatile buffer.
b. LC-MS Parameters:
| Parameter | Setting |
| LC System | UPLC/UHPLC system |
| Column | Reversed-Phase C4 or C8 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10-15 minutes |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 60-80 °C |
| MS System | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | 500-4000 m/z |
| Capillary Voltage | 3.0-4.0 kV |
| Cone Voltage | 30-50 V |
c. Data Analysis:
-
Acquire the full MS scan data across the protein's elution peak.
-
Use a deconvolution algorithm (e.g., MaxEnt1, BioConfirm) to convert the multiply charged ion spectrum into a zero-charge mass spectrum.
-
The resulting spectrum will show peaks corresponding to the unconjugated protein and the protein with one, two, or more this compound additions. The mass difference between these peaks should correspond to the mass of the this compound linker.
Peptide Mapping for Site Identification
This protocol outlines the steps to identify the specific cysteine residue(s) conjugated with this compound.
a. Sample Preparation (Protein Digestion):
-
Denature the protein conjugate (e.g., using 8 M guanidine or urea).
-
Reduce the disulfide bonds with a reducing agent like Dithiothreitol (DTT). Note: This step is omitted if the conjugation is to a free cysteine and you want to preserve other disulfide bonds.
-
Alkylate the free cysteine residues with an alkylating agent such as iodoacetamide (IAM) to prevent disulfide bond reformation.
-
Perform a buffer exchange to an appropriate digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a protease, typically trypsin, at an enzyme-to-protein ratio of 1:20 to 1:50 (w/w).
-
Incubate at 37 °C for 4-18 hours.
-
Quench the digestion by adding formic acid.
b. LC-MS/MS Parameters:
| Parameter | Setting |
| LC System | UPLC/UHPLC system |
| Column | Reversed-Phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-40% B over 60-90 minutes |
| Flow Rate | 0.2-0.3 mL/min |
| Column Temperature | 40-60 °C |
| MS System | Q-TOF, Orbitrap, or Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Data Acquisition | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) |
| Fragmentation | Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) |
c. Data Analysis:
-
Use a proteomics software suite (e.g., Mascot, Sequest, Byonic) to search the acquired MS/MS data against the protein's amino acid sequence.
-
Define the mass of the this compound adduct as a variable modification on cysteine residues.
-
The software will identify the peptide containing the modification and provide fragmentation data confirming the site of attachment.
Alternative Characterization Methods
While LC-MS is the most powerful technique, other methods can provide complementary information.
| Method | Principle | Information Provided | Advantages | Limitations |
| MALDI-TOF MS | Soft ionization technique that generates singly charged ions. | Degree of PEGylation, average molecular weight. | - High mass range. - Tolerant to salts and buffers. - Simple spectra (primarily [M+H]+). | - Lower resolution and mass accuracy than ESI-MS. - Difficult to couple with liquid chromatography. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in a capillary. | Purity and heterogeneity of the conjugate. | - High separation efficiency. - Low sample consumption. | - Less structural information than MS. - Can be sensitive to the sample matrix. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Degree of PEGylation, structural integrity of the conjugate. | - Provides detailed structural information in solution. - Non-destructive. | - Requires high sample concentrations. - Complex spectra for large molecules. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Purity, presence of aggregates, and separation of free PEG from the conjugate. | - Can be run under native conditions. - Good for assessing aggregation. | - Does not provide mass information. - Resolution may be insufficient to separate species with different degrees of PEGylation. |
Visualizing the Workflow and Method Comparison
LC-MS Characterization Workflow
Caption: Workflow for LC-MS characterization of PEGylated molecules.
Method Selection Logic
Caption: Logic for selecting an analytical method.
Conclusion
The characterization of this compound conjugated molecules is most effectively achieved through a combination of LC-MS-based methods. Intact mass analysis provides a rapid and accurate determination of the degree of PEGylation, which is essential for assessing the consistency and quality of the conjugation reaction. For a more in-depth understanding, peptide mapping is indispensable for identifying the precise location of the PEGylation site. The choice of method, or the combination thereof, will depend on the specific requirements of the research or drug development stage. By leveraging these powerful analytical techniques, researchers can ensure a thorough characterization of their PEGylated molecules, paving the way for successful downstream applications.
References
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of Benzyl-PEG7-MS and Shorter Chain Alternatives
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge where the linker component plays a pivotal role in determining the molecule's efficacy. This guide provides a comprehensive comparison of Benzyl-PEG7-MS, a PROTAC linker featuring a seven-unit polyethylene glycol (PEG) chain, with shorter PEG linker alternatives. By examining experimental data on how linker length affects degradation efficiency and considering the structural implications of the benzyl group, this document serves as a resource for optimizing PROTAC design.
The fundamental principle of a PROTAC is to induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery.[1] The linker, which connects the target-binding ligand (warhead) to the E3 ligase-binding ligand, is not merely a spacer. Its length, composition, and flexibility are critical determinants of the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation by the proteasome.[2][3]
PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and their tunable length.[4] The number of PEG units dictates the spatial separation between the two ends of the PROTAC, and finding the optimal length is crucial for success.[5]
Data Presentation: Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins. While direct comparative data for this compound is not available in a single study, the compiled data provides a strong indication of the performance trends related to linker length.
| Target Protein | E3 Ligase | Linker Composition & Length (Number of atoms in linker chain) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG-based (9 atoms) | >1000 | <20 | |
| PEG-based (12 atoms) | ~250 | ~80 | |||
| PEG-based (16 atoms) | ~25 | >95 | |||
| PEG-based (19 atoms) | ~100 | ~90 | |||
| PEG-based (21 atoms) | >1000 | <40 | |||
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/Ether (<12 atoms) | Inactive | - | |
| Alkyl/Ether (12 atoms) | Submicromolar | - | |||
| Alkyl/Ether (21 atoms) | 3 | 96 | |||
| Alkyl/Ether (29 atoms) | 292 | 76 | |||
| Bruton's tyrosine kinase (BTK) | CRBN | PEG-based (≥4 PEG units) | Potent | - | |
| PEG-based (<4 PEG units) | Impaired Activity | - |
Note: The number of atoms in the linker chain for a PEG unit is 3 (C-C-O). For this compound, the linker would consist of the benzyl group, 7 PEG units, and the methanesulfonyl group, resulting in a relatively long linker chain.
The data consistently demonstrates that an optimal linker length is crucial for potent protein degradation. For ERα, a 16-atom linker was found to be optimal, with both shorter and longer linkers showing significantly reduced efficacy. Similarly, for TBK1, linkers shorter than 12 atoms were inactive, and the most potent degradation was observed with a 21-atom linker. This highlights the "hook effect" in PROTACs, where a linker that is too short may lead to steric hindrance preventing ternary complex formation, while an excessively long linker can result in a non-productive complex geometry.
The inclusion of a benzyl group , as in this compound, can offer more than just spacing. Aromatic linkers can provide conformational restriction, which can help to pre-organize the PROTAC into a bioactive conformation. Furthermore, the benzyl group can engage in beneficial interactions, such as π-π stacking with residues like tyrosine on the E3 ligase, which can enhance the stability of the ternary complex and improve degradation efficiency.
Mandatory Visualization
References
Decoding E3 Ligase Recruitment: A Comparative Analysis of Benzyl-PEG7-MS PROTACs
For researchers, scientists, and drug development professionals, the precise validation of E3 ligase recruitment is a critical step in the development of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the performance of PROTACs utilizing a Benzyl-PEG7-MS linker in recruiting E3 ligases, benchmarked against alternative linker technologies. We delve into the experimental data that underpins these comparisons and provide detailed protocols for key validation assays.
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The choice of linker is crucial as it influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent protein degradation.
The this compound linker is a polyethylene glycol (PEG)-based linker incorporating a benzyl group. This design aims to enhance solubility and cell permeability while providing a specific conformational profile for optimal ternary complex formation. A notable example of a PROTAC employing a similar benzyl-containing linker strategy is ACBI1, which effectively recruits the von Hippel-Lindau (VHL) E3 ligase to degrade the BAF ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2][3][4]
Comparative Performance of PROTAC Linkers
The efficacy of a PROTAC is often measured by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following tables summarize the performance of ACBI1, featuring a benzyl-containing linker, and provide a comparative overview of how different linker types can influence PROTAC activity.
| PROTAC | Target Protein | E3 Ligase Recruited | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ACBI1 | SMARCA2 | VHL | Benzyl-containing | 6 | >90 | MV-4-11 | [1] |
| ACBI1 | SMARCA4 | VHL | Benzyl-containing | 11 | >90 | MV-4-11 | |
| ACBI1 | PBRM1 | VHL | Benzyl-containing | 32 | >90 | MV-4-11 |
Table 1: Degradation Performance of ACBI1
| Linker Type | General Advantages | General Disadvantages | Impact on E3 Ligase Recruitment | Representative PROTAC Examples (Target) |
| Benzyl-PEG | - Mimics PEG conformation, potentially improving solubility.- Benzyl group can form specific interactions (e.g., pi-stacking with Y98 in VHL).- Can provide conformational restriction. | - Synthesis can be more complex than simple alkyl or PEG linkers. | - Can enhance binding affinity and cooperativity in ternary complex formation. | ACBI1 (SMARCA2/4) |
| Alkyl Chains | - Synthetically straightforward.- High conformational flexibility. | - Hydrophobic, potentially leading to poor solubility.- Flexibility can be entropically unfavorable for ternary complex formation. | - Can be effective but often require extensive optimization of length. | Various (e.g., some early-generation PROTACs) |
| PEG Chains | - Increased hydrophilicity and solubility.- Can improve cell permeability in some cases. | - High flexibility can sometimes be detrimental to ternary complex stability.- Can increase molecular weight. | - Widely used due to favorable physicochemical properties. | MZ1 (BET bromodomains) |
| Rigid Linkers (e.g., containing cyclic structures) | - Pre-organize the PROTAC into a bioactive conformation.- Can lead to higher potency and selectivity. | - Synthesis can be challenging.- Reduced flexibility may hinder optimal ternary complex formation for some targets. | - Can lead to highly cooperative and stable ternary complexes. | Various (e.g., some orally bioavailable PROTACs) |
Table 2: Comparison of Different PROTAC Linker Types
Experimental Protocols for E3 Ligase Recruitment Validation
Validating the recruitment of the intended E3 ligase is paramount to confirming the mechanism of action of a PROTAC. Several robust experimental techniques are employed for this purpose.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate the formation of the ternary complex within cells.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., MCF-7 for ER-targeting PROTACs) to 70-80% confluency.
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein.
-
PROTAC Treatment: Treat the cells with the PROTAC at the desired concentration (e.g., 100 nM) or a vehicle control (e.g., DMSO) for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL) or a control IgG overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using a suitable elution buffer (e.g., Laemmli sample buffer).
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.
NanoBRET™ Ternary Complex Assay
This is a live-cell, proximity-based assay that allows for the real-time detection of protein-protein interactions.
Protocol:
-
Plasmid Construction: Create expression vectors for the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with the donor and acceptor plasmids.
-
Cell Plating: Seed the transfected cells into a 96- or 384-well plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore) to the cells.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.
-
Luminescence Measurement: Add the NanoBRET® Nano-Glo® Substrate and measure the donor and acceptor signals using a luminometer with appropriate filters. The BRET ratio is calculated to quantify ternary complex formation.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the target engagement of the PROTAC with both the target protein and the E3 ligase in a cellular context.
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC at various concentrations.
-
Heat Shock: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein and E3 ligase remaining at each temperature by Western blotting or mass spectrometry. Ligand binding typically increases the thermal stability of the protein.
Visualizing the Process
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ACBI1 | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 3. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACBI1 | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
A Researcher's Guide to Analyzing Ternary Complex Formation: A Comparative Look at Surface Plasmon Resonance
For researchers in drug discovery and molecular biology, understanding the formation of ternary complexes—where three molecules bind together—is crucial. This is particularly true in the burgeoning field of targeted protein degradation, where molecules like PROTACs (Proteolysis Targeting Chimeras) function by forming a ternary complex between a target protein and an E3 ubiquitin ligase.[1][2] Accurately characterizing the kinetics and affinity of these complexes is essential for optimizing drug candidates.
Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technology for the real-time study of these intricate biomolecular interactions.[2][3] It provides high-quality kinetic data, offering deep insights into the stability and cooperativity of ternary complexes.[4] This guide provides an objective comparison of SPR with other common biophysical techniques—Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), and Time-Resolved Fluorescence Energy Transfer (TR-FRET)—and offers detailed experimental protocols to aid in assay design.
At a Glance: Comparing Biophysical Techniques for Ternary Complex Analysis
Selecting the right analytical technique depends on the specific experimental question, throughput requirements, and available sample. While SPR offers a robust balance of kinetic detail and label-free analysis, other methods provide complementary information.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Bio-Layer Interferometry (BLI) | Time-Resolved FRET (TR-FRET) |
| Principle | Mass change on a sensor surface alters the refractive index of light. | Measures heat released or absorbed during binding events in solution. | Light interference pattern shifts as molecules bind to a fiber optic biosensor. | Energy transfer between fluorescent donor and acceptor labels upon molecular proximity. |
| Key Output | Kinetics (kₐ, kₔ), Affinity (K₋) , Specificity. | Thermodynamics (ΔH, ΔS), Affinity (K₋), Stoichiometry (n) . | Kinetics (kₐ, kₔ), Affinity (K₋) . | Binding Affinity / Potency (EC₅₀) . |
| Labeling Requirement | No. | No. | No. | Yes (fluorescent labels required). |
| Throughput | Medium. | Low. | High. | High. |
| Sample Consumption | Low to medium. | High. | Low. | Low. |
| Key Advantage | Provides detailed, real-time kinetic data (on- and off-rates). | Gold standard for thermodynamic data; true in-solution measurement. | Higher throughput than SPR; tolerant of crude samples. | Homogeneous, high-throughput assay suitable for screening. |
| Key Limitation | Immobilization may alter protein activity; potential for mass transport artifacts. | Low throughput; requires large amounts of pure protein; no kinetic data. | Less sensitive to small molecules; limited kinetic resolution compared to SPR. | Requires labeling, which can alter binding; prone to assay artifacts. |
In-Depth Analysis & Protocols
Surface Plasmon Resonance (SPR)
SPR technology monitors the interaction between molecules in real-time by detecting changes in the refractive index near a sensor surface where one binding partner is immobilized. This technique is exceptionally well-suited for characterizing the assembly and stability of ternary complexes, allowing for the precise measurement of association (kₐ) and dissociation (kₔ) rates.
The cooperativity factor (α), a critical parameter in PROTAC development, can be readily calculated from SPR data. Cooperativity describes how the binding of the first two components influences the binding of the third, and is determined by comparing the ternary binding affinity to the binary affinities.
References
- 1. o2hdiscovery.co [o2hdiscovery.co]
- 2. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 3. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Ternary Complex Stability: A Comparative Guide to Isothermal Titration Calorimetry
In the realm of drug discovery and molecular biology, the study of ternary complexes—structures formed by the binding of three distinct molecules—is of paramount importance. These complexes are central to the mechanism of action of numerous therapeutics, including molecular glues and Proteolysis Targeting Chimeras (PROTACs), which function by inducing proximity between a target protein and an E3 ubiquitin ligase.[1] Understanding the stability and thermodynamics of these ternary complexes is crucial for the rational design and optimization of such molecules. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard technique for the direct, in-solution measurement of the thermodynamic parameters governing ternary complex formation.[2][3]
This guide provides a comprehensive comparison of ITC with other common biophysical techniques used to assess ternary complex stability, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their specific research needs.
The Power of Isothermal Titration Calorimetry in Ternary Complex Analysis
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event.[3] This allows for the determination of the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n) of an interaction in a single experiment.[3] From these parameters, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.
A key advantage of ITC in studying ternary complexes is its ability to elucidate cooperativity. Cooperativity describes how the binding of one component influences the binding of another. In the context of a ternary complex (e.g., Protein A, Ligand L, and Protein B), positive cooperativity (α > 1) indicates that the pre-formation of a binary complex (e.g., Protein A-Ligand L) enhances the binding of the third component (Protein B). Conversely, negative cooperativity (α < 1) signifies a destabilizing effect. The cooperativity factor (α) is a quantitative measure of this effect and is crucial for understanding the stability of the ternary complex.
Comparative Analysis: ITC vs. Alternative Techniques
While ITC provides unparalleled thermodynamic detail, other techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) offer complementary information, particularly regarding binding kinetics. The choice of technique often depends on the specific scientific question, sample availability, and desired throughput.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) |
| Principle | Measures heat change upon binding in solution. | Detects changes in refractive index upon binding to a sensor surface. | Measures changes in the interference pattern of light reflected from a biosensor tip. |
| Key Outputs | KD, ΔH, ΔS, Stoichiometry (n), Cooperativity (α). | KD, Association rate (kon), Dissociation rate (koff). | KD, kon, koff. |
| Sample Consumption | High (milligram quantities). | Low (microgram quantities). | Low (microgram quantities). |
| Throughput | Low (1-2 compounds per day). | Medium to High. | High. |
| Labeling Requirement | Label-free. | Label-free, but one molecule is immobilized. | Label-free, but one molecule is immobilized. |
| Strengths | Direct measurement of thermodynamics in solution; provides a complete thermodynamic profile. | Real-time kinetic data; higher throughput than ITC. | High throughput; suitable for screening large libraries. |
| Limitations | Low throughput; high sample consumption; no kinetic information. | Immobilization may affect protein activity; potential for non-specific binding. | Less sensitive than SPR for small molecules; immobilization can be a factor. |
Experimental Protocols
Detailed and robust experimental design is critical for obtaining high-quality, interpretable data. Below are representative protocols for assessing ternary complex formation using ITC and SPR.
Isothermal Titration Calorimetry (ITC) Experimental Protocol
This protocol outlines the steps to determine the binding affinities of the binary and ternary complexes to calculate the cooperativity factor.
1. Sample Preparation:
-
Express and purify all proteins (e.g., target protein and E3 ligase) and synthesize the small molecule (e.g., PROTAC).
-
Ensure all components are in an identical, well-matched buffer to minimize heats of dilution. Dialysis is highly recommended.
-
Accurately determine the concentration of all proteins and the small molecule.
2. ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and syringe.
-
Perform control titrations (e.g., buffer into buffer, ligand into buffer) to establish the heat of dilution.
3. Binary Titrations:
-
Titration 1 (Ligand into Protein A):
-
Fill the ITC cell with Protein A solution (e.g., 10-20 µM).
-
Fill the syringe with the ligand solution at a concentration 10-20 times higher than Protein A.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) and record the heat changes.
-
-
Titration 2 (Ligand into Protein B):
-
Repeat the process, filling the cell with Protein B and titrating with the ligand.
-
4. Ternary Titration:
-
Titration 3 (Ligand into Pre-mixed Protein A + Protein B):
-
Fill the ITC cell with a solution containing both Protein A and Protein B.
-
Fill the syringe with the ligand solution.
-
Perform the titration as described for the binary interactions.
-
5. Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and n for each binary interaction.
-
Analyze the ternary titration data to determine the apparent KD for ternary complex formation.
-
Calculate the cooperativity factor (α) using the binary and ternary binding affinities (α = KD,binary / KD,ternary).
Surface Plasmon Resonance (SPR) Experimental Protocol
This protocol describes how to measure the kinetics and affinity of ternary complex formation.
1. Sample and Sensor Chip Preparation:
-
Prepare purified proteins and small molecule in a suitable running buffer.
-
Select a sensor chip appropriate for immobilizing one of the proteins (e.g., a Series S CM5 chip for amine coupling or a Ni-NTA chip for His-tagged proteins).
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
2. Binary Interaction Analysis:
-
Inject a series of concentrations of the small molecule over the immobilized protein surface to determine the binary binding kinetics (kon, koff) and affinity (KD).
-
Inject a series of concentrations of the target protein over the immobilized E3 ligase to confirm no direct interaction in the absence of the small molecule.
3. Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the small molecule.
-
Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.
-
Fit the data to a suitable binding model (e.g., 1:1 binding) to determine the kinetic and affinity constants for the ternary complex.
4. Data Analysis and Cooperativity Calculation:
-
Subtract the reference flow cell data from the active flow cell data.
-
Use the instrument's software to analyze the binding curves and calculate kinetic and affinity constants.
-
Calculate the cooperativity factor (α) by comparing the affinity of the small molecule for the immobilized protein in the absence and presence of the third component.
Visualizing Ternary Complex Formation
Diagrams are essential for illustrating the complex relationships in ternary systems. The following visualizations, created using the DOT language, depict the experimental workflow for ITC and the binding equilibria involved in ternary complex formation.
Caption: ITC experimental workflow for ternary complex analysis.
Caption: Binding equilibria in ternary complex formation.
Conclusion
Isothermal Titration Calorimetry is an indispensable tool for the in-depth characterization of ternary complex stability. Its ability to directly measure the thermodynamics of binding in solution provides critical insights that are often not accessible through other methods. While techniques like SPR offer valuable kinetic data and higher throughput, the comprehensive thermodynamic profile obtained from ITC is essential for a complete understanding of the molecular driving forces behind ternary complex formation. By carefully selecting the appropriate biophysical method, or by using a combination of techniques, researchers can gain a holistic view of ternary complex interactions, thereby accelerating the development of novel therapeutics that rely on induced proximity.
References
Benchmarking Benzyl-PEG7-MS: A Comparative Guide to Hydrophilic Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall physicochemical properties, pharmacokinetics, and efficacy of the conjugate. This guide provides a comparative analysis of Benzyl-PEG7-MS against other classes of hydrophilic linkers, offering insights into their respective advantages and disadvantages supported by available data.
This compound is a heterobifunctional linker featuring a benzyl group, a seven-unit polyethylene glycol (PEG) chain, and a methanesulfonyl (mesylate) leaving group. The mesylate group allows for facile reaction with nucleophiles like phenols or amines, while the benzyl group can serve as a stable protecting group or a point of attachment. The PEG7 chain imparts hydrophilicity to the linker. This guide will benchmark the anticipated properties of this compound against other commonly employed hydrophilic linkers.
The Critical Role of Hydrophilic Linkers
The conjugation of potent, often hydrophobic, payloads to large biomolecules like antibodies can lead to challenges such as aggregation, reduced solubility, and poor pharmacokinetic profiles.[1][2] Hydrophilic linkers are incorporated to mitigate these issues.[2] Their primary benefits include:
-
Enhanced Solubility and Reduced Aggregation: Hydrophilic linkers, particularly those containing PEG chains, can create a hydration shell around the conjugate, improving its solubility in aqueous environments and preventing aggregation.[2]
-
Improved Pharmacokinetics: The hydrophilic nature of these linkers can shield the bioconjugate from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased exposure at the target site.[2]
-
Higher Drug-to-Antibody Ratios (DAR): By improving the overall solubility of the conjugate, hydrophilic linkers can enable the attachment of a higher number of drug molecules to an antibody without inducing aggregation.
Comparative Analysis of Hydrophilic Linkers
While direct comparative experimental data for this compound is limited in publicly available literature, we can infer its performance characteristics by examining its constituent parts—the benzyl group and the short PEG7 chain—and comparing them to other well-studied linkers.
Data Presentation: Comparison of Linker Properties
The following table summarizes the qualitative and quantitative properties of different hydrophilic linker types, providing a framework for comparing this compound.
| Linker Type | Representative Structure/Example | Key Features | Advantages | Potential Disadvantages |
| This compound (Inferred) | Benzyl-(OCH₂CH₂)₇-OMs | Short, discrete PEG chain; Benzyl group | Balanced hydrophilicity/hydrophobicity; Precise length; Benzyl group offers stability and potential for specific interactions. | Benzyl group may increase hydrophobicity compared to other hydrophilic linkers; Shorter PEG may offer less shielding than longer chains. |
| Short-Chain PEG Linkers (e.g., PEG4, PEG8) | X-(OCH₂CH₂)n-Y (n=4, 8) | Discrete and defined length | Good balance of hydrophilicity and stability; Can anchor payload within the antibody's steric shield. | May have a less pronounced "stealth" effect, potentially leading to faster clearance than longer PEGs. |
| Long-Chain PEG Linkers (e.g., PEG24, PEG4k) | X-(OCH₂CH₂)n-Y (n > 12) | High hydrophilicity; Large hydrodynamic radius | Significantly improves pharmacokinetic profile, leading to longer half-life. Ideal for highly hydrophobic payloads. | May negatively impact cytotoxicity; Can sometimes decrease binding affinity due to steric hindrance. |
| Non-PEG Hydrophilic Linkers (e.g., Sulfonate-based) | Linker containing SO₃⁻ group | Charged and highly hydrophilic | Can significantly increase hydrophilicity and reduce aggregation. | Introduction of a charge may alter the isoelectric point and overall properties of the bioconjugate. |
| Peptide Linkers (Cleavable) | e.g., Valine-Citrulline (Val-Cit) | Enzymatically cleavable | Allows for specific payload release at the target site. | Can be unstable in circulation, leading to premature drug release. |
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation and comparison of different linkers. Below are representative methodologies for key experiments.
Determination of Drug-to-Antibody Ratio (DAR) and Aggregation
Objective: To quantify the average number of drug molecules conjugated per antibody and to assess the extent of aggregation.
Protocol:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. An increase in DAR leads to increased retention time. This method can resolve species with different DARs and quantify the percentage of each.
-
Size Exclusion Chromatography (SEC): SEC is used to separate molecules based on their size. It can effectively quantify the percentage of high molecular weight species (aggregates) in an ADC preparation.
-
UV-Vis Spectroscopy: By measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload), the concentrations of the antibody and the conjugated drug can be determined, allowing for the calculation of the average DAR.
In Vitro Cytotoxicity Assay
Objective: To evaluate the potency of the bioconjugate in killing target cells.
Protocol:
-
Seed target cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the bioconjugate for a specified period (e.g., 72-96 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
In Vivo Stability and Pharmacokinetics
Objective: To determine the stability and pharmacokinetic profile of the bioconjugate in an animal model.
Protocol:
-
Administer a single dose of the bioconjugate to a relevant animal model (e.g., mice or rats).
-
Collect blood samples at various time points.
-
Quantify the concentration of the intact bioconjugate and total antibody in the plasma using methods like ELISA or LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
In Vivo Efficacy Study
Objective: To assess the anti-tumor efficacy of the bioconjugate in a xenograft model.
Protocol:
-
Implant tumor cells into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the bioconjugate and control articles according to the desired dosing schedule.
-
Measure tumor volume regularly to monitor tumor growth inhibition.
-
Monitor animal body weight as an indicator of toxicity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts in bioconjugate development and evaluation.
Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for comparing hydrophilic linkers.
Conclusion
Ultimately, the optimal linker is highly dependent on the specific antibody, payload, and therapeutic application. The experimental protocols and comparative framework provided in this guide offer a systematic approach for researchers to evaluate this compound and other hydrophilic linkers to select the most suitable candidate for their drug development programs.
References
A Comparative In Vitro Study of Cleavable and Non-Cleavable PEG7 Linkers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Performance in Bioconjugate Design
The strategic selection of a linker is a critical determinant in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker, a seemingly simple bridge, profoundly influences the stability, efficacy, and safety of the entire bioconjugate. Polyethylene glycol (PEG) linkers have garnered significant attention for their ability to improve the pharmacokinetic properties of bioconjugates. This guide provides an in-depth, objective comparison of the in vitro performance of two major classes of PEG7 linkers: cleavable and non-cleavable. The information presented herein is supported by experimental data and detailed protocols to inform rational bioconjugate design.
Executive Summary
This guide delves into the fundamental differences between cleavable and non-cleavable PEG7 linkers, focusing on their in vitro performance characteristics. Non-cleavable linkers are lauded for their high plasma stability, which minimizes premature payload release and potential off-target toxicity. In contrast, cleavable linkers are designed to release their payload in response to specific triggers within the target cell, a mechanism that can lead to potent cytotoxicity and a "bystander effect" beneficial for treating heterogeneous cell populations. The choice between these two linker types represents a critical decision in the design of a bioconjugate, with significant implications for its therapeutic index.
Comparative Data Summary
The following tables summarize quantitative data from in vitro studies comparing the performance of representative cleavable and non-cleavable linkers. While direct head-to-head data for PEG7 linkers is not always available in published literature, the presented data from linkers with similar short PEG chains serves as a valuable proxy for understanding their expected performance.
| Table 1: In Vitro Plasma Stability | Cleavable Linker (Val-Cit-PABC-PEGn) | Non-Cleavable Linker (Maleimide-PEGn) |
| Plasma Half-Life (t½) in human plasma | > 7 days[1] | Highly stable, minimal degradation |
| Plasma Half-Life (t½) in mouse plasma | ~80 hours (for Val-Cit)[2] | Stable over 4.5 days[3][4] |
| Primary Degradation Mechanism | Susceptible to enzymatic cleavage (e.g., by carboxylesterase 1C in mouse plasma)[1] | Minimal degradation, relies on antibody catabolism |
| Table 2: In Vitro Cytotoxicity (Representative IC50 Values) | Cleavable Linker ADC | Non-Cleavable Linker ADC |
| Cell Line 1 (High Antigen Expression) | Potentially lower IC50 (higher potency) | Potentially higher IC50 (lower potency) |
| Cell Line 2 (Low Antigen Expression) | May retain some activity due to bystander effect | Significantly reduced activity |
| MDR-1 Overexpressing Cell Line | Potency can be affected by payload efflux | Potency may be less affected depending on the final catabolite |
| Table 3: Lysosomal Stability and Payload Release | Cleavable Linker (Val-Cit-PABC-PEGn) | Non-Cleavable Linker (Maleimide-PEGn) |
| Release Mechanism | Enzymatic cleavage (e.g., by Cathepsin B) | Proteolytic degradation of the antibody |
| Release Kinetics | Rapid release upon enzymatic exposure | Slower release, dependent on antibody degradation rate |
| Released Payload Form | Unmodified, potent payload | Payload attached to the linker and an amino acid residue |
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism. This dictates not only the site of drug action but also the potential for off-target effects.
Cleavable Linkers: Environmentally-Triggered Release
Cleavable linkers are designed to be stable in the systemic circulation but to break down and release their payload upon encountering specific triggers within the target cell or tumor microenvironment. A common strategy involves the use of a valine-citrulline (Val-Cit) dipeptide, which is susceptible to cleavage by lysosomal proteases like Cathepsin B, an enzyme often overexpressed in tumor cells. The inclusion of a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), ensures the release of the unmodified, active payload.
Payload Release from a Cleavable Linker
Non-Cleavable Linkers: Release Through Antibody Degradation
Non-cleavable linkers, as their name suggests, lack a specific trigger for cleavage and are highly stable in biological fluids. The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody component of the ADC after it has been internalized by the target cell and trafficked to the lysosome. This results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.
Payload Release from a Non-Cleavable Linker
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate in vitro comparison of cleavable and non-cleavable linkers.
In Vitro Plasma Stability Assay
This assay is crucial for determining the stability of the linker in a physiological environment and predicting its potential for premature payload release.
Objective: To quantify the amount of intact ADC remaining over time when incubated in plasma.
Materials:
-
Test ADC (with cleavable or non-cleavable PEG7 linker)
-
Control ADC (with a known stable linker, if available)
-
Human and mouse plasma
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A or G)
-
LC-MS system
Procedure:
-
Incubate the test ADC at a final concentration of 1 mg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Immediately quench the reaction by diluting the sample in cold PBS.
-
Isolate the ADC from the plasma using immunoaffinity capture beads.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Plot the average DAR over time to determine the stability and half-life of the ADC in plasma.
In Vitro Plasma Stability Assay Workflow
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the potency of the ADC in killing cancer cells and is essential for comparing the efficacy of different linker-payload combinations.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in a cancer cell line.
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
Test ADC and control antibody
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test ADC and control antibody in complete medium.
-
Remove the medium from the wells and add the different concentrations of the ADC or control.
-
Incubate the cells for a period that allows for ADC processing and payload-induced cell death (typically 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to untreated controls and determine the IC50 value.
Cathepsin B Cleavage Assay (for Cleavable Linkers)
This assay specifically evaluates the susceptibility of a cleavable linker to enzymatic cleavage by Cathepsin B.
Objective: To quantify the rate of payload release from an ADC in the presence of purified Cathepsin B.
Materials:
-
ADC with a cleavable PEG7 linker (e.g., Val-Cit-PABC-PEG7)
-
Purified human Cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC.
-
Activate the Cathepsin B in the assay buffer.
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate the cleavage reaction by adding the activated Cathepsin B solution.
-
Incubate the reaction at 37°C.
-
At various time points, terminate the reaction by adding an excess of the cold quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
Conclusion
The in vitro comparison of cleavable and non-cleavable PEG7 linkers reveals a fundamental trade-off between stability and payload release kinetics. Non-cleavable linkers offer superior plasma stability, a desirable attribute for minimizing off-target toxicity and improving the therapeutic window. However, their reliance on slow antibody degradation for payload release may result in lower potency in some in vitro settings.
Conversely, cleavable linkers, such as the Val-Cit-PABC system, can mediate potent cytotoxicity through rapid, enzyme-specific payload release within the target cell. This can also lead to a beneficial bystander killing effect. However, they may be more susceptible to premature cleavage in the plasma, particularly in certain preclinical species.
Ultimately, the optimal choice of linker technology is context-dependent and should be guided by the specific therapeutic application, the nature of the target, and the properties of the payload. A thorough in vitro evaluation, utilizing the protocols outlined in this guide, is an indispensable step in the rational design of effective and safe bioconjugates.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Assessing the cooperativity of ternary complex formation with different linkers
For researchers, scientists, and drug development professionals, understanding the cooperative formation of ternary complexes is paramount for the rational design of potent therapeutics, particularly in the field of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs). The linker connecting the target-binding and E3 ligase-recruiting moieties is not a passive spacer but a critical determinant of ternary complex stability and subsequent degradation efficacy. This guide provides a comprehensive comparison of how different linker architectures—flexible (polyethylene glycol (PEG) and alkyl chains) and rigid—influence the cooperativity of ternary complex formation, supported by experimental data and detailed methodologies.
The Central Role of the Linker in Ternary Complex Cooperativity
The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase, is the cornerstone of successful protein degradation. The efficiency of this process is often quantified by the cooperativity factor (α), which measures how the binding of one protein to the PROTAC affects the binding of the other. A cooperativity value greater than 1 (α > 1) indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex. Conversely, a value less than 1 (α < 1) signifies negative cooperativity. The linker's length, composition, and rigidity are key modulators of these cooperative interactions.
Quantitative Comparison of Linker Effects on Cooperativity
The choice of linker can dramatically impact the cooperativity and overall efficacy of a PROTAC. The following tables summarize representative data from various studies, illustrating the influence of linker type, length, and composition on the cooperativity factor (α), binding affinities (KD), and degradation performance (DC50 and Dmax).
Table 1: Impact of Linker Type on Ternary Complex Cooperativity and Degradation
| Target-E3 Ligase Pair | PROTAC | Linker Type | Cooperativity (α) | Ternary Complex KD (nM) | DC50 (nM) | Dmax (%) | Reference |
| BRD4-VHL | MZ1 | PEG | 22 | 3.9 | 10-22 | >95 | [1] |
| BTK-CRBN | PROTAC 9 | PEG | ~1 | - | 1-40 | >90 | [2] |
| BRD9-VHL | PROTAC (Gen 1) | Alkyl | <1 (Negative) | - | Weak | Partial | [3] |
| BRD9-VHL | PROTAC (Gen 3) | Optimized | >1 (Positive) | - | Potent | >90 | [3] |
| AR-VHL | ARD-61 | Rigid (Piperazine) | - | - | <1 | >90 | [4] |
Table 2: Influence of Linker Length on PROTAC Efficacy
| Target-E3 Ligase Pair | PROTAC Series | Linker Type & Length | DC50 (nM) | Key Observation | Reference |
| ERα-VHL | Pentapeptide-based | Alkyl (12-21 atoms) | 16-atom linker was optimal | Linker length is critical for efficacy. | |
| BRD4-CRBN | Alkyne-based | PEG (0-4 units) | <0.5 (0, 4-5 units), >5 (1-2 units) | Non-linear relationship between length and potency. | |
| TBK1-VHL | TBK1-targeting | Alkyl/Ether (7-29 atoms) | No degradation below 12 atoms | A minimum linker length is required for activity. |
Visualizing Key Processes in Cooperativity Assessment
To better understand the concepts and workflows involved in assessing ternary complex cooperativity, the following diagrams have been generated using the Graphviz DOT language.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for assessing cooperativity.
Caption: Relationship between linker properties and outcomes.
Experimental Protocols for Assessing Ternary Complex Cooperativity
A variety of biophysical techniques can be employed to quantify the formation and stability of ternary complexes. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.
Objective: To determine the kinetic parameters (kon, koff) and dissociation constant (KD) for binary and ternary complex formation.
Methodology:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.
-
Binary Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KD_binary).
-
Separately, inject a series of concentrations of the PROTAC over an immobilized target protein surface to determine its binary binding affinity.
-
-
Ternary Binding Analysis:
-
Prepare a series of solutions containing a constant, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface. The increase in binding response compared to the PROTAC alone indicates ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgrams from the binary and ternary binding experiments to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and dissociation constant (KD).
-
Calculate the cooperativity factor: α = KD_binary / KD_ternary .
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.
Methodology:
-
Sample Preparation:
-
Dialyze all proteins (target and E3 ligase) and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Typically, the protein is placed in the sample cell and the PROTAC in the injection syringe.
-
-
Binary Titrations:
-
Titrate the PROTAC into a solution of the target protein to determine the binding thermodynamics of this interaction.
-
In a separate experiment, titrate the PROTAC into a solution of the E3 ligase.
-
-
Ternary Titration:
-
To measure the affinity of the PROTAC for the E3 ligase in the presence of the target protein, prepare the sample cell with the E3 ligase and a saturating concentration of the target protein.
-
Titrate the PROTAC into this mixture.
-
-
Data Analysis:
-
Integrate the heat signals from each injection and fit the data to a suitable binding model (e.g., single-site binding) to obtain the thermodynamic parameters.
-
Calculate the cooperativity factor using the dissociation constants obtained from the binary and ternary experiments.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by a binding event.
Objective: To quantify the formation of the ternary complex in a high-throughput format.
Methodology:
-
Reagent Preparation:
-
Label the target protein and the E3 ligase with a compatible TR-FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2 or a fluorescent protein) pair, often via affinity tags (e.g., His-tag, GST-tag).
-
-
Assay Setup:
-
In a microplate, add the labeled target protein, the labeled E3 ligase, and a dilution series of the PROTAC.
-
Incubate the plate to allow the ternary complex to form.
-
-
Signal Detection:
-
Measure the fluorescence emission of both the donor and the acceptor at their respective wavelengths using a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped dose-response curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the formation of binary complexes (the "hook effect").
-
The peak of the curve represents the maximal ternary complex formation. While TR-FRET is excellent for assessing relative complex formation, determining a precise cooperativity factor can be more complex than with SPR or ITC.
-
Conclusion
The rational design of PROTACs hinges on a deep understanding of the factors governing ternary complex formation and stability. The linker is a key player in this process, with its length, composition, and rigidity directly impacting cooperativity and, consequently, degradation efficacy. Flexible linkers like PEG and alkyl chains offer synthetic tractability and can be optimized for length to achieve potent degradation. Rigid linkers, while synthetically more challenging, can pre-organize the PROTAC for optimal ternary complex formation, potentially leading to enhanced potency and selectivity. The experimental methodologies outlined in this guide provide a robust framework for quantitatively assessing the cooperativity of ternary complex formation, enabling researchers to make informed decisions in the design and optimization of next-generation protein degraders. By systematically evaluating different linker architectures using these techniques, the path towards more effective and selective targeted protein degradation therapies can be significantly accelerated.
References
Safety Operating Guide
Proper Disposal of Benzyl-PEG7-MS: A Safety and Operational Guide
For Immediate Use by Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of Benzyl-PEG7-MS. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and professionals in the field of drug development who handle such chemical reagents.
The disposal procedures for this compound are primarily determined by the hazardous properties of its benzyl alcohol component. The polyethylene glycol (PEG) moiety, while increasing water solubility, does not fundamentally alter the core requirements for safe disposal. All waste containing this compound, including contaminated materials, must be treated as hazardous chemical waste.
Summary of Key Safety and Disposal Information
Proper handling and disposal require adherence to specific safety measures to mitigate risks of exposure and environmental contamination.
| Parameter | Information | Citation |
| Primary Disposal Route | Dispose of contents and container to an approved waste disposal plant. | [1] |
| Spill Containment | Absorb spills with inert material (e.g., sand, diatomaceous earth). | [1][2] |
| Environmental Precautions | Prevent the substance from entering drains, surface water, and groundwater. | [1][3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, and eye/face protection. | |
| Incompatible Materials | Strong oxidizing agents. |
Step-by-Step Disposal Protocol
A systematic approach is crucial for the safe disposal of this compound. The following workflow outlines the necessary actions from waste generation to final disposal.
1. Waste Collection and Segregation:
-
Pure this compound: Unused or waste this compound should be collected in its original container or a clearly labeled, chemically compatible, and sealable waste container.
-
Contaminated Materials: Any items that have come into contact with this compound, such as absorbent pads, personal protective equipment (PPE), and labware, are considered contaminated. These materials must be collected in a designated and sealed waste bag or container.
-
Solutions: If the this compound is in a solvent, the entire solution must be treated as hazardous waste. Do not dispose of it down the drain. Collect the solution in a labeled, sealed container.
2. Spill Management: In the event of a spill, follow this procedure:
-
Evacuate and Ventilate: For large spills or in poorly ventilated areas, evacuate personnel and ensure the area is well-ventilated.
-
Contain Spill: Use an inert absorbent material like sand or diatomaceous earth to contain the spill.
-
Collect Absorbed Material: Carefully gather the absorbed material and place it into a sealed, labeled container for hazardous waste.
-
Clean the Area: Decontaminate the spill area with soap and water. All cleaning materials should also be disposed of as hazardous waste.
3. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area.
-
Ensure all containers are tightly sealed to prevent leaks or evaporation.
-
Store waste away from incompatible materials, especially strong oxidizing agents.
4. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical steps for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Benzyl-PEG7-MS
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Benzyl-PEG7-MS. The following procedures are designed to ensure safe handling, operation, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of powder-free nitrile or neoprene chemotherapy gloves meeting ASTM D6978 standards. Change gloves every 30-60 minutes or immediately upon contamination. |
| Body Protection | Gown | Disposable, polyethylene-coated polypropylene gown with long sleeves, a back closure, and tight-fitting cuffs. Do not wear outside the designated handling area. |
| Eye/Face Protection | Goggles and Face Shield | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashes or aerosols. |
| Respiratory Protection | Respirator | An appropriate respirator is required when handling the compound outside of a certified chemical fume hood or if aerosols may be generated. |
| Foot Protection | Shoe Covers | Disposable, skid-resistant shoe covers should be worn in the designated handling area and removed before exiting. |
| Head/Hair Protection | Hair Covers | Bouffant cap to cover hair completely. |
Safe Handling and Operational Workflow
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. A designated area for handling this compound should be established.
Workflow for Handling this compound:
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is critical in the event of a spill or personnel exposure.
Spill Response Plan:
| Step | Action |
| 1. Alert | Immediately alert others in the vicinity. |
| 2. Evacuate | If the spill is large or poses an immediate respiratory hazard, evacuate the area. |
| 3. Ventilate | Ensure the area is well-ventilated. Increase fume hood sash height if safe to do so. |
| 4. Don PPE | Put on appropriate PPE from a designated spill kit. |
| 5. Contain | Absorb the spill with an inert material (e.g., sand, vermiculite). |
| 6. Collect | Carefully collect the absorbed material into a labeled, sealable hazardous waste container. |
| 7. Decontaminate | Clean the spill area with soap and water, followed by an appropriate disinfectant. |
| 8. Dispose | Dispose of all contaminated materials as hazardous waste according to institutional guidelines. |
| 9. Report | Report the incident to the laboratory supervisor and safety officer. |
Personnel Exposure Protocol:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15-20 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste generated from handling this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Waste Disposal Workflow:
Waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Do not dispose of this compound or its containers with household garbage or down the drain.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
